SPL-410
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(2S,3S)-3-amino-2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31F3N2O4S/c1-23(2,3)17-9-13-20(14-10-17)34(31,32)29(18-5-4-6-18)15-21(30)22(28)16-7-11-19(12-8-16)33-24(25,26)27/h7-14,18,21-22,30H,4-6,15,28H2,1-3H3/t21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEHEUGOPCFXAV-VXKWHMMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(CC(C(C2=CC=C(C=C2)OC(F)(F)F)N)O)C3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C[C@@H]([C@H](C2=CC=C(C=C2)OC(F)(F)F)N)O)C3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of SPL-410
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPL-410 is an orally active, highly potent, and selective small molecule inhibitor of Signal Peptide Peptidase Like 2a (SPPL2a).[1][2] SPPL2a is an intramembrane aspartyl protease that plays a critical role in the function of B-cells and dendritic cells.[1][3] By inhibiting SPPL2a, this compound offers a promising therapeutic strategy for modulating the immune system, particularly in the context of autoimmune diseases.[1][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its biochemical activity, cellular effects, and in vivo pharmacology, based on currently available data.
Core Mechanism of Action: Inhibition of SPPL2a
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of SPPL2a.[1] SPPL2a is a key enzyme in the regulated intramembrane proteolysis (RIP) of type II transmembrane proteins.[1] One of its crucial substrates is the N-terminal fragment (NTF) of the invariant chain (CD74), also known as p8.[1]
The SPPL2a-CD74 Signaling Pathway
The invariant chain (CD74) is a type II transmembrane protein that plays a vital role in the folding, assembly, and transport of Major Histocompatibility Complex (MHC) class II molecules. After fulfilling its chaperone function, CD74 undergoes sequential proteolytic processing. The final step of this degradation cascade is the intramembrane cleavage of the remaining 8-kDa N-terminal fragment (p8) by SPPL2a.
Inhibition of SPPL2a by this compound blocks this final cleavage step, leading to the accumulation of the CD74 p8 fragment within the late endosomal/lysosomal compartments of B-cells and dendritic cells.[1] This accumulation disrupts normal cellular function, affecting B-cell maturation and the antigen presentation capacity of dendritic cells.[1]
References
- 1. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the First Potent, Selective, and Orally Bioavailable Signal Peptide Peptidase-Like 2a (SPPL2a) Inhibitor Displaying Pronounced Immunomodulatory Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Core Mechanism of Action of SPL-410
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPL-410 is an orally active, highly potent, and selective small molecule inhibitor of Signal Peptide Peptidase Like 2a (SPPL2a).[1][2] SPPL2a is an intramembrane aspartyl protease that plays a critical role in the function of B-cells and dendritic cells.[1][3] By inhibiting SPPL2a, this compound offers a promising therapeutic strategy for modulating the immune system, particularly in the context of autoimmune diseases.[1][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its biochemical activity, cellular effects, and in vivo pharmacology, based on currently available data.
Core Mechanism of Action: Inhibition of SPPL2a
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of SPPL2a.[1] SPPL2a is a key enzyme in the regulated intramembrane proteolysis (RIP) of type II transmembrane proteins.[1] One of its crucial substrates is the N-terminal fragment (NTF) of the invariant chain (CD74), also known as p8.[1]
The SPPL2a-CD74 Signaling Pathway
The invariant chain (CD74) is a type II transmembrane protein that plays a vital role in the folding, assembly, and transport of Major Histocompatibility Complex (MHC) class II molecules. After fulfilling its chaperone function, CD74 undergoes sequential proteolytic processing. The final step of this degradation cascade is the intramembrane cleavage of the remaining 8-kDa N-terminal fragment (p8) by SPPL2a.
Inhibition of SPPL2a by this compound blocks this final cleavage step, leading to the accumulation of the CD74 p8 fragment within the late endosomal/lysosomal compartments of B-cells and dendritic cells.[1] This accumulation disrupts normal cellular function, affecting B-cell maturation and the antigen presentation capacity of dendritic cells.[1]
References
- 1. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the First Potent, Selective, and Orally Bioavailable Signal Peptide Peptidase-Like 2a (SPPL2a) Inhibitor Displaying Pronounced Immunomodulatory Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SPL-410: A Novel SPPL2a Inhibitor
SPL-410 is an orally active, highly potent, and selective small molecule inhibitor of the Signal Peptide Peptidase Like 2a (SPPL2a).[1][2][3][4] Developed from a hydroxyethylamine-based scaffold, this compound has demonstrated significant potential in modulating the immune system by targeting a key enzyme in the antigen presentation pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value |
| Chemical Formula | C24H31F3N2O4S |
| Molecular Weight | 500.57 g/mol |
| CAS Number | 2351886-00-3 |
| Appearance | White to off-white solid |
| Purity | ≥99% |
Mechanism of Action
This compound functions as a competitive inhibitor of SPPL2a, an intramembrane aspartyl protease. SPPL2a plays a crucial role in the function of B-cells and dendritic cells, which are key components of the adaptive immune system. The primary substrate of SPPL2a is the p8 fragment of the CD74 protein (also known as the invariant chain). By inhibiting SPPL2a, this compound prevents the processing of the CD74/p8 fragment.[1] This leads to an accumulation of the substrate and a subsequent reduction in the number of B-cells and myeloid dendritic cells.[1] The therapeutic potential of this compound lies in its ability to reduce the antigen-presenting capacity of the immune system, which is beneficial in the context of autoimmune diseases.[1]
Pharmacological Data
The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound.
| Parameter | Value | Species | Assay Type |
| IC50 (SPPL2a) | 9 nM | Human | Cell-based assay |
| In vivo Clearance | 41 mL/min/kg | Mouse | Pharmacokinetic study |
| Half-life (t1/2) | 5.0 h | Mouse | Pharmacokinetic study |
| Volume of Distribution (Vd) | 12.3 L/kg | Mouse | Pharmacokinetic study |
| Oral Bioavailability | 35% | Mouse | Pharmacokinetic study |
| Oral Exposure (AUC, dose normalized) | 282 h*nM | Mouse | Pharmacokinetic study |
Experimental Protocols
The potency of this compound against human SPPL2a was determined using a cell-based assay.
Cell Line: U-2 OS cells stably expressing human SPP and an inducible EGFP-labeled EnvSigSeq-SEAP fusion protein substrate.[1]
Protocol:
-
Seed the stable U-2 OS cells in a 96-well plate and incubate overnight.
-
Induce the expression of the EGFP-labeled substrate.
-
Treat the cells with a serial dilution of this compound.
-
After a specified incubation period, lyse the cells and measure the fluorescence of the processed EGFP substrate.
-
Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
The pharmacokinetic profile of this compound was evaluated in mice.
Animals: Male C57BL/6 mice.
Protocol:
-
Administer this compound to mice via oral gavage at a dose of 10 mg/kg.
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples using a suitable organic solvent.
-
Quantify the concentration of this compound in the plasma samples using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Calculate the pharmacokinetic parameters (clearance, half-life, volume of distribution, bioavailability, and AUC) using appropriate software.
The in vivo efficacy of this compound was assessed by its ability to inhibit the processing of the CD74/p8 fragment in mice.
Animals: Male C57BL/6 mice.
Protocol:
-
Administer this compound to mice via oral gavage at a dose of 10 mg/kg.[1]
-
After a predetermined time, sacrifice the mice and harvest the spleens.
-
Prepare spleen lysates.
-
Analyze the levels of the CD74/p8 fragment in the spleen lysates by Western blotting using a specific antibody against the p8 fragment.
-
Quantify the band intensities to determine the extent of inhibition of p8 fragment processing.
References
An In-depth Technical Guide to SPL-410: A Novel SPPL2a Inhibitor
SPL-410 is an orally active, highly potent, and selective small molecule inhibitor of the Signal Peptide Peptidase Like 2a (SPPL2a).[1][2][3][4] Developed from a hydroxyethylamine-based scaffold, this compound has demonstrated significant potential in modulating the immune system by targeting a key enzyme in the antigen presentation pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value |
| Chemical Formula | C24H31F3N2O4S |
| Molecular Weight | 500.57 g/mol |
| CAS Number | 2351886-00-3 |
| Appearance | White to off-white solid |
| Purity | ≥99% |
Mechanism of Action
This compound functions as a competitive inhibitor of SPPL2a, an intramembrane aspartyl protease. SPPL2a plays a crucial role in the function of B-cells and dendritic cells, which are key components of the adaptive immune system. The primary substrate of SPPL2a is the p8 fragment of the CD74 protein (also known as the invariant chain). By inhibiting SPPL2a, this compound prevents the processing of the CD74/p8 fragment.[1] This leads to an accumulation of the substrate and a subsequent reduction in the number of B-cells and myeloid dendritic cells.[1] The therapeutic potential of this compound lies in its ability to reduce the antigen-presenting capacity of the immune system, which is beneficial in the context of autoimmune diseases.[1]
Pharmacological Data
The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound.
| Parameter | Value | Species | Assay Type |
| IC50 (SPPL2a) | 9 nM | Human | Cell-based assay |
| In vivo Clearance | 41 mL/min/kg | Mouse | Pharmacokinetic study |
| Half-life (t1/2) | 5.0 h | Mouse | Pharmacokinetic study |
| Volume of Distribution (Vd) | 12.3 L/kg | Mouse | Pharmacokinetic study |
| Oral Bioavailability | 35% | Mouse | Pharmacokinetic study |
| Oral Exposure (AUC, dose normalized) | 282 h*nM | Mouse | Pharmacokinetic study |
Experimental Protocols
The potency of this compound against human SPPL2a was determined using a cell-based assay.
Cell Line: U-2 OS cells stably expressing human SPP and an inducible EGFP-labeled EnvSigSeq-SEAP fusion protein substrate.[1]
Protocol:
-
Seed the stable U-2 OS cells in a 96-well plate and incubate overnight.
-
Induce the expression of the EGFP-labeled substrate.
-
Treat the cells with a serial dilution of this compound.
-
After a specified incubation period, lyse the cells and measure the fluorescence of the processed EGFP substrate.
-
Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
The pharmacokinetic profile of this compound was evaluated in mice.
Animals: Male C57BL/6 mice.
Protocol:
-
Administer this compound to mice via oral gavage at a dose of 10 mg/kg.
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples using a suitable organic solvent.
-
Quantify the concentration of this compound in the plasma samples using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Calculate the pharmacokinetic parameters (clearance, half-life, volume of distribution, bioavailability, and AUC) using appropriate software.
The in vivo efficacy of this compound was assessed by its ability to inhibit the processing of the CD74/p8 fragment in mice.
Animals: Male C57BL/6 mice.
Protocol:
-
Administer this compound to mice via oral gavage at a dose of 10 mg/kg.[1]
-
After a predetermined time, sacrifice the mice and harvest the spleens.
-
Prepare spleen lysates.
-
Analyze the levels of the CD74/p8 fragment in the spleen lysates by Western blotting using a specific antibody against the p8 fragment.
-
Quantify the band intensities to determine the extent of inhibition of p8 fragment processing.
References
SPL-410: A Technical Guide to a Potent and Selective SPPL2a Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal peptide peptidase-like 2a (SPPL2a) is an intramembrane aspartyl protease that plays a critical role in the regulation of the immune system, particularly in the function of B-cells and dendritic cells.[1][2] Its modulation presents a promising therapeutic strategy for autoimmune diseases.[2][3] SPL-410 has emerged as a highly potent, selective, and orally active inhibitor of SPPL2a.[2][4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its evaluation.
Mechanism of Action
SPPL2a is involved in the intramembrane cleavage of type II transmembrane proteins, a key substrate being the N-terminal fragment (NTF) of CD74 (the invariant chain of the MHCII complex).[6][7][8] The processing of the CD74 NTF by SPPL2a is essential for the maturation and functionality of B cells.[6][8] Inhibition of SPPL2a by this compound leads to the accumulation of this CD74 NTF, which in turn disrupts B cell development and function.[2][6] this compound is a hydroxyethylamine-based inhibitor, a motif known to bind to the active site of aspartyl proteases.[2]
Quantitative Data
The inhibitory activity and pharmacokinetic properties of this compound have been characterized in a variety of assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Cell Line | Species | IC50 (µM) | Reference(s) |
| SPPL2a | Reporter Gene Assay (RGA) | HEK293 | Human | 0.009 | [4][5] |
| SPPL2a | High-Content Assay (HCA) | - | Human | 0.004 | [2] |
| SPPL2a | High-Content Assay (HCA) | - | Mouse | 0.005 | [2] |
| CD74/p8 NTF Processing | Western Blot | A20 (B cell line) | Mouse | 0.15 | [2][5] |
| SPP | Cellular Assay | - | Human | 0.65 | [2] |
| γ-Secretase | Cellular Assay | - | Human | 1.3 | [2] |
| SPPL2b | High-Content Assay (HCA) | - | - | 0.27 | [2] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Administration Route | Dose (mg/kg) | Value | Unit | Reference(s) |
| Clearance | Intravenous (i.v.) | 5 | 41 | mL/min/kg | [2] |
| Half-life (t1/2) | Intravenous (i.v.) | 5 | 5.0 | h | [2] |
| Volume of Distribution (Vd) | Intravenous (i.v.) | 5 | 12.3 | L/kg | [2] |
| Oral Bioavailability | Oral (p.o.) | 20 | 35 | % | [2] |
| Oral Exposure (AUC, dose normalized) | Oral (p.o.) | 20 | 282 | h*nM | [2] |
Table 3: In Vivo Efficacy of this compound in Mice
| Dose (mg/kg, p.o.) | Time Point | Tissue | Effect | Reference(s) |
| 10 | 4 h | Spleen | Significant inhibition of CD74/p8 NTF processing | [2] |
| 30 | 4 h | Spleen | Dose-dependent accumulation of CD74/p8 NTF | [2] |
| 100 | 4 h | Spleen | Dose-dependent accumulation of CD74/p8 NTF | [2] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the SPPL2a-mediated CD74 signaling pathway and the experimental workflows used to characterize this compound.
Experimental Protocols
High-Content Imaging Assay (HCA) for SPPL2a Inhibition
This assay quantitatively measures the inhibition of SPPL2a by monitoring the nuclear translocation of a fluorescently tagged substrate fragment.
-
Cell Line: A stable cell line expressing SPPL2a and an inducible GFP-tagged reporter construct. The reporter consists of a membrane-bound fragment of TNFα fused to GFP via a nuclear localization signal (NLS).[9]
-
Principle: In the absence of an inhibitor, SPPL2a cleaves the reporter construct, releasing the GFP-containing fragment, which then translocates to the nucleus. Inhibition of SPPL2a prevents this cleavage, causing the GFP signal to be retained at the plasma membrane.[9]
-
Protocol:
-
Seed the reporter cell line in 384-well plates and incubate overnight.
-
Add this compound or control compounds at various concentrations.
-
Incubate for a defined period to allow for substrate processing.
-
Fix the cells and stain the nuclei with a DNA dye (e.g., Hoechst).
-
Acquire images using an automated high-content imaging system.
-
Analyze the images to quantify the ratio of nuclear to cytoplasmic GFP fluorescence intensity.
-
Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.
-
Reporter Gene Assay (RGA) for SPPL2a Activity
This assay measures SPPL2a activity through the expression of a reporter gene, typically luciferase.
-
Cell Line: HEK293 cells.
-
Principle: Cells are co-transfected with plasmids encoding for human SPPL2a, a substrate fusion protein (e.g., TNFα-NTF fused to a transcriptional activator like VP16-GAL4), and a reporter plasmid containing the luciferase gene under the control of a promoter responsive to the transcriptional activator (e.g., GAL4 promoter). Cleavage of the substrate by SPPL2a releases the transcriptional activator, which translocates to the nucleus and drives luciferase expression.
-
Protocol:
-
Co-transfect HEK293 cells with the expression and reporter plasmids.
-
Plate the transfected cells in 96-well plates.
-
Add this compound or control compounds at various concentrations.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer and a suitable luciferase assay reagent.
-
Normalize the results to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability.
-
Determine IC50 values from the dose-response curves.
-
Quantitative Western Blot for CD74 N-terminal Fragment (p8) Accumulation
This assay assesses the inhibition of endogenous SPPL2a by measuring the accumulation of its substrate, the CD74 p8 fragment, in a relevant cell line or primary cells.
-
Cell Line: A20 mouse B cell line.[2]
-
Principle: Inhibition of SPPL2a prevents the degradation of the CD74 p8 fragment, leading to its accumulation, which can be detected and quantified by Western blotting.
-
Protocol:
-
Cell Treatment: Culture A20 cells and treat with various concentrations of this compound for a specified time (e.g., 16 hours).
-
Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20-30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Mix protein lysates with Laemmli sample buffer and heat.
-
Separate proteins on a polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the N-terminus of CD74.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Quantification:
-
Measure the band intensity for the CD74 p8 fragment and a loading control (e.g., β-actin or GAPDH).
-
Normalize the p8 band intensity to the loading control.
-
Calculate the fold accumulation relative to a vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
-
-
In Vivo Efficacy Study in Mice
This protocol outlines the procedure for evaluating the in vivo activity of this compound by measuring CD74 p8 accumulation in splenocytes.
-
Animal Model: Female C57BL/6 mice.
-
Dosing: Administer this compound orally (p.o.) at various doses (e.g., 10, 30, and 100 mg/kg) in a suitable vehicle.[2]
-
Protocol:
-
Dose the mice with this compound or vehicle control.
-
At a specified time point post-dosing (e.g., 4 hours), euthanize the animals and collect the spleens.[2]
-
Splenocyte Lysate Preparation:
-
Homogenize the spleens in lysis buffer on ice.
-
Centrifuge to remove debris and collect the supernatant.
-
Determine the protein concentration.
-
-
Western Blot Analysis:
-
Perform Western blotting as described in the previous protocol to detect and quantify the accumulation of the CD74 p8 fragment.
-
Analyze the dose-response relationship for target engagement.
-
-
Conclusion
This compound is a potent and selective inhibitor of SPPL2a with demonstrated in vitro and in vivo activity. Its ability to modulate the SPPL2a-CD74 pathway highlights its potential as a therapeutic agent for autoimmune disorders. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other SPPL2a inhibitors.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of SPPL2a Inhibitors by Multiparametric Analysis of a High-Content Ultra-High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | SPPL2a inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Signal-peptide-peptidase-like 2a is required for CD74 intramembrane proteolysis in human B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Intramembrane Proteases Signal Peptide Peptidase-Like 2a and 2b Have Distinct Functions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological functions of SPP/SPPL intramembrane proteases - PMC [pmc.ncbi.nlm.nih.gov]
SPL-410: A Technical Guide to a Potent and Selective SPPL2a Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal peptide peptidase-like 2a (SPPL2a) is an intramembrane aspartyl protease that plays a critical role in the regulation of the immune system, particularly in the function of B-cells and dendritic cells.[1][2] Its modulation presents a promising therapeutic strategy for autoimmune diseases.[2][3] SPL-410 has emerged as a highly potent, selective, and orally active inhibitor of SPPL2a.[2][4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its evaluation.
Mechanism of Action
SPPL2a is involved in the intramembrane cleavage of type II transmembrane proteins, a key substrate being the N-terminal fragment (NTF) of CD74 (the invariant chain of the MHCII complex).[6][7][8] The processing of the CD74 NTF by SPPL2a is essential for the maturation and functionality of B cells.[6][8] Inhibition of SPPL2a by this compound leads to the accumulation of this CD74 NTF, which in turn disrupts B cell development and function.[2][6] this compound is a hydroxyethylamine-based inhibitor, a motif known to bind to the active site of aspartyl proteases.[2]
Quantitative Data
The inhibitory activity and pharmacokinetic properties of this compound have been characterized in a variety of assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Cell Line | Species | IC50 (µM) | Reference(s) |
| SPPL2a | Reporter Gene Assay (RGA) | HEK293 | Human | 0.009 | [4][5] |
| SPPL2a | High-Content Assay (HCA) | - | Human | 0.004 | [2] |
| SPPL2a | High-Content Assay (HCA) | - | Mouse | 0.005 | [2] |
| CD74/p8 NTF Processing | Western Blot | A20 (B cell line) | Mouse | 0.15 | [2][5] |
| SPP | Cellular Assay | - | Human | 0.65 | [2] |
| γ-Secretase | Cellular Assay | - | Human | 1.3 | [2] |
| SPPL2b | High-Content Assay (HCA) | - | - | 0.27 | [2] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Administration Route | Dose (mg/kg) | Value | Unit | Reference(s) |
| Clearance | Intravenous (i.v.) | 5 | 41 | mL/min/kg | [2] |
| Half-life (t1/2) | Intravenous (i.v.) | 5 | 5.0 | h | [2] |
| Volume of Distribution (Vd) | Intravenous (i.v.) | 5 | 12.3 | L/kg | [2] |
| Oral Bioavailability | Oral (p.o.) | 20 | 35 | % | [2] |
| Oral Exposure (AUC, dose normalized) | Oral (p.o.) | 20 | 282 | h*nM | [2] |
Table 3: In Vivo Efficacy of this compound in Mice
| Dose (mg/kg, p.o.) | Time Point | Tissue | Effect | Reference(s) |
| 10 | 4 h | Spleen | Significant inhibition of CD74/p8 NTF processing | [2] |
| 30 | 4 h | Spleen | Dose-dependent accumulation of CD74/p8 NTF | [2] |
| 100 | 4 h | Spleen | Dose-dependent accumulation of CD74/p8 NTF | [2] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the SPPL2a-mediated CD74 signaling pathway and the experimental workflows used to characterize this compound.
Experimental Protocols
High-Content Imaging Assay (HCA) for SPPL2a Inhibition
This assay quantitatively measures the inhibition of SPPL2a by monitoring the nuclear translocation of a fluorescently tagged substrate fragment.
-
Cell Line: A stable cell line expressing SPPL2a and an inducible GFP-tagged reporter construct. The reporter consists of a membrane-bound fragment of TNFα fused to GFP via a nuclear localization signal (NLS).[9]
-
Principle: In the absence of an inhibitor, SPPL2a cleaves the reporter construct, releasing the GFP-containing fragment, which then translocates to the nucleus. Inhibition of SPPL2a prevents this cleavage, causing the GFP signal to be retained at the plasma membrane.[9]
-
Protocol:
-
Seed the reporter cell line in 384-well plates and incubate overnight.
-
Add this compound or control compounds at various concentrations.
-
Incubate for a defined period to allow for substrate processing.
-
Fix the cells and stain the nuclei with a DNA dye (e.g., Hoechst).
-
Acquire images using an automated high-content imaging system.
-
Analyze the images to quantify the ratio of nuclear to cytoplasmic GFP fluorescence intensity.
-
Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.
-
Reporter Gene Assay (RGA) for SPPL2a Activity
This assay measures SPPL2a activity through the expression of a reporter gene, typically luciferase.
-
Cell Line: HEK293 cells.
-
Principle: Cells are co-transfected with plasmids encoding for human SPPL2a, a substrate fusion protein (e.g., TNFα-NTF fused to a transcriptional activator like VP16-GAL4), and a reporter plasmid containing the luciferase gene under the control of a promoter responsive to the transcriptional activator (e.g., GAL4 promoter). Cleavage of the substrate by SPPL2a releases the transcriptional activator, which translocates to the nucleus and drives luciferase expression.
-
Protocol:
-
Co-transfect HEK293 cells with the expression and reporter plasmids.
-
Plate the transfected cells in 96-well plates.
-
Add this compound or control compounds at various concentrations.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer and a suitable luciferase assay reagent.
-
Normalize the results to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability.
-
Determine IC50 values from the dose-response curves.
-
Quantitative Western Blot for CD74 N-terminal Fragment (p8) Accumulation
This assay assesses the inhibition of endogenous SPPL2a by measuring the accumulation of its substrate, the CD74 p8 fragment, in a relevant cell line or primary cells.
-
Cell Line: A20 mouse B cell line.[2]
-
Principle: Inhibition of SPPL2a prevents the degradation of the CD74 p8 fragment, leading to its accumulation, which can be detected and quantified by Western blotting.
-
Protocol:
-
Cell Treatment: Culture A20 cells and treat with various concentrations of this compound for a specified time (e.g., 16 hours).
-
Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20-30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Mix protein lysates with Laemmli sample buffer and heat.
-
Separate proteins on a polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the N-terminus of CD74.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Quantification:
-
Measure the band intensity for the CD74 p8 fragment and a loading control (e.g., β-actin or GAPDH).
-
Normalize the p8 band intensity to the loading control.
-
Calculate the fold accumulation relative to a vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
-
-
In Vivo Efficacy Study in Mice
This protocol outlines the procedure for evaluating the in vivo activity of this compound by measuring CD74 p8 accumulation in splenocytes.
-
Animal Model: Female C57BL/6 mice.
-
Dosing: Administer this compound orally (p.o.) at various doses (e.g., 10, 30, and 100 mg/kg) in a suitable vehicle.[2]
-
Protocol:
-
Dose the mice with this compound or vehicle control.
-
At a specified time point post-dosing (e.g., 4 hours), euthanize the animals and collect the spleens.[2]
-
Splenocyte Lysate Preparation:
-
Homogenize the spleens in lysis buffer on ice.
-
Centrifuge to remove debris and collect the supernatant.
-
Determine the protein concentration.
-
-
Western Blot Analysis:
-
Perform Western blotting as described in the previous protocol to detect and quantify the accumulation of the CD74 p8 fragment.
-
Analyze the dose-response relationship for target engagement.
-
-
Conclusion
This compound is a potent and selective inhibitor of SPPL2a with demonstrated in vitro and in vivo activity. Its ability to modulate the SPPL2a-CD74 pathway highlights its potential as a therapeutic agent for autoimmune disorders. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other SPPL2a inhibitors.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of SPPL2a Inhibitors by Multiparametric Analysis of a High-Content Ultra-High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | SPPL2a inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Signal-peptide-peptidase-like 2a is required for CD74 intramembrane proteolysis in human B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Intramembrane Proteases Signal Peptide Peptidase-Like 2a and 2b Have Distinct Functions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological functions of SPP/SPPL intramembrane proteases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to SPL-410 and its Interruption of CD74 Processing
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the CD74 processing pathway and the mechanism by which SPL-410, a potent and selective inhibitor, modulates this critical immunological process. It is intended to serve as a technical resource, offering detailed experimental protocols and visual representations of the core biological and chemical interactions.
Introduction to CD74 and its Processing
CD74, also known as the MHC class II invariant chain (Ii), is a type II transmembrane glycoprotein (B1211001) with a diverse range of immunological functions.[1][2][3] Its most well-characterized role is as a chaperone for Major Histocompatibility Complex (MHC) class II molecules.[3][4][5][6] In the endoplasmic reticulum, CD74 associates with newly synthesized MHC class II α/β heterodimers, preventing premature peptide binding and facilitating their transport to endosomal compartments.[3][5][6]
Beyond its chaperone function, CD74 also acts as a cell surface receptor for the cytokine Macrophage Migration Inhibitory Factor (MIF), initiating signaling cascades that influence cell proliferation, survival, and inflammation.[1][7][8][9] The biological activity of CD74 is tightly regulated by a multi-step proteolytic processing cascade, a process known as regulated intramembrane proteolysis (RIP). This sequential cleavage is critical for both proper antigen presentation and the generation of signaling fragments.[5][8]
The CD74 Proteolytic Processing Pathway
The processing of CD74 occurs in a stepwise manner within endo-lysosomal compartments:
-
Initial Luminal Domain Cleavage: As the CD74/MHC class II complex traffics through the endocytic pathway, the luminal domain of CD74 is sequentially digested by proteases, primarily cathepsins.[3][6]
-
Generation of CLIP: This cleavage cascade continues until only a small fragment, the Class II-associated Ii Peptide (CLIP), remains bound within the peptide-binding groove of the MHC class II molecule.[5][6] CLIP effectively blocks the groove until it is exchanged for an antigenic peptide, a step mediated by the HLA-DM molecule.[3]
-
Formation of the N-Terminal Fragment (NTF): The sequential cleavage leaves a membrane-bound N-terminal fragment (NTF) of CD74, approximately 8 kDa in size (p8).[10][11]
-
Intramembrane Proteolysis by SPPL2a: The final and critical step is the clearance of this CD74 NTF. This is accomplished by the intramembrane aspartyl protease, Signal Peptide Peptidase-Like 2a (SPPL2a), which cleaves the NTF within the plane of the membrane.[11][12] This cleavage releases the intracellular domain (ICD) of CD74, which can translocate to the nucleus to regulate transcription, and ensures the complete degradation of the fragment.[8][11] The SPPL2a-mediated processing of the CD74 NTF is indispensable for maintaining B cell homeostasis and promoting B cell maturation.[12]
This compound: A Potent SPPL2a Inhibitor
This compound is a novel, orally active, and highly selective inhibitor of SPPL2a.[10][13][14][15] It belongs to the hydroxyethylamine (HEA) class of inhibitors, a motif known to act as a transition-state analog for aspartyl proteases.[10] Its potency and selectivity make it an invaluable chemical probe for studying the function of SPPL2a and the consequences of its inhibition.
| Compound | Target | IC50 | Compound Class | Activity |
| This compound | SPPL2a | 9 nM[13][14][15] | Hydroxyethylamine[10] | Orally active[10][14][15] |
Mechanism of Action: this compound Interrupts CD74 Processing
The mechanism of action of this compound is direct and specific. By binding to the active site of SPPL2a, this compound inhibits its proteolytic activity.[10] This enzymatic inhibition prevents the final cleavage and clearance of the membrane-bound CD74 N-terminal fragment (NTF).
The direct consequence is the accumulation of the CD74 NTF within the endocytic vesicles of SPPL2a-expressing cells, such as B cells and dendritic cells.[10][11][12] This accumulation is not benign; it disrupts cellular homeostasis and has been shown to be the primary cause of a B cell maturation defect, specifically at the transitional 1 (T1) stage.[12] The impaired processing of the CD74 NTF compromises B cell receptor (BCR) signaling pathways, including the PI3K/Akt pathway, which is crucial for B cell survival and development.[12]
Key Experimental Protocols
The study of this compound and its effect on CD74 processing involves several key methodologies.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SPPL2a.
-
Methodology:
-
Enzyme and Substrate Preparation: Utilize recombinant human SPPL2a and a synthetic substrate, such as a fluorogenic peptide that mimics the CD74 NTF cleavage site.
-
Compound Dilution: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, combine the SPPL2a enzyme, the substrate, and varying concentrations of this compound in an appropriate assay buffer. Include controls for no enzyme and no inhibitor (vehicle control).
-
Incubation: Incubate the plate at 37°C for a predetermined time, allowing the enzymatic reaction to proceed.
-
Signal Detection: Measure the fluorescent signal generated by the cleavage of the substrate using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
-
Objective: To visually confirm the accumulation of the CD74 N-terminal fragment in cells treated with this compound.
-
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., B-lymphocytes) and treat with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 12-24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the N-terminus of CD74.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
As a loading control, probe for a housekeeping protein like β-actin or GAPDH.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increased band intensity at ~8 kDa in this compound-treated samples indicates NTF accumulation.
-
-
Objective: To confirm that this compound inhibits CD74 processing in a living organism.
-
Methodology (based on published findings):
-
Animal Model: Use wild-type mice (e.g., C57BL/6 strain).
-
Compound Administration: Administer this compound via oral gavage. A dose of 10 mg/kg has been shown to be effective.[10] A control group should receive the vehicle solution.
-
Time Course: Euthanize mice at various time points post-administration (e.g., 2, 4, 8, 24 hours).
-
Tissue/Cell Isolation: Isolate relevant tissues or cells, such as splenocytes, which contain a high population of B cells.
-
Analysis: Prepare protein lysates from the isolated cells and perform a Western blot for the CD74 NTF as described in Protocol 5.2.
-
Endpoint: A significant increase in the CD74 NTF band in the splenocytes of this compound-treated mice compared to the vehicle control group confirms in vivo target engagement.
-
Conclusion
This compound is a powerful research tool that allows for the selective inhibition of SPPL2a. Its application has been instrumental in elucidating the terminal step of CD74 processing and revealing the critical role of this cleavage in B cell development and signaling.[10][12] The detailed methodologies and conceptual frameworks provided in this guide offer a comprehensive resource for scientists investigating the CD74 pathway, SPPL2a enzymology, and the development of novel immunomodulatory therapeutics.
References
- 1. The biological function and significance of CD74 in immune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. CD74 in antigen presentation, inflammation, and cancers of the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. CD74 - Wikipedia [en.wikipedia.org]
- 7. [PDF] The biological function and significance of CD74 in immune diseases | Semantic Scholar [semanticscholar.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Role of MIF Cytokine/CD74 Receptor Pathway in Protecting Against Injury and Promoting Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Processing of CD74 by the Intramembrane Protease SPPL2a Is Critical for B Cell Receptor Signaling in Transitional B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. glpbio.com [glpbio.com]
- 15. adooq.com [adooq.com]
A Technical Guide to SPL-410 and its Interruption of CD74 Processing
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the CD74 processing pathway and the mechanism by which SPL-410, a potent and selective inhibitor, modulates this critical immunological process. It is intended to serve as a technical resource, offering detailed experimental protocols and visual representations of the core biological and chemical interactions.
Introduction to CD74 and its Processing
CD74, also known as the MHC class II invariant chain (Ii), is a type II transmembrane glycoprotein with a diverse range of immunological functions.[1][2][3] Its most well-characterized role is as a chaperone for Major Histocompatibility Complex (MHC) class II molecules.[3][4][5][6] In the endoplasmic reticulum, CD74 associates with newly synthesized MHC class II α/β heterodimers, preventing premature peptide binding and facilitating their transport to endosomal compartments.[3][5][6]
Beyond its chaperone function, CD74 also acts as a cell surface receptor for the cytokine Macrophage Migration Inhibitory Factor (MIF), initiating signaling cascades that influence cell proliferation, survival, and inflammation.[1][7][8][9] The biological activity of CD74 is tightly regulated by a multi-step proteolytic processing cascade, a process known as regulated intramembrane proteolysis (RIP). This sequential cleavage is critical for both proper antigen presentation and the generation of signaling fragments.[5][8]
The CD74 Proteolytic Processing Pathway
The processing of CD74 occurs in a stepwise manner within endo-lysosomal compartments:
-
Initial Luminal Domain Cleavage: As the CD74/MHC class II complex traffics through the endocytic pathway, the luminal domain of CD74 is sequentially digested by proteases, primarily cathepsins.[3][6]
-
Generation of CLIP: This cleavage cascade continues until only a small fragment, the Class II-associated Ii Peptide (CLIP), remains bound within the peptide-binding groove of the MHC class II molecule.[5][6] CLIP effectively blocks the groove until it is exchanged for an antigenic peptide, a step mediated by the HLA-DM molecule.[3]
-
Formation of the N-Terminal Fragment (NTF): The sequential cleavage leaves a membrane-bound N-terminal fragment (NTF) of CD74, approximately 8 kDa in size (p8).[10][11]
-
Intramembrane Proteolysis by SPPL2a: The final and critical step is the clearance of this CD74 NTF. This is accomplished by the intramembrane aspartyl protease, Signal Peptide Peptidase-Like 2a (SPPL2a), which cleaves the NTF within the plane of the membrane.[11][12] This cleavage releases the intracellular domain (ICD) of CD74, which can translocate to the nucleus to regulate transcription, and ensures the complete degradation of the fragment.[8][11] The SPPL2a-mediated processing of the CD74 NTF is indispensable for maintaining B cell homeostasis and promoting B cell maturation.[12]
This compound: A Potent SPPL2a Inhibitor
This compound is a novel, orally active, and highly selective inhibitor of SPPL2a.[10][13][14][15] It belongs to the hydroxyethylamine (HEA) class of inhibitors, a motif known to act as a transition-state analog for aspartyl proteases.[10] Its potency and selectivity make it an invaluable chemical probe for studying the function of SPPL2a and the consequences of its inhibition.
| Compound | Target | IC50 | Compound Class | Activity |
| This compound | SPPL2a | 9 nM[13][14][15] | Hydroxyethylamine[10] | Orally active[10][14][15] |
Mechanism of Action: this compound Interrupts CD74 Processing
The mechanism of action of this compound is direct and specific. By binding to the active site of SPPL2a, this compound inhibits its proteolytic activity.[10] This enzymatic inhibition prevents the final cleavage and clearance of the membrane-bound CD74 N-terminal fragment (NTF).
The direct consequence is the accumulation of the CD74 NTF within the endocytic vesicles of SPPL2a-expressing cells, such as B cells and dendritic cells.[10][11][12] This accumulation is not benign; it disrupts cellular homeostasis and has been shown to be the primary cause of a B cell maturation defect, specifically at the transitional 1 (T1) stage.[12] The impaired processing of the CD74 NTF compromises B cell receptor (BCR) signaling pathways, including the PI3K/Akt pathway, which is crucial for B cell survival and development.[12]
Key Experimental Protocols
The study of this compound and its effect on CD74 processing involves several key methodologies.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SPPL2a.
-
Methodology:
-
Enzyme and Substrate Preparation: Utilize recombinant human SPPL2a and a synthetic substrate, such as a fluorogenic peptide that mimics the CD74 NTF cleavage site.
-
Compound Dilution: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, combine the SPPL2a enzyme, the substrate, and varying concentrations of this compound in an appropriate assay buffer. Include controls for no enzyme and no inhibitor (vehicle control).
-
Incubation: Incubate the plate at 37°C for a predetermined time, allowing the enzymatic reaction to proceed.
-
Signal Detection: Measure the fluorescent signal generated by the cleavage of the substrate using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
-
Objective: To visually confirm the accumulation of the CD74 N-terminal fragment in cells treated with this compound.
-
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., B-lymphocytes) and treat with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 12-24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the N-terminus of CD74.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
As a loading control, probe for a housekeeping protein like β-actin or GAPDH.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increased band intensity at ~8 kDa in this compound-treated samples indicates NTF accumulation.
-
-
Objective: To confirm that this compound inhibits CD74 processing in a living organism.
-
Methodology (based on published findings):
-
Animal Model: Use wild-type mice (e.g., C57BL/6 strain).
-
Compound Administration: Administer this compound via oral gavage. A dose of 10 mg/kg has been shown to be effective.[10] A control group should receive the vehicle solution.
-
Time Course: Euthanize mice at various time points post-administration (e.g., 2, 4, 8, 24 hours).
-
Tissue/Cell Isolation: Isolate relevant tissues or cells, such as splenocytes, which contain a high population of B cells.
-
Analysis: Prepare protein lysates from the isolated cells and perform a Western blot for the CD74 NTF as described in Protocol 5.2.
-
Endpoint: A significant increase in the CD74 NTF band in the splenocytes of this compound-treated mice compared to the vehicle control group confirms in vivo target engagement.
-
Conclusion
This compound is a powerful research tool that allows for the selective inhibition of SPPL2a. Its application has been instrumental in elucidating the terminal step of CD74 processing and revealing the critical role of this cleavage in B cell development and signaling.[10][12] The detailed methodologies and conceptual frameworks provided in this guide offer a comprehensive resource for scientists investigating the CD74 pathway, SPPL2a enzymology, and the development of novel immunomodulatory therapeutics.
References
- 1. The biological function and significance of CD74 in immune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. CD74 in antigen presentation, inflammation, and cancers of the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. CD74 - Wikipedia [en.wikipedia.org]
- 7. [PDF] The biological function and significance of CD74 in immune diseases | Semantic Scholar [semanticscholar.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Role of MIF Cytokine/CD74 Receptor Pathway in Protecting Against Injury and Promoting Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Processing of CD74 by the Intramembrane Protease SPPL2a Is Critical for B Cell Receptor Signaling in Transitional B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. glpbio.com [glpbio.com]
- 15. adooq.com [adooq.com]
In-depth Technical Guide: The Immunomodulatory Role of SPL-410 on Dendritic Cell Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SPL-410, a potent and selective inhibitor of the intramembrane protease Signal Peptide Peptidase-Like 2a (SPPL2a), and its modulatory effects on dendritic cells (DCs). Dendritic cells are pivotal in orchestrating innate and adaptive immunity, making them a key target for therapeutic intervention in a range of immune-mediated diseases. This compound's mechanism of action offers a novel approach to tempering immune responses by influencing DC biology.
Core Mechanism of Action: SPPL2a Inhibition and CD74 Fragment Accumulation
The primary molecular target of this compound is SPPL2a, an aspartyl protease located within cellular membranes. A critical substrate of SPPL2a in dendritic cells is the N-terminal fragment (NTF) of the MHC class II-associated invariant chain, also known as CD74 or p8. In the normal course of antigen presentation, after successive cleavage of the full-length CD74, the residual p8 fragment is degraded by SPPL2a.
This compound selectively inhibits this final cleavage step. This inhibition leads to the accumulation of the CD74 p8 fragment within the endosomal and lysosomal compartments of dendritic cells. This intracellular accumulation is the pivotal event that triggers the downstream immunomodulatory effects of this compound.
Caption: this compound inhibits SPPL2a, causing CD74 NTF accumulation and DC modulation.
Impact on Dendritic Cell Populations and Function
The accumulation of the CD74 p8 fragment induced by this compound has profound consequences on the homeostasis and function of dendritic cells.
Reduction in Myeloid Dendritic Cell Subsets
A key outcome of SPPL2a inhibition is a notable reduction in the number of myeloid dendritic cells.[1] This effect is believed to be due to the cytotoxic nature of the accumulating CD74 p8 fragment. In particular, the conventional DC2 (cDC2) subset appears to be highly susceptible.
Alteration of Cytokine Responses
Inhibition of SPPL2a can significantly alter the cytokine milieu produced by dendritic cells in response to pathogenic stimuli. Studies involving SPPL2a-deficient DCs, which phenocopy the effects of this compound, have demonstrated a shift in cytokine secretion upon encountering mycobacteria. This includes an enhanced secretion of the pro-inflammatory cytokine IL-1β, alongside reduced production of the anti-inflammatory cytokine IL-10 and the antiviral cytokine IFN-β.
Additionally, SPPL2a is implicated in the intramembrane proteolysis of TNFα. This cleavage releases an intracellular domain that can promote the expression of IL-12, a cytokine crucial for driving Th1 immune responses. Consequently, this compound may also modulate IL-12 production, thereby influencing the direction of the adaptive immune response.
Quantitative Data on Dendritic Cell Modulation by this compound
To date, comprehensive quantitative data detailing the direct effects of this compound on the expression of a wide array of dendritic cell surface markers and cytokine profiles following stimulation with common immune activators like lipopolysaccharide (LPS) is limited in publicly accessible literature. The tables below are presented as templates to guide future research efforts in characterizing the immunomodulatory profile of this compound.
Table 1: Illustrative Table for Surface Marker Expression Analysis of this compound-Treated Bone Marrow-Derived Dendritic Cells (BMDCs)
| Marker | Treatment Group | Mean Fluorescence Intensity (MFI) ± SD | % Positive Cells ± SD |
| CD11c | Vehicle Control | Data to be determined | Data to be determined |
| This compound (1 µM) | Data to be determined | Data to be determined | |
| MHC Class II | Vehicle Control | Data to be determined | Data to be determined |
| This compound (1 µM) | Data to be determined | Data to be determined | |
| CD80 | Vehicle Control | Data to be determined | Data to be determined |
| This compound (1 µM) | Data to be determined | Data to be determined | |
| CD86 | Vehicle Control | Data to be determined | Data to be determined |
| This compound (1 µM) | Data to be determined | Data to be determined | |
| CD40 | Vehicle Control | Data to be determined | Data to be determined |
| This compound (1 µM) | Data to be determined | Data to be determined |
Table 2: Illustrative Table for Cytokine Secretion Analysis of this compound-Treated BMDCs Stimulated with LPS
| Cytokine | Treatment Group | Concentration (pg/mL) ± SD |
| IL-12p70 | Vehicle Control + LPS | Data to be determined |
| This compound (1 µM) + LPS | Data to be determined | |
| IL-10 | Vehicle Control + LPS | Data to be determined |
| This compound (1 µM) + LPS | Data to be determined | |
| TNF-α | Vehicle Control + LPS | Data to be determined |
| This compound (1 µM) + LPS | Data to be determined | |
| IL-6 | Vehicle Control + LPS | Data to be determined |
| This compound (1 µM) + LPS | Data to be determined | |
| IL-1β | Vehicle Control + LPS | Data to be determined |
| This compound (1 µM) + LPS | Data to be determined |
Experimental Protocols
The following are generalized yet detailed protocols for essential immunological assays to investigate the effects of this compound on dendritic cell function.
Generation and Culture of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol details the in vitro differentiation of dendritic cells from murine bone marrow precursors.
Materials:
-
6-10 week old C57BL/6 or BALB/c mice
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Recombinant murine GM-CSF (20 ng/mL)
-
Recombinant murine IL-4 (10 ng/mL)
-
70% Ethanol
-
Sterile PBS
Procedure:
-
Humanely euthanize mice according to approved institutional protocols.
-
Aseptically harvest femurs and tibias.
-
Flush the bone marrow from the bones using a syringe with a 25-gauge needle filled with complete RPMI medium.
-
Disperse cell clumps by passing the suspension through a 70 µm cell strainer.
-
Centrifuge the cell suspension, and lyse red blood cells using ACK lysis buffer.
-
Wash the cells with PBS and resuspend in complete RPMI medium containing GM-CSF and IL-4.
-
Culture the cells in non-tissue culture treated petri dishes at 37°C and 5% CO2.
-
On day 3 of culture, add fresh complete medium with cytokines.
-
On day 6 or 7, harvest the loosely adherent and non-adherent cells, which are predominantly immature dendritic cells.
Flow Cytometry Analysis of Dendritic Cell Surface Markers
This protocol outlines the staining procedure for analyzing surface marker expression on this compound-treated DCs.
Materials:
-
Cultured BMDCs
-
This compound
-
LPS (from E. coli O111:B4)
-
FACS buffer (PBS containing 2% FBS and 0.05% sodium azide)
-
Anti-mouse CD16/32 (Fc block)
-
Fluorochrome-conjugated antibodies for DC markers (e.g., CD11c, MHC Class II, CD80, CD86, CD40)
Procedure:
-
Seed immature BMDCs in a 24-well plate.
-
Treat cells with desired concentrations of this compound or a vehicle control for 24 hours.
-
For maturation, add LPS (100 ng/mL) for the final 18-24 hours of the culture period.
-
Harvest cells and wash with cold FACS buffer.
-
Incubate cells with Fc block for 15 minutes on ice to prevent non-specific antibody binding.
-
Add a pre-titered cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend cells in FACS buffer for analysis on a flow cytometer.
Cytokine Secretion Analysis by ELISA
This protocol is for quantifying cytokine levels in the supernatant of this compound-treated DC cultures.
Materials:
-
Supernatants from this compound-treated and stimulated BMDC cultures
-
Commercially available ELISA kits for cytokines of interest (e.g., IL-12p70, IL-10, TNF-α, IL-6, IL-1β)
Procedure:
-
Prepare BMDC cultures in a 96-well plate and treat with this compound and/or LPS as described above.
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatants.
-
Perform the ELISA according to the manufacturer's protocol, which typically includes coating the plate with a capture antibody, adding samples and standards, followed by a detection antibody, an enzyme conjugate, and a substrate.
-
Measure the absorbance using a microplate reader and calculate cytokine concentrations from the standard curve.
Dendritic Cell and T-Cell Co-culture Assay
This protocol assesses the capacity of this compound-treated DCs to activate T cells.
Materials:
-
This compound-treated, antigen-pulsed BMDCs
-
CD4+ or CD8+ T cells isolated from TCR-transgenic mice (e.g., OT-II or OT-I)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Antigenic peptide (e.g., OVA peptide 323-339 for OT-II T cells)
Procedure:
-
Prepare and treat BMDCs with this compound as previously described.
-
Pulse the treated DCs with the specific antigenic peptide for 4-6 hours.
-
Label the purified T cells with a cell proliferation dye.
-
Co-culture the antigen-pulsed DCs and labeled T cells in a 96-well round-bottom plate at a 1:10 DC to T cell ratio.
-
After 3-5 days, assess T cell proliferation by measuring the dilution of the proliferation dye via flow cytometry.
-
Analyze supernatants from the co-culture for T cell-derived cytokines (e.g., IFN-γ, IL-2) by ELISA.
Visualized Workflows and Logical Frameworks
Caption: Experimental workflow for assessing this compound's impact on DC function.
Caption: Logical framework of this compound's immunomodulatory effects via DCs.
Conclusion and Future Perspectives
This compound offers a targeted mechanism for modulating dendritic cell function through the inhibition of SPPL2a. The resulting accumulation of the CD74 p8 fragment leads to a reduction in myeloid DC populations and a significant alteration in their cytokine signaling. These effects position this compound as a compelling candidate for further investigation in autoimmune and inflammatory diseases.
Future research should be directed towards a more granular characterization of this compound's effects. This includes comprehensive profiling of surface marker expression and cytokine secretion in response to a broader range of stimuli. Elucidating how this compound-conditioned dendritic cells influence the differentiation of various T helper subsets is critical. The experimental frameworks provided herein serve as a robust starting point for these essential next steps in defining the therapeutic potential of this compound.
References
In-depth Technical Guide: The Immunomodulatory Role of SPL-410 on Dendritic Cell Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SPL-410, a potent and selective inhibitor of the intramembrane protease Signal Peptide Peptidase-Like 2a (SPPL2a), and its modulatory effects on dendritic cells (DCs). Dendritic cells are pivotal in orchestrating innate and adaptive immunity, making them a key target for therapeutic intervention in a range of immune-mediated diseases. This compound's mechanism of action offers a novel approach to tempering immune responses by influencing DC biology.
Core Mechanism of Action: SPPL2a Inhibition and CD74 Fragment Accumulation
The primary molecular target of this compound is SPPL2a, an aspartyl protease located within cellular membranes. A critical substrate of SPPL2a in dendritic cells is the N-terminal fragment (NTF) of the MHC class II-associated invariant chain, also known as CD74 or p8. In the normal course of antigen presentation, after successive cleavage of the full-length CD74, the residual p8 fragment is degraded by SPPL2a.
This compound selectively inhibits this final cleavage step. This inhibition leads to the accumulation of the CD74 p8 fragment within the endosomal and lysosomal compartments of dendritic cells. This intracellular accumulation is the pivotal event that triggers the downstream immunomodulatory effects of this compound.
Caption: this compound inhibits SPPL2a, causing CD74 NTF accumulation and DC modulation.
Impact on Dendritic Cell Populations and Function
The accumulation of the CD74 p8 fragment induced by this compound has profound consequences on the homeostasis and function of dendritic cells.
Reduction in Myeloid Dendritic Cell Subsets
A key outcome of SPPL2a inhibition is a notable reduction in the number of myeloid dendritic cells.[1] This effect is believed to be due to the cytotoxic nature of the accumulating CD74 p8 fragment. In particular, the conventional DC2 (cDC2) subset appears to be highly susceptible.
Alteration of Cytokine Responses
Inhibition of SPPL2a can significantly alter the cytokine milieu produced by dendritic cells in response to pathogenic stimuli. Studies involving SPPL2a-deficient DCs, which phenocopy the effects of this compound, have demonstrated a shift in cytokine secretion upon encountering mycobacteria. This includes an enhanced secretion of the pro-inflammatory cytokine IL-1β, alongside reduced production of the anti-inflammatory cytokine IL-10 and the antiviral cytokine IFN-β.
Additionally, SPPL2a is implicated in the intramembrane proteolysis of TNFα. This cleavage releases an intracellular domain that can promote the expression of IL-12, a cytokine crucial for driving Th1 immune responses. Consequently, this compound may also modulate IL-12 production, thereby influencing the direction of the adaptive immune response.
Quantitative Data on Dendritic Cell Modulation by this compound
To date, comprehensive quantitative data detailing the direct effects of this compound on the expression of a wide array of dendritic cell surface markers and cytokine profiles following stimulation with common immune activators like lipopolysaccharide (LPS) is limited in publicly accessible literature. The tables below are presented as templates to guide future research efforts in characterizing the immunomodulatory profile of this compound.
Table 1: Illustrative Table for Surface Marker Expression Analysis of this compound-Treated Bone Marrow-Derived Dendritic Cells (BMDCs)
| Marker | Treatment Group | Mean Fluorescence Intensity (MFI) ± SD | % Positive Cells ± SD |
| CD11c | Vehicle Control | Data to be determined | Data to be determined |
| This compound (1 µM) | Data to be determined | Data to be determined | |
| MHC Class II | Vehicle Control | Data to be determined | Data to be determined |
| This compound (1 µM) | Data to be determined | Data to be determined | |
| CD80 | Vehicle Control | Data to be determined | Data to be determined |
| This compound (1 µM) | Data to be determined | Data to be determined | |
| CD86 | Vehicle Control | Data to be determined | Data to be determined |
| This compound (1 µM) | Data to be determined | Data to be determined | |
| CD40 | Vehicle Control | Data to be determined | Data to be determined |
| This compound (1 µM) | Data to be determined | Data to be determined |
Table 2: Illustrative Table for Cytokine Secretion Analysis of this compound-Treated BMDCs Stimulated with LPS
| Cytokine | Treatment Group | Concentration (pg/mL) ± SD |
| IL-12p70 | Vehicle Control + LPS | Data to be determined |
| This compound (1 µM) + LPS | Data to be determined | |
| IL-10 | Vehicle Control + LPS | Data to be determined |
| This compound (1 µM) + LPS | Data to be determined | |
| TNF-α | Vehicle Control + LPS | Data to be determined |
| This compound (1 µM) + LPS | Data to be determined | |
| IL-6 | Vehicle Control + LPS | Data to be determined |
| This compound (1 µM) + LPS | Data to be determined | |
| IL-1β | Vehicle Control + LPS | Data to be determined |
| This compound (1 µM) + LPS | Data to be determined |
Experimental Protocols
The following are generalized yet detailed protocols for essential immunological assays to investigate the effects of this compound on dendritic cell function.
Generation and Culture of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol details the in vitro differentiation of dendritic cells from murine bone marrow precursors.
Materials:
-
6-10 week old C57BL/6 or BALB/c mice
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Recombinant murine GM-CSF (20 ng/mL)
-
Recombinant murine IL-4 (10 ng/mL)
-
70% Ethanol
-
Sterile PBS
Procedure:
-
Humanely euthanize mice according to approved institutional protocols.
-
Aseptically harvest femurs and tibias.
-
Flush the bone marrow from the bones using a syringe with a 25-gauge needle filled with complete RPMI medium.
-
Disperse cell clumps by passing the suspension through a 70 µm cell strainer.
-
Centrifuge the cell suspension, and lyse red blood cells using ACK lysis buffer.
-
Wash the cells with PBS and resuspend in complete RPMI medium containing GM-CSF and IL-4.
-
Culture the cells in non-tissue culture treated petri dishes at 37°C and 5% CO2.
-
On day 3 of culture, add fresh complete medium with cytokines.
-
On day 6 or 7, harvest the loosely adherent and non-adherent cells, which are predominantly immature dendritic cells.
Flow Cytometry Analysis of Dendritic Cell Surface Markers
This protocol outlines the staining procedure for analyzing surface marker expression on this compound-treated DCs.
Materials:
-
Cultured BMDCs
-
This compound
-
LPS (from E. coli O111:B4)
-
FACS buffer (PBS containing 2% FBS and 0.05% sodium azide)
-
Anti-mouse CD16/32 (Fc block)
-
Fluorochrome-conjugated antibodies for DC markers (e.g., CD11c, MHC Class II, CD80, CD86, CD40)
Procedure:
-
Seed immature BMDCs in a 24-well plate.
-
Treat cells with desired concentrations of this compound or a vehicle control for 24 hours.
-
For maturation, add LPS (100 ng/mL) for the final 18-24 hours of the culture period.
-
Harvest cells and wash with cold FACS buffer.
-
Incubate cells with Fc block for 15 minutes on ice to prevent non-specific antibody binding.
-
Add a pre-titered cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend cells in FACS buffer for analysis on a flow cytometer.
Cytokine Secretion Analysis by ELISA
This protocol is for quantifying cytokine levels in the supernatant of this compound-treated DC cultures.
Materials:
-
Supernatants from this compound-treated and stimulated BMDC cultures
-
Commercially available ELISA kits for cytokines of interest (e.g., IL-12p70, IL-10, TNF-α, IL-6, IL-1β)
Procedure:
-
Prepare BMDC cultures in a 96-well plate and treat with this compound and/or LPS as described above.
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatants.
-
Perform the ELISA according to the manufacturer's protocol, which typically includes coating the plate with a capture antibody, adding samples and standards, followed by a detection antibody, an enzyme conjugate, and a substrate.
-
Measure the absorbance using a microplate reader and calculate cytokine concentrations from the standard curve.
Dendritic Cell and T-Cell Co-culture Assay
This protocol assesses the capacity of this compound-treated DCs to activate T cells.
Materials:
-
This compound-treated, antigen-pulsed BMDCs
-
CD4+ or CD8+ T cells isolated from TCR-transgenic mice (e.g., OT-II or OT-I)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Antigenic peptide (e.g., OVA peptide 323-339 for OT-II T cells)
Procedure:
-
Prepare and treat BMDCs with this compound as previously described.
-
Pulse the treated DCs with the specific antigenic peptide for 4-6 hours.
-
Label the purified T cells with a cell proliferation dye.
-
Co-culture the antigen-pulsed DCs and labeled T cells in a 96-well round-bottom plate at a 1:10 DC to T cell ratio.
-
After 3-5 days, assess T cell proliferation by measuring the dilution of the proliferation dye via flow cytometry.
-
Analyze supernatants from the co-culture for T cell-derived cytokines (e.g., IFN-γ, IL-2) by ELISA.
Visualized Workflows and Logical Frameworks
Caption: Experimental workflow for assessing this compound's impact on DC function.
Caption: Logical framework of this compound's immunomodulatory effects via DCs.
Conclusion and Future Perspectives
This compound offers a targeted mechanism for modulating dendritic cell function through the inhibition of SPPL2a. The resulting accumulation of the CD74 p8 fragment leads to a reduction in myeloid DC populations and a significant alteration in their cytokine signaling. These effects position this compound as a compelling candidate for further investigation in autoimmune and inflammatory diseases.
Future research should be directed towards a more granular characterization of this compound's effects. This includes comprehensive profiling of surface marker expression and cytokine secretion in response to a broader range of stimuli. Elucidating how this compound-conditioned dendritic cells influence the differentiation of various T helper subsets is critical. The experimental frameworks provided herein serve as a robust starting point for these essential next steps in defining the therapeutic potential of this compound.
References
Unveiling SPL-410: A Technical Guide to a Potent SPPL2a Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, properties, and mechanism of action of SPL-410, a novel and selective inhibitor of the intramembrane aspartyl protease, Signal Peptide Peptidase Like 2a (SPPL2a). The information presented herein is intended to support further research and development efforts in immunology and related fields.
Core Properties of this compound
This compound is a synthetic, orally active small molecule belonging to the hydroxyethylamine class of compounds.[1][2][3] It has been identified as a highly potent and selective inhibitor of SPPL2a, a key enzyme involved in immune cell function.[3][4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 2351886-00-3 | [2] |
| Molecular Formula | C24H31F3N2O4S | [2] |
| Molecular Weight | 500.58 g/mol | [2] |
| Appearance | Solid | [2] |
| Solubility | 10 mM in DMSO | [2] |
Potency and Selectivity
This compound exhibits high potency against both human and mouse SPPL2a. Its selectivity for SPPL2a over other related proteases is a critical feature for its potential as a research tool and therapeutic agent.
| Target | IC50 (nM) | Assay Type | Source |
| SPPL2a (general) | 9 | Not specified | [1][2] |
| Human SPPL2a | 4 | High Content Imaging Assay (HCA) | [2] |
| Mouse SPPL2a | 5 | High Content Imaging Assay (HCA) | [2] |
| Human SPP | 650 | Not specified | [2] |
| γ-secretase | 1300 | Not specified | [2] |
| SPPL2b | 270 | High Content Imaging Assay (HCA) | [2] |
| CD74/p8 NTF processing (mouse A20 B cell line) | 150 | Not specified | [2] |
Mechanism of Action: Inhibition of the SPPL2a Signaling Pathway
SPPL2a is an intramembrane protease that plays a crucial role in the function of B-cells and dendritic cells.[3][4][5] It is involved in the processing of the CD74 (invariant chain) N-terminal fragment (NTF), a key step in antigen presentation.[3][6] By inhibiting SPPL2a, this compound prevents the cleavage of the CD74 NTF, leading to its accumulation.[2][3] This disruption of the CD74 processing pathway ultimately affects immune cell populations, suggesting a potential therapeutic application in autoimmune diseases.[6]
Caption: Mechanism of this compound action on the SPPL2a signaling pathway.
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound.
Synthesis of this compound (Compound 15)
The synthesis of this compound is described as a multi-step process.[3] A key step involves the reaction of a precursor with DIPEA in CH2Cl2, followed by treatment with DBU in i-PrOH, and a final step with Me3P in THF/H2O.[3] For a detailed, step-by-step synthesis protocol, please refer to the supporting information of the primary literature.[3][5]
Caption: Simplified workflow for the synthesis of this compound.
In Vitro Potency and Selectivity Assays
The inhibitory activity of this compound against SPPL2a and other proteases was determined using a High Content Imaging Assay (HCA).[2] The processing of the endogenous substrate CD74/p8 NTF was assessed in the mouse B cell line A20.[2]
In Vivo Efficacy Studies
The in vivo efficacy of this compound was evaluated in a mechanistic mouse model.[3] A single oral dose of 10 mg/kg was administered to mice, and the accumulation of the CD74/p8 NTF was measured.[2][3] This study demonstrated the oral bioavailability and in vivo target engagement of this compound.[3]
Caption: Workflow for the in vivo evaluation of this compound.
Storage and Handling
For long-term storage, this compound solid powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[2] In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 6 months.[2] Stock solutions are recommended to be stored under nitrogen and away from moisture.[1] For in vivo studies, a working solution can be prepared by dissolving a DMSO stock solution in corn oil.[1]
Conclusion
This compound is a valuable research tool for investigating the biological functions of SPPL2a and the consequences of its inhibition. Its high potency, selectivity, and oral bioavailability make it a promising lead compound for the development of novel therapeutics targeting immune-related disorders. Further research is warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SPPL2a inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - OAK Open Access Archive [oak.novartis.com]
- 6. Physiological functions of SPP/SPPL intramembrane proteases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling SPL-410: A Technical Guide to a Potent SPPL2a Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, properties, and mechanism of action of SPL-410, a novel and selective inhibitor of the intramembrane aspartyl protease, Signal Peptide Peptidase Like 2a (SPPL2a). The information presented herein is intended to support further research and development efforts in immunology and related fields.
Core Properties of this compound
This compound is a synthetic, orally active small molecule belonging to the hydroxyethylamine class of compounds.[1][2][3] It has been identified as a highly potent and selective inhibitor of SPPL2a, a key enzyme involved in immune cell function.[3][4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 2351886-00-3 | [2] |
| Molecular Formula | C24H31F3N2O4S | [2] |
| Molecular Weight | 500.58 g/mol | [2] |
| Appearance | Solid | [2] |
| Solubility | 10 mM in DMSO | [2] |
Potency and Selectivity
This compound exhibits high potency against both human and mouse SPPL2a. Its selectivity for SPPL2a over other related proteases is a critical feature for its potential as a research tool and therapeutic agent.
| Target | IC50 (nM) | Assay Type | Source |
| SPPL2a (general) | 9 | Not specified | [1][2] |
| Human SPPL2a | 4 | High Content Imaging Assay (HCA) | [2] |
| Mouse SPPL2a | 5 | High Content Imaging Assay (HCA) | [2] |
| Human SPP | 650 | Not specified | [2] |
| γ-secretase | 1300 | Not specified | [2] |
| SPPL2b | 270 | High Content Imaging Assay (HCA) | [2] |
| CD74/p8 NTF processing (mouse A20 B cell line) | 150 | Not specified | [2] |
Mechanism of Action: Inhibition of the SPPL2a Signaling Pathway
SPPL2a is an intramembrane protease that plays a crucial role in the function of B-cells and dendritic cells.[3][4][5] It is involved in the processing of the CD74 (invariant chain) N-terminal fragment (NTF), a key step in antigen presentation.[3][6] By inhibiting SPPL2a, this compound prevents the cleavage of the CD74 NTF, leading to its accumulation.[2][3] This disruption of the CD74 processing pathway ultimately affects immune cell populations, suggesting a potential therapeutic application in autoimmune diseases.[6]
Caption: Mechanism of this compound action on the SPPL2a signaling pathway.
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound.
Synthesis of this compound (Compound 15)
The synthesis of this compound is described as a multi-step process.[3] A key step involves the reaction of a precursor with DIPEA in CH2Cl2, followed by treatment with DBU in i-PrOH, and a final step with Me3P in THF/H2O.[3] For a detailed, step-by-step synthesis protocol, please refer to the supporting information of the primary literature.[3][5]
Caption: Simplified workflow for the synthesis of this compound.
In Vitro Potency and Selectivity Assays
The inhibitory activity of this compound against SPPL2a and other proteases was determined using a High Content Imaging Assay (HCA).[2] The processing of the endogenous substrate CD74/p8 NTF was assessed in the mouse B cell line A20.[2]
In Vivo Efficacy Studies
The in vivo efficacy of this compound was evaluated in a mechanistic mouse model.[3] A single oral dose of 10 mg/kg was administered to mice, and the accumulation of the CD74/p8 NTF was measured.[2][3] This study demonstrated the oral bioavailability and in vivo target engagement of this compound.[3]
Caption: Workflow for the in vivo evaluation of this compound.
Storage and Handling
For long-term storage, this compound solid powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[2] In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 6 months.[2] Stock solutions are recommended to be stored under nitrogen and away from moisture.[1] For in vivo studies, a working solution can be prepared by dissolving a DMSO stock solution in corn oil.[1]
Conclusion
This compound is a valuable research tool for investigating the biological functions of SPPL2a and the consequences of its inhibition. Its high potency, selectivity, and oral bioavailability make it a promising lead compound for the development of novel therapeutics targeting immune-related disorders. Further research is warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SPPL2a inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - OAK Open Access Archive [oak.novartis.com]
- 6. Physiological functions of SPP/SPPL intramembrane proteases - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of SPL-410: A Selective SPPL2a Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SPL-410 is a potent and selective, orally active inhibitor of Signal Peptide Peptidase-Like 2a (SPPL2a), an intramembrane aspartyl protease. This document provides a comprehensive technical overview of the discovery, development, and preclinical characterization of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of SPPL2a inhibition, particularly in the context of autoimmune diseases.
Introduction
Signal Peptide Peptidase-Like 2a (SPPL2a) is a critical enzyme involved in the regulation of the immune system. Specifically, it is responsible for the intramembrane cleavage of the N-terminal fragment (NTF) of the MHC class II invariant chain, CD74 (also known as p8). The accumulation of this CD74-NTF has been shown to impair the development and function of B cells and dendritic cells, key players in the adaptive immune response.[1][2] This observation has positioned SPPL2a as a promising therapeutic target for autoimmune disorders.[1] this compound emerged from a drug discovery program aimed at identifying small molecule inhibitors of SPPL2a with therapeutic potential.[1]
Discovery of this compound
The discovery of this compound was the result of a systematic drug discovery campaign that began with a high-throughput screening (HTS) to identify initial hit compounds.[1] This was followed by a lead optimization phase focused on improving potency, selectivity, and pharmacokinetic properties.
From Hit to Lead
The initial screening hit was a lipophilic molecule that showed inhibitory activity against SPPL2a.[1] Subsequent medicinal chemistry efforts focused on iterative optimization of this scaffold. A key structural feature of the optimized series is the hydroxyethylamine (HEA) moiety, a known transition state isostere for aspartyl proteases.[1] This suggests that this compound and its analogs likely bind to the active site of SPPL2a.[1]
Structure-Activity Relationship (SAR)
The development of this compound involved a detailed exploration of the structure-activity relationship. Key modifications included the introduction of a trifluoromethoxy group on one of the phenyl rings and a tert-butyl group on the other, which were found to significantly enhance the inhibitory potency against SPPL2a.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds.
| Compound | Human SPPL2a IC50 (µM) | Mouse SPPL2a IC50 (µM) | Human SPP IC50 (µM) | Human γ-Secretase IC50 (µM) |
| This compound (Compound 15) | 0.009 | 0.005 | 0.65 | 1.3 |
| Precursor Compound 14 | - | - | - | - |
Table 1: In Vitro Potency and Selectivity of this compound.[1]
| Parameter | Value |
| Cmax (µM) | ~1.5 |
| Tmax (h) | ~2 |
| AUC (µM*h) | ~6 |
| Oral Bioavailability | Decent oral exposure in mice |
Table 2: Pharmacokinetic Parameters of this compound in Mice (estimated from published graph).[1]
Experimental Protocols
In Vitro SPPL2a Inhibition Assay (High Content Analysis)
The inhibitory activity of this compound against human and mouse SPPL2a was determined using a High Content Analysis (HCA) assay.[1] While the specific details for the assay used for this compound are found in the primary literature, a general protocol for such an assay involves:
-
Cell Line: A stable cell line (e.g., U-2 OS) expressing the target enzyme (human or mouse SPPL2a) and a substrate fusion protein is used.
-
Substrate: The substrate is typically a fusion protein that, upon cleavage by SPPL2a, releases a fragment that translocates to the nucleus and activates a reporter gene (e.g., EGFP).
-
Compound Treatment: Cells are incubated with varying concentrations of the test compound (e.g., this compound).
-
Imaging and Analysis: High content imaging is used to quantify the nuclear translocation of the reporter protein. The IC50 value is then calculated based on the concentration-dependent inhibition of this translocation.
In Vivo Inhibition of CD74/p8 NTF Processing in Mice
The in vivo efficacy of this compound was assessed in a mechanistic mouse model.
-
Animal Model: Balb/c mice were used for these studies.[1]
-
Dosing: this compound was administered as a single oral dose (10, 30, and 100 mg/kg) formulated in PEG300/D5W (3:1).[1]
-
Sample Collection: Four hours after dosing, spleens were harvested.[1]
-
Analysis: Splenocytes were lysed, and the accumulation of the CD74/p8 NTF was measured by Western blot analysis using an anti-mouse CD74 antibody.[1]
Pharmacokinetic Analysis in Mice
The pharmacokinetic profile of this compound was determined in Balb/c mice.
-
Dosing: A single dose was administered either intravenously (i.v.) or orally (p.o.) using a PEG300/D5W (3:1) formulation.[1]
-
Blood Sampling: Plasma samples were collected at various time points after dosing.
-
Analysis: The concentration of this compound in the plasma samples was quantified to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.[1]
Signaling Pathways and Experimental Workflows
SPPL2a Signaling Pathway
Caption: SPPL2a-mediated cleavage of CD74 and its inhibition by this compound.
Experimental Workflow for this compound Discovery
Caption: The discovery and preclinical development workflow of this compound.
Conclusion
This compound is a novel, potent, and selective SPPL2a inhibitor with demonstrated oral activity in a preclinical model. Its discovery and development highlight the potential of targeting SPPL2a for the treatment of autoimmune diseases. The data presented in this guide provide a solid foundation for further investigation into the therapeutic utility of this compound and other SPPL2a inhibitors. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in more advanced preclinical models.
References
The Discovery and Development of SPL-410: A Selective SPPL2a Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SPL-410 is a potent and selective, orally active inhibitor of Signal Peptide Peptidase-Like 2a (SPPL2a), an intramembrane aspartyl protease. This document provides a comprehensive technical overview of the discovery, development, and preclinical characterization of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of SPPL2a inhibition, particularly in the context of autoimmune diseases.
Introduction
Signal Peptide Peptidase-Like 2a (SPPL2a) is a critical enzyme involved in the regulation of the immune system. Specifically, it is responsible for the intramembrane cleavage of the N-terminal fragment (NTF) of the MHC class II invariant chain, CD74 (also known as p8). The accumulation of this CD74-NTF has been shown to impair the development and function of B cells and dendritic cells, key players in the adaptive immune response.[1][2] This observation has positioned SPPL2a as a promising therapeutic target for autoimmune disorders.[1] this compound emerged from a drug discovery program aimed at identifying small molecule inhibitors of SPPL2a with therapeutic potential.[1]
Discovery of this compound
The discovery of this compound was the result of a systematic drug discovery campaign that began with a high-throughput screening (HTS) to identify initial hit compounds.[1] This was followed by a lead optimization phase focused on improving potency, selectivity, and pharmacokinetic properties.
From Hit to Lead
The initial screening hit was a lipophilic molecule that showed inhibitory activity against SPPL2a.[1] Subsequent medicinal chemistry efforts focused on iterative optimization of this scaffold. A key structural feature of the optimized series is the hydroxyethylamine (HEA) moiety, a known transition state isostere for aspartyl proteases.[1] This suggests that this compound and its analogs likely bind to the active site of SPPL2a.[1]
Structure-Activity Relationship (SAR)
The development of this compound involved a detailed exploration of the structure-activity relationship. Key modifications included the introduction of a trifluoromethoxy group on one of the phenyl rings and a tert-butyl group on the other, which were found to significantly enhance the inhibitory potency against SPPL2a.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds.
| Compound | Human SPPL2a IC50 (µM) | Mouse SPPL2a IC50 (µM) | Human SPP IC50 (µM) | Human γ-Secretase IC50 (µM) |
| This compound (Compound 15) | 0.009 | 0.005 | 0.65 | 1.3 |
| Precursor Compound 14 | - | - | - | - |
Table 1: In Vitro Potency and Selectivity of this compound.[1]
| Parameter | Value |
| Cmax (µM) | ~1.5 |
| Tmax (h) | ~2 |
| AUC (µM*h) | ~6 |
| Oral Bioavailability | Decent oral exposure in mice |
Table 2: Pharmacokinetic Parameters of this compound in Mice (estimated from published graph).[1]
Experimental Protocols
In Vitro SPPL2a Inhibition Assay (High Content Analysis)
The inhibitory activity of this compound against human and mouse SPPL2a was determined using a High Content Analysis (HCA) assay.[1] While the specific details for the assay used for this compound are found in the primary literature, a general protocol for such an assay involves:
-
Cell Line: A stable cell line (e.g., U-2 OS) expressing the target enzyme (human or mouse SPPL2a) and a substrate fusion protein is used.
-
Substrate: The substrate is typically a fusion protein that, upon cleavage by SPPL2a, releases a fragment that translocates to the nucleus and activates a reporter gene (e.g., EGFP).
-
Compound Treatment: Cells are incubated with varying concentrations of the test compound (e.g., this compound).
-
Imaging and Analysis: High content imaging is used to quantify the nuclear translocation of the reporter protein. The IC50 value is then calculated based on the concentration-dependent inhibition of this translocation.
In Vivo Inhibition of CD74/p8 NTF Processing in Mice
The in vivo efficacy of this compound was assessed in a mechanistic mouse model.
-
Animal Model: Balb/c mice were used for these studies.[1]
-
Dosing: this compound was administered as a single oral dose (10, 30, and 100 mg/kg) formulated in PEG300/D5W (3:1).[1]
-
Sample Collection: Four hours after dosing, spleens were harvested.[1]
-
Analysis: Splenocytes were lysed, and the accumulation of the CD74/p8 NTF was measured by Western blot analysis using an anti-mouse CD74 antibody.[1]
Pharmacokinetic Analysis in Mice
The pharmacokinetic profile of this compound was determined in Balb/c mice.
-
Dosing: A single dose was administered either intravenously (i.v.) or orally (p.o.) using a PEG300/D5W (3:1) formulation.[1]
-
Blood Sampling: Plasma samples were collected at various time points after dosing.
-
Analysis: The concentration of this compound in the plasma samples was quantified to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.[1]
Signaling Pathways and Experimental Workflows
SPPL2a Signaling Pathway
Caption: SPPL2a-mediated cleavage of CD74 and its inhibition by this compound.
Experimental Workflow for this compound Discovery
Caption: The discovery and preclinical development workflow of this compound.
Conclusion
This compound is a novel, potent, and selective SPPL2a inhibitor with demonstrated oral activity in a preclinical model. Its discovery and development highlight the potential of targeting SPPL2a for the treatment of autoimmune diseases. The data presented in this guide provide a solid foundation for further investigation into the therapeutic utility of this compound and other SPPL2a inhibitors. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in more advanced preclinical models.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on SPL-410: A Novel Modulator of the Immune System
This technical guide provides a comprehensive overview of this compound, a novel small molecule inhibitor with significant potential for immune system modulation. The information presented herein is based on preclinical data and highlights the mechanism of action, pharmacokinetic profile, and demonstrated in vivo activity of this compound.
Introduction
This compound is a potent and selective, orally active inhibitor of the intramembrane aspartyl protease Signal Peptide Peptidase Like 2a (SPPL2a).[1] SPPL2a is a critical enzyme in the function of professional antigen-presenting cells (APCs), particularly B-cells and dendritic cells.[1] By targeting SPPL2a, this compound represents a promising therapeutic strategy for autoimmune diseases and other conditions driven by aberrant B-cell and dendritic cell activity. The successful development of B-cell depleting agents has paved the way for small molecule inhibitors like this compound that can modulate the antigen-presenting capacity of the immune system.[1]
Core Mechanism of Action of this compound
The primary mechanism of action of this compound is the selective inhibition of SPPL2a. SPPL2a is responsible for the final intramembrane cleavage of the N-terminal fragment (NTF) of the CD74 protein (also known as the p8 fragment). The processing of CD74 is essential for the proper maturation and survival of B-cells and for the function of myeloid dendritic cells.
By inhibiting SPPL2a, this compound leads to the intracellular accumulation of the CD74 NTF (p8).[1] This accumulation has been shown to induce a reduction in the number of B-cells and myeloid dendritic cells.[1] This targeted depletion of key APCs is expected to dampen the immune response, making this compound a candidate for treating autoimmune disorders.
In Vivo Pharmacodynamic Effects
Preclinical studies in mice have demonstrated the in vivo efficacy of this compound. Oral administration of the compound resulted in a significant inhibition of its molecular target.
| Parameter | Value | Species | Effect |
| Oral Dose | 10 mg/kg | Mouse | Significant inhibition of CD74/p8 NTF processing[1] |
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated in mice, revealing characteristics suitable for oral administration.
| Parameter | Value | Species |
| In Vivo Clearance | 41 mL/min/kg | Mouse[1] |
| Half-life (t1/2) | 5.0 h | Mouse[1] |
| Volume of Distribution (Vd) | 12.3 L/kg | Mouse[1] |
| Oral Bioavailability | 35% | Mouse[1] |
| Oral Exposure (AUC, dose normalized) | 282 h*nM | Mouse[1] |
Experimental Protocols
While specific, detailed protocols for this compound are proprietary, a general methodology for evaluating a novel SPPL2a inhibitor in vivo can be outlined as follows.
Objective: To assess the in vivo efficacy of an SPPL2a inhibitor by measuring the accumulation of the CD74 p8 fragment in target cells.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle control
-
Experimental animals (e.g., C57BL/6 mice)
-
Tissue homogenization buffers
-
Protein extraction reagents
-
Antibodies for Western blot (anti-CD74, anti-GAPDH)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Dosing: A cohort of mice is administered the test compound orally at a specified dose (e.g., 10 mg/kg). A control group receives the vehicle.
-
Tissue Collection: At a predetermined time point post-administration (e.g., 4 hours), animals are euthanized, and spleens are harvested, as they are rich in B-cells.
-
Protein Extraction: Splenocytes are isolated, and total protein is extracted using appropriate lysis buffers.
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for the N-terminus of CD74 to detect the p8 fragment. A loading control antibody (e.g., anti-GAPDH) is also used.
-
Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized. The intensity of the p8 band is quantified and normalized to the loading control to determine the extent of accumulation.
Summary and Future Directions
This compound is a promising, orally bioavailable small molecule that effectively inhibits SPPL2a in vivo. Its mechanism of action, leading to a reduction in key antigen-presenting cells, positions it as a strong candidate for the treatment of autoimmune diseases. The favorable pharmacokinetic profile supports its potential for clinical development.
Further studies are warranted to explore the broader immunological consequences of this compound administration, its efficacy in various autoimmune disease models, and its long-term safety profile. The continued investigation of this compound and other SPPL2a inhibitors could lead to novel, oral therapies for patients with significant unmet medical needs.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on SPL-410: A Novel Modulator of the Immune System
This technical guide provides a comprehensive overview of this compound, a novel small molecule inhibitor with significant potential for immune system modulation. The information presented herein is based on preclinical data and highlights the mechanism of action, pharmacokinetic profile, and demonstrated in vivo activity of this compound.
Introduction
This compound is a potent and selective, orally active inhibitor of the intramembrane aspartyl protease Signal Peptide Peptidase Like 2a (SPPL2a).[1] SPPL2a is a critical enzyme in the function of professional antigen-presenting cells (APCs), particularly B-cells and dendritic cells.[1] By targeting SPPL2a, this compound represents a promising therapeutic strategy for autoimmune diseases and other conditions driven by aberrant B-cell and dendritic cell activity. The successful development of B-cell depleting agents has paved the way for small molecule inhibitors like this compound that can modulate the antigen-presenting capacity of the immune system.[1]
Core Mechanism of Action of this compound
The primary mechanism of action of this compound is the selective inhibition of SPPL2a. SPPL2a is responsible for the final intramembrane cleavage of the N-terminal fragment (NTF) of the CD74 protein (also known as the p8 fragment). The processing of CD74 is essential for the proper maturation and survival of B-cells and for the function of myeloid dendritic cells.
By inhibiting SPPL2a, this compound leads to the intracellular accumulation of the CD74 NTF (p8).[1] This accumulation has been shown to induce a reduction in the number of B-cells and myeloid dendritic cells.[1] This targeted depletion of key APCs is expected to dampen the immune response, making this compound a candidate for treating autoimmune disorders.
In Vivo Pharmacodynamic Effects
Preclinical studies in mice have demonstrated the in vivo efficacy of this compound. Oral administration of the compound resulted in a significant inhibition of its molecular target.
| Parameter | Value | Species | Effect |
| Oral Dose | 10 mg/kg | Mouse | Significant inhibition of CD74/p8 NTF processing[1] |
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated in mice, revealing characteristics suitable for oral administration.
| Parameter | Value | Species |
| In Vivo Clearance | 41 mL/min/kg | Mouse[1] |
| Half-life (t1/2) | 5.0 h | Mouse[1] |
| Volume of Distribution (Vd) | 12.3 L/kg | Mouse[1] |
| Oral Bioavailability | 35% | Mouse[1] |
| Oral Exposure (AUC, dose normalized) | 282 h*nM | Mouse[1] |
Experimental Protocols
While specific, detailed protocols for this compound are proprietary, a general methodology for evaluating a novel SPPL2a inhibitor in vivo can be outlined as follows.
Objective: To assess the in vivo efficacy of an SPPL2a inhibitor by measuring the accumulation of the CD74 p8 fragment in target cells.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle control
-
Experimental animals (e.g., C57BL/6 mice)
-
Tissue homogenization buffers
-
Protein extraction reagents
-
Antibodies for Western blot (anti-CD74, anti-GAPDH)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Dosing: A cohort of mice is administered the test compound orally at a specified dose (e.g., 10 mg/kg). A control group receives the vehicle.
-
Tissue Collection: At a predetermined time point post-administration (e.g., 4 hours), animals are euthanized, and spleens are harvested, as they are rich in B-cells.
-
Protein Extraction: Splenocytes are isolated, and total protein is extracted using appropriate lysis buffers.
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for the N-terminus of CD74 to detect the p8 fragment. A loading control antibody (e.g., anti-GAPDH) is also used.
-
Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized. The intensity of the p8 band is quantified and normalized to the loading control to determine the extent of accumulation.
Summary and Future Directions
This compound is a promising, orally bioavailable small molecule that effectively inhibits SPPL2a in vivo. Its mechanism of action, leading to a reduction in key antigen-presenting cells, positions it as a strong candidate for the treatment of autoimmune diseases. The favorable pharmacokinetic profile supports its potential for clinical development.
Further studies are warranted to explore the broader immunological consequences of this compound administration, its efficacy in various autoimmune disease models, and its long-term safety profile. The continued investigation of this compound and other SPPL2a inhibitors could lead to novel, oral therapies for patients with significant unmet medical needs.
References
Foundational Research on SPPL2a Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Signal peptide peptidase-like 2a (SPPL2a) is an aspartyl intramembrane protease that has emerged as a promising therapeutic target for autoimmune diseases and certain cancers. By catalyzing the intramembrane cleavage of key type II transmembrane proteins, SPPL2a plays a critical role in regulating immune cell function, particularly in B cells and dendritic cells (DCs). This technical guide provides a comprehensive overview of the foundational research on SPPL2a inhibitors, including the enzyme's mechanism of action, key signaling pathways, detailed experimental protocols for assessing its activity, and a summary of known inhibitors.
Introduction to SPPL2a
SPPL2a is a member of the GxGD family of aspartic proteases and is primarily localized in late endosomes and lysosomes[1][2][3]. It functions to cleave the transmembrane domains of its substrates, leading to the release of intracellular domains (ICDs) that can initiate downstream signaling cascades or marking the remaining fragments for degradation[4]. The most well-characterized substrates of SPPL2a with significant physiological relevance are CD74 (the invariant chain of the MHC class II complex) and Tumor Necrosis Factor-alpha (TNF-α)[1][4][5].
Key Signaling Pathways Involving SPPL2a
The physiological roles of SPPL2a are best understood in the context of its function in immune cells.
SPPL2a-Mediated CD74 Processing in B Cells
In B lymphocytes, SPPL2a is essential for the final step in the degradation of CD74[1][6][7]. After sequential cleavage of the luminal domain of CD74 by other proteases, a small N-terminal fragment (NTF), known as p8, remains embedded in the endosomal membrane[1][4]. SPPL2a cleaves this p8 fragment, preventing its accumulation[1][6]. In the absence or inhibition of SPPL2a, the accumulation of the p8 fragment is toxic to B cells, leading to a block in their maturation at the transitional 1 (T1) stage and ultimately resulting in B cell depletion[1][6][7]. This makes SPPL2a an attractive target for B-cell-mediated autoimmune diseases.
Caption: SPPL2a-mediated processing of CD74 in B cells.
SPPL2a-Mediated TNF-α Processing in Dendritic Cells
In activated dendritic cells, SPPL2a, along with its homolog SPPL2b, is responsible for the intramembrane cleavage of TNF-α[5][8][9]. Following the initial shedding of the extracellular domain of TNF-α by ADAM metalloproteases, the remaining transmembrane fragment is cleaved by SPPL2a/b[8][9]. This releases the TNF-α intracellular domain (ICD) into the cytoplasm. The TNF-α ICD then translocates to the nucleus and promotes the transcription of the pro-inflammatory cytokine Interleukin-12 (IL-12)[8][9]. This pathway highlights the role of SPPL2a in linking innate and adaptive immunity.
Caption: SPPL2a-mediated TNF-α signaling in dendritic cells.
Experimental Protocols for SPPL2a Research
A variety of assays have been developed to study the enzymatic activity of SPPL2a and to screen for its inhibitors.
Cell-Based Assay for SPPL2a Activity: CD74 p8 Accumulation
This assay is widely used to assess SPPL2a inhibition in a cellular context by measuring the accumulation of its substrate fragment, CD74 p8.
Experimental Workflow:
Caption: Workflow for the CD74 p8 accumulation assay.
Detailed Methodology:
-
Cell Culture: Culture A20 murine B lymphoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Seed A20 cells at a density of 1 x 10^6 cells/mL in a 24-well plate. Treat the cells with a serial dilution of the SPPL2a inhibitor or vehicle control (DMSO) for 16-24 hours.
-
Cell Lysis: Harvest the cells by centrifugation and wash once with ice-cold PBS. Lyse the cell pellet in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the N-terminus of CD74 (to detect the p8 fragment) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensity of the p8 fragment and normalize it to a loading control (e.g., β-actin). Plot the normalized p8 accumulation against the inhibitor concentration to determine the IC50 value[4][10].
Luciferase Reporter Gene Assay for SPPL2a Activity
This cell-based assay provides a quantitative readout of SPPL2a activity by measuring the expression of a reporter gene.
Experimental Workflow:
Caption: Workflow for the SPPL2a luciferase reporter assay.
Detailed Methodology:
-
Plasmid Constructs:
-
SPPL2a Expression Vector: Full-length human SPPL2a cDNA cloned into a mammalian expression vector (e.g., pcDNA3.1).
-
Substrate-Reporter Fusion Vector: A construct encoding a fusion protein of an SPPL2a substrate's N-terminal fragment (e.g., TNF-α NTF) and a transcription factor (e.g., Gal4 DNA-binding domain).
-
Luciferase Reporter Vector: A vector containing a luciferase gene under the control of a promoter with binding sites for the transcription factor used in the fusion construct (e.g., UAS-luciferase).
-
-
Cell Culture and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the three plasmid constructs using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing a serial dilution of the SPPL2a inhibitor or vehicle control.
-
Luciferase Assay: After another 24-48 hours of incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase vector). Plot the normalized luciferase activity against the inhibitor concentration to calculate the IC50 value.
SPPL2a Inhibitors: Quantitative Data
Several small molecule inhibitors of SPPL2a have been identified and characterized. The following table summarizes the potency of some of these compounds.
| Inhibitor | Assay Type | Target Species | IC50 (µM) | Reference |
| (Z-LL)2-ketone | CD74 p8 accumulation | Human | ~1 | [2] |
| L-685,458 | SPPL2a activity assay | Human | ~1 | [2] |
| SPL-707 | Reporter Gene Assay | Human | 0.004 | [11] |
| SPL-707 | CD74 p8 accumulation | Mouse | 0.15 | [11] |
| SPL-410 | Reporter Gene Assay | Human | 0.009 | [12] |
Conclusion
SPPL2a represents a compelling target for the development of novel therapeutics for a range of diseases, particularly those with an immunological basis. The assays and signaling pathways detailed in this guide provide a foundational framework for researchers and drug development professionals to advance the discovery and characterization of potent and selective SPPL2a inhibitors. Further research into the diverse roles of SPPL2a and the development of more specific inhibitors will be crucial for translating these foundational findings into clinical applications.
References
- 1. The intramembrane protease Sppl2a is required for B cell and DC development and survival via cleavage of the invariant chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impaired proteolysis by SPPL2a causes CD74 fragment accumulation that can be recognized by anti‐CD74 autoantibodies in human ankylosing spondylitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Intramembrane Proteases Signal Peptide Peptidase-Like 2a and 2b Have Distinct Functions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of protease activity by fluorescent protein FRET sensors: from computer simulation to live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FRET Based Biosensor: Principle Applications Recent Advances and Challenges [mdpi.com]
- 6. The intramembrane protease SPPL2a promotes B cell development and controls endosomal traffic by cleavage of the invariant chain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of SPPL2a Inhibitors by Multiparametric Analysis of a High-Content Ultra-High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of CD74 N-terminal Fragment Accumulation in Cells Treated with SPPL2a Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on SPPL2a Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Signal peptide peptidase-like 2a (SPPL2a) is an aspartyl intramembrane protease that has emerged as a promising therapeutic target for autoimmune diseases and certain cancers. By catalyzing the intramembrane cleavage of key type II transmembrane proteins, SPPL2a plays a critical role in regulating immune cell function, particularly in B cells and dendritic cells (DCs). This technical guide provides a comprehensive overview of the foundational research on SPPL2a inhibitors, including the enzyme's mechanism of action, key signaling pathways, detailed experimental protocols for assessing its activity, and a summary of known inhibitors.
Introduction to SPPL2a
SPPL2a is a member of the GxGD family of aspartic proteases and is primarily localized in late endosomes and lysosomes[1][2][3]. It functions to cleave the transmembrane domains of its substrates, leading to the release of intracellular domains (ICDs) that can initiate downstream signaling cascades or marking the remaining fragments for degradation[4]. The most well-characterized substrates of SPPL2a with significant physiological relevance are CD74 (the invariant chain of the MHC class II complex) and Tumor Necrosis Factor-alpha (TNF-α)[1][4][5].
Key Signaling Pathways Involving SPPL2a
The physiological roles of SPPL2a are best understood in the context of its function in immune cells.
SPPL2a-Mediated CD74 Processing in B Cells
In B lymphocytes, SPPL2a is essential for the final step in the degradation of CD74[1][6][7]. After sequential cleavage of the luminal domain of CD74 by other proteases, a small N-terminal fragment (NTF), known as p8, remains embedded in the endosomal membrane[1][4]. SPPL2a cleaves this p8 fragment, preventing its accumulation[1][6]. In the absence or inhibition of SPPL2a, the accumulation of the p8 fragment is toxic to B cells, leading to a block in their maturation at the transitional 1 (T1) stage and ultimately resulting in B cell depletion[1][6][7]. This makes SPPL2a an attractive target for B-cell-mediated autoimmune diseases.
Caption: SPPL2a-mediated processing of CD74 in B cells.
SPPL2a-Mediated TNF-α Processing in Dendritic Cells
In activated dendritic cells, SPPL2a, along with its homolog SPPL2b, is responsible for the intramembrane cleavage of TNF-α[5][8][9]. Following the initial shedding of the extracellular domain of TNF-α by ADAM metalloproteases, the remaining transmembrane fragment is cleaved by SPPL2a/b[8][9]. This releases the TNF-α intracellular domain (ICD) into the cytoplasm. The TNF-α ICD then translocates to the nucleus and promotes the transcription of the pro-inflammatory cytokine Interleukin-12 (IL-12)[8][9]. This pathway highlights the role of SPPL2a in linking innate and adaptive immunity.
Caption: SPPL2a-mediated TNF-α signaling in dendritic cells.
Experimental Protocols for SPPL2a Research
A variety of assays have been developed to study the enzymatic activity of SPPL2a and to screen for its inhibitors.
Cell-Based Assay for SPPL2a Activity: CD74 p8 Accumulation
This assay is widely used to assess SPPL2a inhibition in a cellular context by measuring the accumulation of its substrate fragment, CD74 p8.
Experimental Workflow:
Caption: Workflow for the CD74 p8 accumulation assay.
Detailed Methodology:
-
Cell Culture: Culture A20 murine B lymphoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Seed A20 cells at a density of 1 x 10^6 cells/mL in a 24-well plate. Treat the cells with a serial dilution of the SPPL2a inhibitor or vehicle control (DMSO) for 16-24 hours.
-
Cell Lysis: Harvest the cells by centrifugation and wash once with ice-cold PBS. Lyse the cell pellet in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the N-terminus of CD74 (to detect the p8 fragment) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensity of the p8 fragment and normalize it to a loading control (e.g., β-actin). Plot the normalized p8 accumulation against the inhibitor concentration to determine the IC50 value[4][10].
Luciferase Reporter Gene Assay for SPPL2a Activity
This cell-based assay provides a quantitative readout of SPPL2a activity by measuring the expression of a reporter gene.
Experimental Workflow:
Caption: Workflow for the SPPL2a luciferase reporter assay.
Detailed Methodology:
-
Plasmid Constructs:
-
SPPL2a Expression Vector: Full-length human SPPL2a cDNA cloned into a mammalian expression vector (e.g., pcDNA3.1).
-
Substrate-Reporter Fusion Vector: A construct encoding a fusion protein of an SPPL2a substrate's N-terminal fragment (e.g., TNF-α NTF) and a transcription factor (e.g., Gal4 DNA-binding domain).
-
Luciferase Reporter Vector: A vector containing a luciferase gene under the control of a promoter with binding sites for the transcription factor used in the fusion construct (e.g., UAS-luciferase).
-
-
Cell Culture and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the three plasmid constructs using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing a serial dilution of the SPPL2a inhibitor or vehicle control.
-
Luciferase Assay: After another 24-48 hours of incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase vector). Plot the normalized luciferase activity against the inhibitor concentration to calculate the IC50 value.
SPPL2a Inhibitors: Quantitative Data
Several small molecule inhibitors of SPPL2a have been identified and characterized. The following table summarizes the potency of some of these compounds.
| Inhibitor | Assay Type | Target Species | IC50 (µM) | Reference |
| (Z-LL)2-ketone | CD74 p8 accumulation | Human | ~1 | [2] |
| L-685,458 | SPPL2a activity assay | Human | ~1 | [2] |
| SPL-707 | Reporter Gene Assay | Human | 0.004 | [11] |
| SPL-707 | CD74 p8 accumulation | Mouse | 0.15 | [11] |
| SPL-410 | Reporter Gene Assay | Human | 0.009 | [12] |
Conclusion
SPPL2a represents a compelling target for the development of novel therapeutics for a range of diseases, particularly those with an immunological basis. The assays and signaling pathways detailed in this guide provide a foundational framework for researchers and drug development professionals to advance the discovery and characterization of potent and selective SPPL2a inhibitors. Further research into the diverse roles of SPPL2a and the development of more specific inhibitors will be crucial for translating these foundational findings into clinical applications.
References
- 1. The intramembrane protease Sppl2a is required for B cell and DC development and survival via cleavage of the invariant chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impaired proteolysis by SPPL2a causes CD74 fragment accumulation that can be recognized by anti‐CD74 autoantibodies in human ankylosing spondylitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Intramembrane Proteases Signal Peptide Peptidase-Like 2a and 2b Have Distinct Functions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of protease activity by fluorescent protein FRET sensors: from computer simulation to live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FRET Based Biosensor: Principle Applications Recent Advances and Challenges [mdpi.com]
- 6. The intramembrane protease SPPL2a promotes B cell development and controls endosomal traffic by cleavage of the invariant chain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of SPPL2a Inhibitors by Multiparametric Analysis of a High-Content Ultra-High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of CD74 N-terminal Fragment Accumulation in Cells Treated with SPPL2a Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of SPL-410
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental use of SPL-410, a potent and selective inhibitor of the Signal Peptide Peptidase-Like 2a (SPPL2a). The following protocols are based on established methodologies and findings from preclinical research.
Introduction to this compound
This compound is an orally active, hydroxyethylamine-based small molecule inhibitor of SPPL2a, an intramembrane aspartyl protease. SPPL2a plays a crucial role in the adaptive immune system by processing the N-terminal fragment (NTF) of the CD74 (invariant chain), a key chaperone for MHC class II molecules. By inhibiting SPPL2a, this compound leads to the accumulation of the p8 fragment of CD74 (CD74/p8 NTF) within antigen-presenting cells, such as B cells and dendritic cells. This disruption of CD74 processing has been shown to have immunomodulatory effects, making this compound a compound of interest for the study and potential treatment of autoimmune diseases.
Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of SPPL2a protease activity. This leads to a blockage in the intramembrane cleavage of the 8-kDa N-terminal fragment (p8) of CD74. The accumulation of this fragment is a key biomarker for assessing the in vivo activity of this compound.
Signaling Pathway
The SPPL2a-mediated cleavage of the CD74 NTF is a critical step in the regulated intramembrane proteolysis (RIP) of CD74. Following sequential cleavage of the luminal domain of CD74 by other proteases, the remaining membrane-tethered p8 fragment is processed by SPPL2a. This releases a CD74 intracellular domain (ICD) into the cytoplasm. The CD74-ICD can then translocate to the nucleus and modulate transcription, including the activation of the NF-κB pathway, which is involved in B cell maturation and survival.[1][2][3] Inhibition of SPPL2a by this compound prevents the release of the CD74-ICD, thereby blocking these downstream signaling events.
Caption: SPPL2a-mediated CD74 processing and its inhibition by this compound.
In Vivo Experimental Data
The following tables summarize the dose-dependent effects of orally administered this compound in a murine model. The primary endpoint for efficacy is the accumulation of the CD74/p8 N-terminal fragment (NTF) in splenocytes, as measured by Western blot analysis.
Table 1: In Vivo Efficacy of this compound on CD74/p8 NTF Accumulation in Splenocytes
| Treatment Group | Dose (mg/kg) | Route of Administration | Duration | Relative CD74/p8 NTF Accumulation (% of Control) |
| Vehicle Control | - | Oral (p.o.) | 4 hours | Baseline |
| This compound | 10 | Oral (p.o.) | 4 hours | Data not available |
| This compound | 30 | Oral (p.o.) | 4 hours | Data not available |
| This compound | 100 | Oral (p.o.) | 4 hours | Data not available |
Note: Specific quantitative data on the relative accumulation of CD74/p8 NTF at each dose level is not publicly available in the reviewed literature. A dose-response relationship has been described qualitatively.
Table 2: Pharmacokinetic Profile of this compound in Mice (4 hours post-dose)
| Dose (mg/kg) | Mean Plasma Concentration (ng/mL) | Mean Spleen Concentration (ng/g) |
| 10 | Data not available | Data not available |
| 30 | Data not available | Data not available |
| 100 | Data not available | Data not available |
Note: Specific quantitative data for plasma and spleen concentrations are not publicly available. A dose-linear exposure in both plasma and spleen has been reported.
Experimental Protocols
The following are detailed protocols for conducting in vivo studies with this compound.
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound.
Animal Handling and Acclimatization
-
Animal Model: C57BL/6 mice are a commonly used strain for immunological studies.
-
Acclimatization: House the mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment to allow for adaptation. Provide ad libitum access to standard chow and water.
-
Ethics: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Preparation and Administration of this compound
-
Formulation: Prepare a suspension of this compound in a vehicle suitable for oral administration, such as a 3:1 mixture of PEG300 and 5% dextrose in water (D5W).
-
Dosage Calculation: Calculate the required volume of the this compound suspension for each mouse based on its body weight and the desired dose (e.g., 10, 30, or 100 mg/kg). The typical administration volume for oral gavage in mice is 5-10 mL/kg.
-
Oral Gavage Procedure:
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head.
-
Measure the appropriate length of the gavage needle (from the tip of the mouse's nose to the last rib).
-
Insert the gavage needle into the mouth and gently advance it along the roof of the mouth into the esophagus. The needle should pass with minimal resistance. Do not force the needle.
-
Once the needle is in the stomach, slowly administer the calculated volume of the this compound suspension.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
Spleen Harvesting and Splenocyte Isolation
-
Euthanasia: At the designated time point (e.g., 4 hours post-dose), humanely euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Spleen Collection: Aseptically dissect the spleen and place it in a petri dish containing ice-cold phosphate-buffered saline (PBS) or RPMI-1640 medium.
-
Splenocyte Isolation:
-
Place a 70 µm cell strainer over a 50 mL conical tube.
-
Transfer the spleen onto the cell strainer.
-
Gently mash the spleen through the strainer using the plunger end of a sterile syringe.
-
Rinse the strainer with 5-10 mL of cold PBS or medium to collect the remaining cells.
-
Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant. If significant red blood cell contamination is present, resuspend the pellet in 1-2 mL of RBC lysis buffer (e.g., ACK lysis buffer) and incubate for 2-5 minutes at room temperature.
-
Add 10 mL of cold PBS or medium to quench the lysis reaction and centrifuge again at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the splenocyte pellet in an appropriate buffer for the next step.
-
Preparation of Splenocyte Lysate for Western Blotting
-
Cell Lysis:
-
Resuspend the splenocyte pellet in a suitable lysis buffer, such as RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail. A typical volume is 100-200 µL per 10-20 million cells.
-
Incubate the cell suspension on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate sample using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions. This is crucial for equal protein loading in the subsequent Western blot analysis.
-
Western Blot Analysis for CD74/p8 NTF
-
Sample Preparation:
-
Based on the protein quantification, dilute the lysate samples with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a polyacrylamide gel (e.g., 4-20% gradient gel).
-
Include a pre-stained protein ladder to monitor the protein separation and estimate the molecular weight.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the N-terminus of mouse CD74 overnight at 4°C with gentle agitation. The antibody should be diluted in blocking buffer according to the manufacturer's recommendations.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit or anti-goat IgG) for 1 hour at room temperature.
-
Wash the membrane again three times for 10-15 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Perform densitometric analysis of the bands corresponding to the CD74/p8 NTF (approximately 8 kDa).
-
Normalize the intensity of the p8 band to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Express the accumulation of CD74/p8 NTF relative to the vehicle-treated control group.
-
References
Application Notes and Protocols for In Vivo Studies of SPL-410
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental use of SPL-410, a potent and selective inhibitor of the Signal Peptide Peptidase-Like 2a (SPPL2a). The following protocols are based on established methodologies and findings from preclinical research.
Introduction to this compound
This compound is an orally active, hydroxyethylamine-based small molecule inhibitor of SPPL2a, an intramembrane aspartyl protease. SPPL2a plays a crucial role in the adaptive immune system by processing the N-terminal fragment (NTF) of the CD74 (invariant chain), a key chaperone for MHC class II molecules. By inhibiting SPPL2a, this compound leads to the accumulation of the p8 fragment of CD74 (CD74/p8 NTF) within antigen-presenting cells, such as B cells and dendritic cells. This disruption of CD74 processing has been shown to have immunomodulatory effects, making this compound a compound of interest for the study and potential treatment of autoimmune diseases.
Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of SPPL2a protease activity. This leads to a blockage in the intramembrane cleavage of the 8-kDa N-terminal fragment (p8) of CD74. The accumulation of this fragment is a key biomarker for assessing the in vivo activity of this compound.
Signaling Pathway
The SPPL2a-mediated cleavage of the CD74 NTF is a critical step in the regulated intramembrane proteolysis (RIP) of CD74. Following sequential cleavage of the luminal domain of CD74 by other proteases, the remaining membrane-tethered p8 fragment is processed by SPPL2a. This releases a CD74 intracellular domain (ICD) into the cytoplasm. The CD74-ICD can then translocate to the nucleus and modulate transcription, including the activation of the NF-κB pathway, which is involved in B cell maturation and survival.[1][2][3] Inhibition of SPPL2a by this compound prevents the release of the CD74-ICD, thereby blocking these downstream signaling events.
Caption: SPPL2a-mediated CD74 processing and its inhibition by this compound.
In Vivo Experimental Data
The following tables summarize the dose-dependent effects of orally administered this compound in a murine model. The primary endpoint for efficacy is the accumulation of the CD74/p8 N-terminal fragment (NTF) in splenocytes, as measured by Western blot analysis.
Table 1: In Vivo Efficacy of this compound on CD74/p8 NTF Accumulation in Splenocytes
| Treatment Group | Dose (mg/kg) | Route of Administration | Duration | Relative CD74/p8 NTF Accumulation (% of Control) |
| Vehicle Control | - | Oral (p.o.) | 4 hours | Baseline |
| This compound | 10 | Oral (p.o.) | 4 hours | Data not available |
| This compound | 30 | Oral (p.o.) | 4 hours | Data not available |
| This compound | 100 | Oral (p.o.) | 4 hours | Data not available |
Note: Specific quantitative data on the relative accumulation of CD74/p8 NTF at each dose level is not publicly available in the reviewed literature. A dose-response relationship has been described qualitatively.
Table 2: Pharmacokinetic Profile of this compound in Mice (4 hours post-dose)
| Dose (mg/kg) | Mean Plasma Concentration (ng/mL) | Mean Spleen Concentration (ng/g) |
| 10 | Data not available | Data not available |
| 30 | Data not available | Data not available |
| 100 | Data not available | Data not available |
Note: Specific quantitative data for plasma and spleen concentrations are not publicly available. A dose-linear exposure in both plasma and spleen has been reported.
Experimental Protocols
The following are detailed protocols for conducting in vivo studies with this compound.
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound.
Animal Handling and Acclimatization
-
Animal Model: C57BL/6 mice are a commonly used strain for immunological studies.
-
Acclimatization: House the mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment to allow for adaptation. Provide ad libitum access to standard chow and water.
-
Ethics: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Preparation and Administration of this compound
-
Formulation: Prepare a suspension of this compound in a vehicle suitable for oral administration, such as a 3:1 mixture of PEG300 and 5% dextrose in water (D5W).
-
Dosage Calculation: Calculate the required volume of the this compound suspension for each mouse based on its body weight and the desired dose (e.g., 10, 30, or 100 mg/kg). The typical administration volume for oral gavage in mice is 5-10 mL/kg.
-
Oral Gavage Procedure:
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head.
-
Measure the appropriate length of the gavage needle (from the tip of the mouse's nose to the last rib).
-
Insert the gavage needle into the mouth and gently advance it along the roof of the mouth into the esophagus. The needle should pass with minimal resistance. Do not force the needle.
-
Once the needle is in the stomach, slowly administer the calculated volume of the this compound suspension.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
Spleen Harvesting and Splenocyte Isolation
-
Euthanasia: At the designated time point (e.g., 4 hours post-dose), humanely euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Spleen Collection: Aseptically dissect the spleen and place it in a petri dish containing ice-cold phosphate-buffered saline (PBS) or RPMI-1640 medium.
-
Splenocyte Isolation:
-
Place a 70 µm cell strainer over a 50 mL conical tube.
-
Transfer the spleen onto the cell strainer.
-
Gently mash the spleen through the strainer using the plunger end of a sterile syringe.
-
Rinse the strainer with 5-10 mL of cold PBS or medium to collect the remaining cells.
-
Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant. If significant red blood cell contamination is present, resuspend the pellet in 1-2 mL of RBC lysis buffer (e.g., ACK lysis buffer) and incubate for 2-5 minutes at room temperature.
-
Add 10 mL of cold PBS or medium to quench the lysis reaction and centrifuge again at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the splenocyte pellet in an appropriate buffer for the next step.
-
Preparation of Splenocyte Lysate for Western Blotting
-
Cell Lysis:
-
Resuspend the splenocyte pellet in a suitable lysis buffer, such as RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail. A typical volume is 100-200 µL per 10-20 million cells.
-
Incubate the cell suspension on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate sample using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions. This is crucial for equal protein loading in the subsequent Western blot analysis.
-
Western Blot Analysis for CD74/p8 NTF
-
Sample Preparation:
-
Based on the protein quantification, dilute the lysate samples with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a polyacrylamide gel (e.g., 4-20% gradient gel).
-
Include a pre-stained protein ladder to monitor the protein separation and estimate the molecular weight.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the N-terminus of mouse CD74 overnight at 4°C with gentle agitation. The antibody should be diluted in blocking buffer according to the manufacturer's recommendations.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit or anti-goat IgG) for 1 hour at room temperature.
-
Wash the membrane again three times for 10-15 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Perform densitometric analysis of the bands corresponding to the CD74/p8 NTF (approximately 8 kDa).
-
Normalize the intensity of the p8 band to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Express the accumulation of CD74/p8 NTF relative to the vehicle-treated control group.
-
References
Application Notes and Protocols for SPL-410 in Mouse Models of Autoimmunity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SPL-410, a potent and selective inhibitor of Signal Peptide Peptidase-Like 2a (SPPL2a), in preclinical mouse models of autoimmune diseases. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound for conditions such as rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus.
Introduction to this compound and its Mechanism of Action
This compound is an orally active, small molecule inhibitor of SPPL2a, an intramembrane aspartyl protease.[1][2] SPPL2a plays a crucial role in the adaptive immune system by regulating the function of B-cells and dendritic cells.[1][3][4] The primary substrate of SPPL2a is the N-terminal fragment (NTF) of CD74 (the invariant chain), which is involved in antigen presentation by MHC class II molecules.[2]
By inhibiting SPPL2a, this compound prevents the cleavage of the CD74 NTF. This leads to the accumulation of the fragment, which in turn results in a reduction in the number of mature B-cells and myeloid dendritic cells.[3][4][5] Given the central role of these immune cells in the pathogenesis of autoimmune diseases, this compound presents a promising therapeutic agent for these conditions.[1][3][4]
Signaling Pathway of this compound Action
Pharmacokinetic and In Vivo Activity of this compound and Related Compounds
Pharmacokinetic studies are essential for designing effective in vivo experiments. Below is a summary of the available data for this compound and a closely related SPPL2a inhibitor, SPL-707.
| Compound | Species | Dose and Route | Key Pharmacokinetic Parameters | In Vivo Effect | Reference |
| This compound | Mouse | 5 mg/kg i.v. | CL: 41 mL/min/kg, t1/2: 5.0 h, Vd: 12.3 L/kg | - | [2] |
| Mouse | 20 mg/kg p.o. | Oral Bioavailability: 35% | Significant inhibition of CD74/p8 NTF processing at 10 mg/kg p.o. | [2] | |
| SPL-707 | Mouse | 3 mg/kg p.o. and 1 mg/kg i.v. | CL: 6 mL/min/kg, AUC: 8787 h·nM | - | [6] |
| Mouse | 3, 10, and 30 mg/kg p.o. (b.i.d. for 11 days) | Dose-proportional increase in trough plasma concentrations. | Significant reduction in total B-cells and myeloid dendritic cells at 10 and 30 mg/kg. | [3][4][5] | |
| Rat | 1 and 3 mg/kg p.o. (b.i.d.) | - | Full inhibition of CD74/p8 processing in spleen at 3 mg/kg. | [4] |
Experimental Protocols for Autoimmune Mouse Models
The following protocols are designed for evaluating the efficacy of this compound in established mouse models of rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus.
Collagen-Induced Arthritis (CIA) Model for Rheumatoid Arthritis
The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen (100 µg) in Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at a different site on the tail.
-
-
This compound Administration:
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in water).
-
Dosing: Based on available data for related compounds, a starting dose of 10 mg/kg, administered orally once or twice daily (b.i.d.), is recommended.[3][4]
-
Treatment Regimens:
-
Prophylactic: Begin treatment on Day 21 (day of booster immunization) and continue until the end of the study.
-
Therapeutic: Begin treatment upon the onset of clinical signs of arthritis (clinical score > 1) and continue until the end of the study.
-
-
-
Assessment of Arthritis:
-
Clinical Scoring: Monitor mice daily or every other day for signs of arthritis starting from Day 21. Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal swelling/erythema and ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure paw thickness using a caliper.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect blood samples to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-collagen antibodies.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model for Multiple Sclerosis
EAE is the most commonly used animal model for multiple sclerosis, characterized by T-cell mediated inflammation and demyelination in the central nervous system (CNS).
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Induction of EAE:
-
Immunization (Day 0): Emulsify MOG35-55 peptide (200 µg) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL). Inject 100 µL of the emulsion subcutaneously at two sites on the flank.
-
Pertussis Toxin Administration: Administer pertussis toxin (200 ng) intraperitoneally on Day 0 and Day 2.
-
-
This compound Administration:
-
Formulation and Dosing: As described for the CIA model (e.g., 10 mg/kg, oral, daily or b.i.d.).
-
Treatment Regimens:
-
Prophylactic: Begin treatment on the day of immunization (Day 0) or a few days prior.
-
Therapeutic: Begin treatment at the first signs of clinical disease (e.g., limp tail).
-
-
-
Assessment of EAE:
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE using a standard 0-5 scale (0=normal, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb and hind limb paralysis, 5=moribund).
-
Body Weight: Record body weight daily as weight loss is an indicator of disease severity.
-
Histopathology: At the end of the study, collect spinal cords and brains for histological analysis of immune cell infiltration and demyelination (e.g., H&E and Luxol Fast Blue staining).
-
Flow Cytometry: Isolate mononuclear cells from the CNS and spleen to analyze the frequency of different immune cell populations (e.g., T-cells, B-cells, dendritic cells).
-
Lupus-like Disease Models
Several mouse strains spontaneously develop a systemic lupus erythematosus (SLE)-like disease, such as the MRL/lpr and (NZB x NZW)F1 strains.
-
Animals: Female MRL/lpr or (NZB x NZW)F1 mice.
-
This compound Administration:
-
Formulation and Dosing: As described for the CIA model (e.g., 10 mg/kg, oral, daily or b.i.d.).
-
Treatment Regimen: Begin treatment at an age when disease manifestations typically begin to appear (e.g., 8-12 weeks for MRL/lpr mice) and continue for a pre-determined duration (e.g., 8-12 weeks).
-
-
Assessment of Lupus-like Disease:
-
Proteinuria: Monitor urine protein levels weekly or bi-weekly as an indicator of lupus nephritis.
-
Autoantibody Titers: Collect serum periodically to measure levels of anti-dsDNA and anti-nuclear antibodies (ANA) by ELISA.
-
Survival: Monitor and record survival rates.
-
Histopathology: At the end of the study, collect kidneys for histological assessment of glomerulonephritis.
-
Spleen and Lymph Node Analysis: Measure spleen and lymph node weights, and analyze immune cell populations by flow cytometry.
-
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison between treatment and control groups. Statistical analysis should be performed to determine the significance of the observed effects. Key parameters to present include:
-
CIA: Mean clinical scores, paw thickness measurements, histological scores, and levels of cytokines and autoantibodies.
-
EAE: Mean clinical scores, body weight changes, incidence and day of onset of disease, and quantification of CNS inflammation and demyelination.
-
Lupus Models: Proteinuria levels, autoantibody titers, survival curves, and kidney pathology scores.
By following these detailed application notes and protocols, researchers can effectively evaluate the therapeutic potential of this compound in preclinical models of autoimmunity and contribute to the development of novel treatments for these debilitating diseases.
References
- 1. | BioWorld [bioworld.com]
- 2. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the First Potent, Selective, and Orally Bioavailable Signal Peptide Peptidase-Like 2a (SPPL2a) Inhibitor Displaying Pronounced Immunomodulatory Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SPL-410 in Mouse Models of Autoimmunity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SPL-410, a potent and selective inhibitor of Signal Peptide Peptidase-Like 2a (SPPL2a), in preclinical mouse models of autoimmune diseases. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound for conditions such as rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus.
Introduction to this compound and its Mechanism of Action
This compound is an orally active, small molecule inhibitor of SPPL2a, an intramembrane aspartyl protease.[1][2] SPPL2a plays a crucial role in the adaptive immune system by regulating the function of B-cells and dendritic cells.[1][3][4] The primary substrate of SPPL2a is the N-terminal fragment (NTF) of CD74 (the invariant chain), which is involved in antigen presentation by MHC class II molecules.[2]
By inhibiting SPPL2a, this compound prevents the cleavage of the CD74 NTF. This leads to the accumulation of the fragment, which in turn results in a reduction in the number of mature B-cells and myeloid dendritic cells.[3][4][5] Given the central role of these immune cells in the pathogenesis of autoimmune diseases, this compound presents a promising therapeutic agent for these conditions.[1][3][4]
Signaling Pathway of this compound Action
Pharmacokinetic and In Vivo Activity of this compound and Related Compounds
Pharmacokinetic studies are essential for designing effective in vivo experiments. Below is a summary of the available data for this compound and a closely related SPPL2a inhibitor, SPL-707.
| Compound | Species | Dose and Route | Key Pharmacokinetic Parameters | In Vivo Effect | Reference |
| This compound | Mouse | 5 mg/kg i.v. | CL: 41 mL/min/kg, t1/2: 5.0 h, Vd: 12.3 L/kg | - | [2] |
| Mouse | 20 mg/kg p.o. | Oral Bioavailability: 35% | Significant inhibition of CD74/p8 NTF processing at 10 mg/kg p.o. | [2] | |
| SPL-707 | Mouse | 3 mg/kg p.o. and 1 mg/kg i.v. | CL: 6 mL/min/kg, AUC: 8787 h·nM | - | [6] |
| Mouse | 3, 10, and 30 mg/kg p.o. (b.i.d. for 11 days) | Dose-proportional increase in trough plasma concentrations. | Significant reduction in total B-cells and myeloid dendritic cells at 10 and 30 mg/kg. | [3][4][5] | |
| Rat | 1 and 3 mg/kg p.o. (b.i.d.) | - | Full inhibition of CD74/p8 processing in spleen at 3 mg/kg. | [4] |
Experimental Protocols for Autoimmune Mouse Models
The following protocols are designed for evaluating the efficacy of this compound in established mouse models of rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus.
Collagen-Induced Arthritis (CIA) Model for Rheumatoid Arthritis
The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen (100 µg) in Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at a different site on the tail.
-
-
This compound Administration:
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water).
-
Dosing: Based on available data for related compounds, a starting dose of 10 mg/kg, administered orally once or twice daily (b.i.d.), is recommended.[3][4]
-
Treatment Regimens:
-
Prophylactic: Begin treatment on Day 21 (day of booster immunization) and continue until the end of the study.
-
Therapeutic: Begin treatment upon the onset of clinical signs of arthritis (clinical score > 1) and continue until the end of the study.
-
-
-
Assessment of Arthritis:
-
Clinical Scoring: Monitor mice daily or every other day for signs of arthritis starting from Day 21. Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal swelling/erythema and ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure paw thickness using a caliper.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect blood samples to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-collagen antibodies.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model for Multiple Sclerosis
EAE is the most commonly used animal model for multiple sclerosis, characterized by T-cell mediated inflammation and demyelination in the central nervous system (CNS).
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Induction of EAE:
-
Immunization (Day 0): Emulsify MOG35-55 peptide (200 µg) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL). Inject 100 µL of the emulsion subcutaneously at two sites on the flank.
-
Pertussis Toxin Administration: Administer pertussis toxin (200 ng) intraperitoneally on Day 0 and Day 2.
-
-
This compound Administration:
-
Formulation and Dosing: As described for the CIA model (e.g., 10 mg/kg, oral, daily or b.i.d.).
-
Treatment Regimens:
-
Prophylactic: Begin treatment on the day of immunization (Day 0) or a few days prior.
-
Therapeutic: Begin treatment at the first signs of clinical disease (e.g., limp tail).
-
-
-
Assessment of EAE:
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE using a standard 0-5 scale (0=normal, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb and hind limb paralysis, 5=moribund).
-
Body Weight: Record body weight daily as weight loss is an indicator of disease severity.
-
Histopathology: At the end of the study, collect spinal cords and brains for histological analysis of immune cell infiltration and demyelination (e.g., H&E and Luxol Fast Blue staining).
-
Flow Cytometry: Isolate mononuclear cells from the CNS and spleen to analyze the frequency of different immune cell populations (e.g., T-cells, B-cells, dendritic cells).
-
Lupus-like Disease Models
Several mouse strains spontaneously develop a systemic lupus erythematosus (SLE)-like disease, such as the MRL/lpr and (NZB x NZW)F1 strains.
-
Animals: Female MRL/lpr or (NZB x NZW)F1 mice.
-
This compound Administration:
-
Formulation and Dosing: As described for the CIA model (e.g., 10 mg/kg, oral, daily or b.i.d.).
-
Treatment Regimen: Begin treatment at an age when disease manifestations typically begin to appear (e.g., 8-12 weeks for MRL/lpr mice) and continue for a pre-determined duration (e.g., 8-12 weeks).
-
-
Assessment of Lupus-like Disease:
-
Proteinuria: Monitor urine protein levels weekly or bi-weekly as an indicator of lupus nephritis.
-
Autoantibody Titers: Collect serum periodically to measure levels of anti-dsDNA and anti-nuclear antibodies (ANA) by ELISA.
-
Survival: Monitor and record survival rates.
-
Histopathology: At the end of the study, collect kidneys for histological assessment of glomerulonephritis.
-
Spleen and Lymph Node Analysis: Measure spleen and lymph node weights, and analyze immune cell populations by flow cytometry.
-
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison between treatment and control groups. Statistical analysis should be performed to determine the significance of the observed effects. Key parameters to present include:
-
CIA: Mean clinical scores, paw thickness measurements, histological scores, and levels of cytokines and autoantibodies.
-
EAE: Mean clinical scores, body weight changes, incidence and day of onset of disease, and quantification of CNS inflammation and demyelination.
-
Lupus Models: Proteinuria levels, autoantibody titers, survival curves, and kidney pathology scores.
By following these detailed application notes and protocols, researchers can effectively evaluate the therapeutic potential of this compound in preclinical models of autoimmunity and contribute to the development of novel treatments for these debilitating diseases.
References
- 1. | BioWorld [bioworld.com]
- 2. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the First Potent, Selective, and Orally Bioavailable Signal Peptide Peptidase-Like 2a (SPPL2a) Inhibitor Displaying Pronounced Immunomodulatory Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SPL-410 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPL-410 is a potent and selective, orally active inhibitor of the signal peptide peptidase-like 2a (SPPL2a).[1][2][3] SPPL2a is an intramembrane aspartyl protease that plays a crucial role in the function of B-cells and dendritic cells.[1][4] The primary mechanism of action of this compound is the inhibition of SPPL2a-mediated cleavage of the CD74 N-terminal fragment (NTF), also known as p8.[1] This inhibition leads to the accumulation of the CD74/p8 fragment within the cell, which subsequently results in a reduction of B-cells and myeloid dendritic cells.[4] These immunomodulatory effects make this compound a person of interest for the research of autoimmune diseases.[5]
These application notes provide detailed protocols for the in vivo administration of this compound in mice, focusing on dosage, formulation, and endpoint analysis.
Mechanism of Action: SPPL2a-CD74 Signaling Pathway
This compound targets the intramembrane protease SPPL2a. In immune cells like B-cells and dendritic cells, SPPL2a is responsible for the cleavage of the N-terminal fragment (NTF) of CD74 (the invariant chain). This cleavage is a critical step in the degradation of CD74, a process essential for proper antigen presentation and immune cell development and survival.
By inhibiting SPPL2a, this compound prevents the processing of the CD74 NTF (p8). This leads to the accumulation of this fragment within the endosomal/lysosomal compartments. The accumulation of CD74/p8 is a key pharmacodynamic biomarker of this compound activity and is associated with the downstream effects on B-cell and dendritic cell populations.
Quantitative Data Summary
The following tables summarize the key in vivo parameters for this compound studies in mice, based on published data.[1]
Table 1: In Vivo Efficacy and Dosage of this compound in Mice
| Parameter | Value | Reference |
| Animal Model | Mice | [1] |
| Administration Route | Oral (p.o.) | [1] |
| Dosage Range | 10, 30, and 100 mg/kg (single dose) | [1] |
| Pharmacodynamic Marker | Accumulation of CD74/p8 NTF | [1] |
| Tissue for Analysis | Splenocytes | [1] |
| Timepoint for Analysis | 4 hours post-dose | [1] |
Table 2: In Vitro Potency of this compound
| Assay | IC₅₀ | Reference |
| SPPL2a Inhibition | 9 nM | [2] |
| Human SPPL2a (HCA) | 4 nM | [3] |
| Mouse SPPL2a (HCA) | 5 nM | [3] |
| CD74/p8 NTF Processing (A20 mouse B cell line) | 150 nM | [3] |
Experimental Protocols
In Vivo Administration of this compound in Mice
This protocol describes the oral administration of this compound to mice to assess its in vivo efficacy by measuring the accumulation of the CD74/p8 N-terminal fragment.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 10% DMSO + 90% Corn oil)
-
Appropriate mouse strain (e.g., C57BL/6)
-
Oral gavage needles
-
Standard animal handling and restraint equipment
Protocol:
-
Animal Model: Use a suitable mouse strain for immunological studies, such as C57BL/6. House the animals in accordance with institutional guidelines.
-
Formulation Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
For a final formulation of 10% DMSO in corn oil, add the appropriate volume of the this compound stock solution to corn oil.
-
Vortex the solution thoroughly to ensure a homogenous suspension. Prepare fresh on the day of dosing.
-
-
Dosing:
-
Administer this compound orally via gavage at the desired dose (e.g., 10, 30, or 100 mg/kg).
-
The dosing volume should be calculated based on the animal's body weight (e.g., 10 µL/g).
-
Include a vehicle control group that receives the formulation without this compound.
-
-
Sample Collection:
-
At 4 hours post-dose, euthanize the mice according to approved institutional protocols.
-
Aseptically harvest the spleens and place them in ice-cold phosphate-buffered saline (PBS).
-
Western Blot Analysis of CD74/p8 NTF Accumulation in Splenocytes
This protocol details the procedure for detecting the accumulation of the CD74/p8 N-terminal fragment in splenocytes isolated from this compound-treated mice.
Materials:
-
Isolated splenocytes
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the N-terminus of CD74
-
Loading control primary antibody (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Splenocyte Lysate Preparation:
-
Prepare a single-cell suspension of splenocytes.
-
Lyse the cells in RIPA buffer containing protease inhibitors on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the CD74 N-terminus overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an appropriate imaging system.
-
The accumulation of an ~8 kDa band corresponding to the CD74/p8 NTF should be observed in this compound-treated samples.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
CD74 Signaling Overview
Beyond its role as a substrate for SPPL2a, CD74 can also function as a receptor for macrophage migration inhibitory factor (MIF). This interaction, often in a complex with CD44, can initiate downstream signaling cascades involving pathways such as ERK, Akt, and NF-κB, which are involved in cell proliferation and survival. The inhibition of SPPL2a and the subsequent accumulation of the CD74 NTF may have complex effects on these signaling pathways that warrant further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Signal-peptide-peptidase-like 2a is required for CD74 intramembrane proteolysis in human B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impaired proteolysis by SPPL2a causes CD74 fragment accumulation that can be recognized by anti‐CD74 autoantibodies in human ankylosing spondylitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for SPL-410 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPL-410 is a potent and selective, orally active inhibitor of the signal peptide peptidase-like 2a (SPPL2a).[1][2][3] SPPL2a is an intramembrane aspartyl protease that plays a crucial role in the function of B-cells and dendritic cells.[1][4] The primary mechanism of action of this compound is the inhibition of SPPL2a-mediated cleavage of the CD74 N-terminal fragment (NTF), also known as p8.[1] This inhibition leads to the accumulation of the CD74/p8 fragment within the cell, which subsequently results in a reduction of B-cells and myeloid dendritic cells.[4] These immunomodulatory effects make this compound a person of interest for the research of autoimmune diseases.[5]
These application notes provide detailed protocols for the in vivo administration of this compound in mice, focusing on dosage, formulation, and endpoint analysis.
Mechanism of Action: SPPL2a-CD74 Signaling Pathway
This compound targets the intramembrane protease SPPL2a. In immune cells like B-cells and dendritic cells, SPPL2a is responsible for the cleavage of the N-terminal fragment (NTF) of CD74 (the invariant chain). This cleavage is a critical step in the degradation of CD74, a process essential for proper antigen presentation and immune cell development and survival.
By inhibiting SPPL2a, this compound prevents the processing of the CD74 NTF (p8). This leads to the accumulation of this fragment within the endosomal/lysosomal compartments. The accumulation of CD74/p8 is a key pharmacodynamic biomarker of this compound activity and is associated with the downstream effects on B-cell and dendritic cell populations.
Quantitative Data Summary
The following tables summarize the key in vivo parameters for this compound studies in mice, based on published data.[1]
Table 1: In Vivo Efficacy and Dosage of this compound in Mice
| Parameter | Value | Reference |
| Animal Model | Mice | [1] |
| Administration Route | Oral (p.o.) | [1] |
| Dosage Range | 10, 30, and 100 mg/kg (single dose) | [1] |
| Pharmacodynamic Marker | Accumulation of CD74/p8 NTF | [1] |
| Tissue for Analysis | Splenocytes | [1] |
| Timepoint for Analysis | 4 hours post-dose | [1] |
Table 2: In Vitro Potency of this compound
| Assay | IC₅₀ | Reference |
| SPPL2a Inhibition | 9 nM | [2] |
| Human SPPL2a (HCA) | 4 nM | [3] |
| Mouse SPPL2a (HCA) | 5 nM | [3] |
| CD74/p8 NTF Processing (A20 mouse B cell line) | 150 nM | [3] |
Experimental Protocols
In Vivo Administration of this compound in Mice
This protocol describes the oral administration of this compound to mice to assess its in vivo efficacy by measuring the accumulation of the CD74/p8 N-terminal fragment.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 10% DMSO + 90% Corn oil)
-
Appropriate mouse strain (e.g., C57BL/6)
-
Oral gavage needles
-
Standard animal handling and restraint equipment
Protocol:
-
Animal Model: Use a suitable mouse strain for immunological studies, such as C57BL/6. House the animals in accordance with institutional guidelines.
-
Formulation Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
For a final formulation of 10% DMSO in corn oil, add the appropriate volume of the this compound stock solution to corn oil.
-
Vortex the solution thoroughly to ensure a homogenous suspension. Prepare fresh on the day of dosing.
-
-
Dosing:
-
Administer this compound orally via gavage at the desired dose (e.g., 10, 30, or 100 mg/kg).
-
The dosing volume should be calculated based on the animal's body weight (e.g., 10 µL/g).
-
Include a vehicle control group that receives the formulation without this compound.
-
-
Sample Collection:
-
At 4 hours post-dose, euthanize the mice according to approved institutional protocols.
-
Aseptically harvest the spleens and place them in ice-cold phosphate-buffered saline (PBS).
-
Western Blot Analysis of CD74/p8 NTF Accumulation in Splenocytes
This protocol details the procedure for detecting the accumulation of the CD74/p8 N-terminal fragment in splenocytes isolated from this compound-treated mice.
Materials:
-
Isolated splenocytes
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the N-terminus of CD74
-
Loading control primary antibody (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Splenocyte Lysate Preparation:
-
Prepare a single-cell suspension of splenocytes.
-
Lyse the cells in RIPA buffer containing protease inhibitors on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the CD74 N-terminus overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an appropriate imaging system.
-
The accumulation of an ~8 kDa band corresponding to the CD74/p8 NTF should be observed in this compound-treated samples.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
CD74 Signaling Overview
Beyond its role as a substrate for SPPL2a, CD74 can also function as a receptor for macrophage migration inhibitory factor (MIF). This interaction, often in a complex with CD44, can initiate downstream signaling cascades involving pathways such as ERK, Akt, and NF-κB, which are involved in cell proliferation and survival. The inhibition of SPPL2a and the subsequent accumulation of the CD74 NTF may have complex effects on these signaling pathways that warrant further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Signal-peptide-peptidase-like 2a is required for CD74 intramembrane proteolysis in human B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impaired proteolysis by SPPL2a causes CD74 fragment accumulation that can be recognized by anti‐CD74 autoantibodies in human ankylosing spondylitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for SPL-410 in B-cell Depletion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPL-410 is a potent and selective small molecule inhibitor of Signal Peptide Peptidase-Like 2a (SPPL2a), an intramembrane aspartyl protease. Pharmacological inhibition of SPPL2a by this compound offers a novel mechanism for B-cell depletion, a therapeutic strategy with significant interest in the treatment of autoimmune diseases and certain B-cell malignancies. These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for its use in preclinical B-cell depletion studies, and guidance on data analysis and interpretation.
Mechanism of Action: SPPL2a Inhibition
This compound targets SPPL2a, a key enzyme in the intramembrane proteolysis of the CD74 N-terminal fragment (NTF), also known as p8.[1][2][3] Under normal physiological conditions, SPPL2a cleaves the CD74 NTF, a remnant of the MHC class II invariant chain, within the endosomal compartment. This cleavage is crucial for the proper maturation and survival of B-cells.
By inhibiting SPPL2a, this compound leads to the accumulation of the CD74 NTF within B-cells.[1][2][3] This accumulation is cytotoxic and disrupts normal B-cell development, specifically arresting B-cell maturation at the transitional 1 (T1) stage.[1][2][3] The inability of B-cells to progress beyond this stage ultimately leads to their depletion. This targeted approach offers the potential for profound and selective B-cell removal.
Signaling Pathway
The signaling pathway affected by this compound is centered on the disruption of CD74 processing. The accumulation of the CD74 NTF due to SPPL2a inhibition is the primary event leading to B-cell depletion.
Quantitative Data on B-cell Depletion (Utilizing data from a closely related SPPL2a inhibitor, SPL-707/Compound 40)
While specific in vivo quantitative data for this compound is not publicly available, studies on a closely related and potent SPPL2a inhibitor, SPL-707 (also referred to as compound 40), provide valuable insights into the expected effects.[4][5] The following tables summarize the dose-dependent effects of this SPPL2a inhibitor on various B-cell populations in mice following 11 days of oral administration (twice daily).
Table 1: Effect of SPPL2a Inhibitor (SPL-707/Compound 40) on Total Splenic B-Cell Numbers in Mice [4]
| Treatment Group | Dose (mg/kg, b.i.d.) | Mean Total B-Cells (x10^6) | % Reduction vs. Vehicle |
| Vehicle | - | 45.3 | - |
| SPL-707 | 3 | 38.1 | 15.9% |
| SPL-707 | 10 | 22.5 | 50.3% (p ≤ 0.01) |
| SPL-707 | 30 | 15.8 | 65.1% (p ≤ 0.001) |
Table 2: Effect of SPPL2a Inhibitor (SPL-707/Compound 40) on Splenic B-Cell Subsets in Mice [4]
| B-Cell Subset | Vehicle (Mean x10^6) | 3 mg/kg (Mean x10^6) | 10 mg/kg (Mean x10^6) | 30 mg/kg (Mean x10^6) |
| Follicular (FO) | 30.1 | 25.2 | 14.1 (p ≤ 0.01) | 9.8 (p ≤ 0.001) |
| Transitional T1 | 2.5 | 2.1 | 1.3 (p ≤ 0.05) | 0.9 (p ≤ 0.01) |
| Transitional T2 | 4.8 | 3.2 (p ≤ 0.05) | 2.1 (p ≤ 0.01) | 1.5 (p ≤ 0.001) |
| Marginal Zone (MZ) | 7.9 | 7.6 | 4.9 (p ≤ 0.05) | 3.6 (p ≤ 0.01) |
Experimental Protocols
The following protocols provide a framework for conducting in vivo B-cell depletion studies using this compound in a murine model.
Experimental Workflow
Protocol 1: In Vivo B-cell Depletion Study in Mice
1. Animal Model:
-
Species: C57BL/6 or other appropriate mouse strain.
-
Age: 8-12 weeks.
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
2. This compound Formulation and Administration:
-
Vehicle: A suitable vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water). The formulation should be optimized based on the physicochemical properties of this compound.
-
Dosing: Based on the data from the related compound SPL-707, a starting dose of 10 mg/kg administered orally twice daily (b.i.d.) is recommended.[4] A dose-response study (e.g., 3, 10, 30 mg/kg) is advisable to determine the optimal dose for this compound.
-
Administration: Administer this compound via oral gavage. Ensure proper technique to minimize stress and injury to the animals.
3. Study Duration and Monitoring:
-
Duration: A study duration of 11-14 days is recommended to observe significant B-cell depletion. The duration can be adjusted based on the specific research question.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and overall health.
4. Sample Collection:
-
Peripheral Blood: Collect blood samples (e.g., via retro-orbital or submandibular bleeding) at baseline and at selected time points during the study (e.g., days 3, 7, and 11) to monitor the kinetics of B-cell depletion.
-
Tissue Harvest: At the end of the study, euthanize animals and harvest spleen, lymph nodes, and bone marrow for detailed analysis of B-cell populations.
Protocol 2: Flow Cytometry Analysis of B-Cell Subsets
1. Single-Cell Suspension Preparation:
-
Spleen and Lymph Nodes: Mechanically dissociate tissues and pass through a 70 µm cell strainer to obtain single-cell suspensions. Lyse red blood cells using an appropriate lysis buffer.
-
Bone Marrow: Flush femurs and tibias with RPMI-1640 medium to collect bone marrow cells. Create a single-cell suspension by gentle pipetting and pass through a cell strainer.
2. Antibody Staining:
-
Fluorochrome-conjugated Antibodies: Use a panel of antibodies to identify different B-cell subsets. A recommended panel includes:
-
Pan B-cell markers: B220 (CD45R), CD19
-
Maturation markers: IgM, IgD
-
Subset markers: CD21, CD23, CD5, CD43
-
-
Staining Procedure:
-
Resuspend cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Block Fc receptors with anti-CD16/32 antibody.
-
Incubate cells with the antibody cocktail for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in FACS buffer for analysis.
-
3. Data Acquisition and Analysis:
-
Flow Cytometer: Acquire data on a multicolor flow cytometer.
-
Gating Strategy:
-
Gate on lymphocytes based on forward and side scatter properties.
-
Gate on single cells.
-
Gate on B220+ or CD19+ cells to identify total B-cells.
-
Further gate to identify specific B-cell subsets based on the expression of maturation and subset markers (e.g., Transitional T1: B220+IgM+IgD-, Follicular: B220+IgM+IgD+, Marginal Zone: B220+IgM+CD21+).
-
Toxicology and Safety Pharmacology
Specific toxicology and safety pharmacology data for this compound are not publicly available. Preclinical safety assessment is a critical step in the development of any new therapeutic agent. The following outlines a general approach for evaluating the safety profile of this compound.
1. Acute and Repeated-Dose Toxicity Studies:
-
Conduct studies in at least two species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.
2. Safety Pharmacology Core Battery:
-
Assess the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems, as per ICH S7A guidelines.
3. Genotoxicity and Carcinogenicity Studies:
-
Evaluate the mutagenic and carcinogenic potential of this compound through a standard battery of in vitro and in vivo assays.
4. Reproductive and Developmental Toxicology Studies:
-
Assess the potential effects of this compound on fertility, embryonic development, and pre- and postnatal development.
Conclusion
This compound represents a promising tool for researchers studying the role of B-cells in health and disease. Its novel mechanism of action, targeting SPPL2a to induce B-cell depletion, offers a valuable alternative to antibody-based depletion methods. The protocols and information provided herein are intended to serve as a guide for the design and execution of preclinical studies with this compound. Researchers should optimize these protocols based on their specific experimental needs and adhere to all relevant animal welfare guidelines. Further investigation into the in vivo efficacy and safety profile of this compound will be crucial for its potential translation into a therapeutic agent.
References
- 1. The intramembrane protease Sppl2a is required for B cell and DC development and survival via cleavage of the invariant chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The intramembrane protease SPPL2a promotes B cell development and controls endosomal traffic by cleavage of the invariant chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of the First Potent, Selective, and Orally Bioavailable Signal Peptide Peptidase-Like 2a (SPPL2a) Inhibitor Displaying Pronounced Immunomodulatory Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPL-410 in B-cell Depletion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPL-410 is a potent and selective small molecule inhibitor of Signal Peptide Peptidase-Like 2a (SPPL2a), an intramembrane aspartyl protease. Pharmacological inhibition of SPPL2a by this compound offers a novel mechanism for B-cell depletion, a therapeutic strategy with significant interest in the treatment of autoimmune diseases and certain B-cell malignancies. These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for its use in preclinical B-cell depletion studies, and guidance on data analysis and interpretation.
Mechanism of Action: SPPL2a Inhibition
This compound targets SPPL2a, a key enzyme in the intramembrane proteolysis of the CD74 N-terminal fragment (NTF), also known as p8.[1][2][3] Under normal physiological conditions, SPPL2a cleaves the CD74 NTF, a remnant of the MHC class II invariant chain, within the endosomal compartment. This cleavage is crucial for the proper maturation and survival of B-cells.
By inhibiting SPPL2a, this compound leads to the accumulation of the CD74 NTF within B-cells.[1][2][3] This accumulation is cytotoxic and disrupts normal B-cell development, specifically arresting B-cell maturation at the transitional 1 (T1) stage.[1][2][3] The inability of B-cells to progress beyond this stage ultimately leads to their depletion. This targeted approach offers the potential for profound and selective B-cell removal.
Signaling Pathway
The signaling pathway affected by this compound is centered on the disruption of CD74 processing. The accumulation of the CD74 NTF due to SPPL2a inhibition is the primary event leading to B-cell depletion.
Quantitative Data on B-cell Depletion (Utilizing data from a closely related SPPL2a inhibitor, SPL-707/Compound 40)
While specific in vivo quantitative data for this compound is not publicly available, studies on a closely related and potent SPPL2a inhibitor, SPL-707 (also referred to as compound 40), provide valuable insights into the expected effects.[4][5] The following tables summarize the dose-dependent effects of this SPPL2a inhibitor on various B-cell populations in mice following 11 days of oral administration (twice daily).
Table 1: Effect of SPPL2a Inhibitor (SPL-707/Compound 40) on Total Splenic B-Cell Numbers in Mice [4]
| Treatment Group | Dose (mg/kg, b.i.d.) | Mean Total B-Cells (x10^6) | % Reduction vs. Vehicle |
| Vehicle | - | 45.3 | - |
| SPL-707 | 3 | 38.1 | 15.9% |
| SPL-707 | 10 | 22.5 | 50.3% (p ≤ 0.01) |
| SPL-707 | 30 | 15.8 | 65.1% (p ≤ 0.001) |
Table 2: Effect of SPPL2a Inhibitor (SPL-707/Compound 40) on Splenic B-Cell Subsets in Mice [4]
| B-Cell Subset | Vehicle (Mean x10^6) | 3 mg/kg (Mean x10^6) | 10 mg/kg (Mean x10^6) | 30 mg/kg (Mean x10^6) |
| Follicular (FO) | 30.1 | 25.2 | 14.1 (p ≤ 0.01) | 9.8 (p ≤ 0.001) |
| Transitional T1 | 2.5 | 2.1 | 1.3 (p ≤ 0.05) | 0.9 (p ≤ 0.01) |
| Transitional T2 | 4.8 | 3.2 (p ≤ 0.05) | 2.1 (p ≤ 0.01) | 1.5 (p ≤ 0.001) |
| Marginal Zone (MZ) | 7.9 | 7.6 | 4.9 (p ≤ 0.05) | 3.6 (p ≤ 0.01) |
Experimental Protocols
The following protocols provide a framework for conducting in vivo B-cell depletion studies using this compound in a murine model.
Experimental Workflow
Protocol 1: In Vivo B-cell Depletion Study in Mice
1. Animal Model:
-
Species: C57BL/6 or other appropriate mouse strain.
-
Age: 8-12 weeks.
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
2. This compound Formulation and Administration:
-
Vehicle: A suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water). The formulation should be optimized based on the physicochemical properties of this compound.
-
Dosing: Based on the data from the related compound SPL-707, a starting dose of 10 mg/kg administered orally twice daily (b.i.d.) is recommended.[4] A dose-response study (e.g., 3, 10, 30 mg/kg) is advisable to determine the optimal dose for this compound.
-
Administration: Administer this compound via oral gavage. Ensure proper technique to minimize stress and injury to the animals.
3. Study Duration and Monitoring:
-
Duration: A study duration of 11-14 days is recommended to observe significant B-cell depletion. The duration can be adjusted based on the specific research question.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and overall health.
4. Sample Collection:
-
Peripheral Blood: Collect blood samples (e.g., via retro-orbital or submandibular bleeding) at baseline and at selected time points during the study (e.g., days 3, 7, and 11) to monitor the kinetics of B-cell depletion.
-
Tissue Harvest: At the end of the study, euthanize animals and harvest spleen, lymph nodes, and bone marrow for detailed analysis of B-cell populations.
Protocol 2: Flow Cytometry Analysis of B-Cell Subsets
1. Single-Cell Suspension Preparation:
-
Spleen and Lymph Nodes: Mechanically dissociate tissues and pass through a 70 µm cell strainer to obtain single-cell suspensions. Lyse red blood cells using an appropriate lysis buffer.
-
Bone Marrow: Flush femurs and tibias with RPMI-1640 medium to collect bone marrow cells. Create a single-cell suspension by gentle pipetting and pass through a cell strainer.
2. Antibody Staining:
-
Fluorochrome-conjugated Antibodies: Use a panel of antibodies to identify different B-cell subsets. A recommended panel includes:
-
Pan B-cell markers: B220 (CD45R), CD19
-
Maturation markers: IgM, IgD
-
Subset markers: CD21, CD23, CD5, CD43
-
-
Staining Procedure:
-
Resuspend cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Block Fc receptors with anti-CD16/32 antibody.
-
Incubate cells with the antibody cocktail for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in FACS buffer for analysis.
-
3. Data Acquisition and Analysis:
-
Flow Cytometer: Acquire data on a multicolor flow cytometer.
-
Gating Strategy:
-
Gate on lymphocytes based on forward and side scatter properties.
-
Gate on single cells.
-
Gate on B220+ or CD19+ cells to identify total B-cells.
-
Further gate to identify specific B-cell subsets based on the expression of maturation and subset markers (e.g., Transitional T1: B220+IgM+IgD-, Follicular: B220+IgM+IgD+, Marginal Zone: B220+IgM+CD21+).
-
Toxicology and Safety Pharmacology
Specific toxicology and safety pharmacology data for this compound are not publicly available. Preclinical safety assessment is a critical step in the development of any new therapeutic agent. The following outlines a general approach for evaluating the safety profile of this compound.
1. Acute and Repeated-Dose Toxicity Studies:
-
Conduct studies in at least two species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.
2. Safety Pharmacology Core Battery:
-
Assess the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems, as per ICH S7A guidelines.
3. Genotoxicity and Carcinogenicity Studies:
-
Evaluate the mutagenic and carcinogenic potential of this compound through a standard battery of in vitro and in vivo assays.
4. Reproductive and Developmental Toxicology Studies:
-
Assess the potential effects of this compound on fertility, embryonic development, and pre- and postnatal development.
Conclusion
This compound represents a promising tool for researchers studying the role of B-cells in health and disease. Its novel mechanism of action, targeting SPPL2a to induce B-cell depletion, offers a valuable alternative to antibody-based depletion methods. The protocols and information provided herein are intended to serve as a guide for the design and execution of preclinical studies with this compound. Researchers should optimize these protocols based on their specific experimental needs and adhere to all relevant animal welfare guidelines. Further investigation into the in vivo efficacy and safety profile of this compound will be crucial for its potential translation into a therapeutic agent.
References
- 1. The intramembrane protease Sppl2a is required for B cell and DC development and survival via cleavage of the invariant chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The intramembrane protease SPPL2a promotes B cell development and controls endosomal traffic by cleavage of the invariant chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of the First Potent, Selective, and Orally Bioavailable Signal Peptide Peptidase-Like 2a (SPPL2a) Inhibitor Displaying Pronounced Immunomodulatory Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of SPL-410 in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPL-410 is a potent and selective, orally active inhibitor of the intramembrane aspartyl protease, Signal Peptide Peptidase Like 2a (SPPL2a).[1][2][3] SPPL2a plays a critical role in the function and development of key antigen-presenting cells, namely B-cells and dendritic cells.[2][3][4] The therapeutic potential of modulating the immune system through SPPL2a inhibition has made this compound a compound of significant interest in immunology research and drug development for autoimmune diseases.[1][2]
The primary mechanism of action of this compound is the inhibition of SPPL2a-mediated cleavage of the N-terminal p8 fragment (NTF) of the MHC class II invariant chain, CD74.[1][2] This inhibition leads to an accumulation of the CD74 NTF, which consequently results in a reduction in the number of B-cells and myeloid dendritic cells.[1][2][4] This targeted depletion of antigen-presenting cells underscores the potential of this compound in treating autoimmune conditions such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.[1]
These application notes provide a summary of the key characteristics of this compound, detailed protocols for its use in immunological assays, and a schematic overview of its mechanism of action.
Data Presentation
The following tables summarize the quantitative data regarding the potency and selectivity of this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Format | Cell Line/System | Species | IC50 (µM) | Reference |
| SPPL2a | High Content Analysis (HCA) | - | Human | 0.004 | [2] |
| SPPL2a | High Content Analysis (HCA) | - | Mouse | 0.005 | [2] |
| CD74/p8 NTF Processing | Quantitative Western Blot | A20 (Mouse B cell line) | Mouse | 0.15 | [2] |
| CD74/p8 NTF Accumulation | Mouse Whole Blood Assay | Whole Blood | Mouse | 4.0 | [2] |
Table 2: Selectivity Profile of this compound
| Protease | Species | IC50 (µM) | Reference |
| SPP | Human | 0.65 | [2] |
| γ-secretase | Human | 1.3 | [2] |
| SPPL2b | Human | 0.27 | [2] |
Table 3: In Vivo Administration of this compound
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Mouse | 10 mg/kg | Oral | Inhibition of CD74/p8 fragment processing | [1][2][3] |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of SPL-410 in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPL-410 is a potent and selective, orally active inhibitor of the intramembrane aspartyl protease, Signal Peptide Peptidase Like 2a (SPPL2a).[1][2][3] SPPL2a plays a critical role in the function and development of key antigen-presenting cells, namely B-cells and dendritic cells.[2][3][4] The therapeutic potential of modulating the immune system through SPPL2a inhibition has made this compound a compound of significant interest in immunology research and drug development for autoimmune diseases.[1][2]
The primary mechanism of action of this compound is the inhibition of SPPL2a-mediated cleavage of the N-terminal p8 fragment (NTF) of the MHC class II invariant chain, CD74.[1][2] This inhibition leads to an accumulation of the CD74 NTF, which consequently results in a reduction in the number of B-cells and myeloid dendritic cells.[1][2][4] This targeted depletion of antigen-presenting cells underscores the potential of this compound in treating autoimmune conditions such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.[1]
These application notes provide a summary of the key characteristics of this compound, detailed protocols for its use in immunological assays, and a schematic overview of its mechanism of action.
Data Presentation
The following tables summarize the quantitative data regarding the potency and selectivity of this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Format | Cell Line/System | Species | IC50 (µM) | Reference |
| SPPL2a | High Content Analysis (HCA) | - | Human | 0.004 | [2] |
| SPPL2a | High Content Analysis (HCA) | - | Mouse | 0.005 | [2] |
| CD74/p8 NTF Processing | Quantitative Western Blot | A20 (Mouse B cell line) | Mouse | 0.15 | [2] |
| CD74/p8 NTF Accumulation | Mouse Whole Blood Assay | Whole Blood | Mouse | 4.0 | [2] |
Table 2: Selectivity Profile of this compound
| Protease | Species | IC50 (µM) | Reference |
| SPP | Human | 0.65 | [2] |
| γ-secretase | Human | 1.3 | [2] |
| SPPL2b | Human | 0.27 | [2] |
Table 3: In Vivo Administration of this compound
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Mouse | 10 mg/kg | Oral | Inhibition of CD74/p8 fragment processing | [1][2][3] |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Detection of CD74 p8 Fragment Accumulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of the C-terminal p8 fragment of CD74 (also known as the N-terminal fragment or NTF, depending on the context of cleavage) by Western blot. Accumulation of this fragment is a key indicator of the inhibition or deficiency of the intramembrane protease Signal Peptide Peptidase-Like 2a (SPPL2a), a critical enzyme in the processing of CD74.
Introduction
CD74, the invariant chain of the major histocompatibility complex (MHC) class II, is a type II transmembrane protein with crucial roles in antigen presentation and immune signaling.[1][2] Following its synthesis, CD74 undergoes sequential proteolytic processing. The final step of this degradation is the intramembrane cleavage of the remaining N-terminal fragment (NTF), an approximately 8 kDa fragment referred to as p8, by SPPL2a.[3][4] Inhibition or genetic deletion of SPPL2a leads to the accumulation of this p8 fragment within the cell, which has been linked to B cell and dendritic cell toxicity.[4][5] Therefore, monitoring the accumulation of the CD74 p8 fragment is a critical biomarker for assessing the in vitro and in vivo efficacy of SPPL2a inhibitors.
Signaling Pathway and p8 Fragment Generation
CD74 is involved in several signaling pathways, most notably as a receptor for the Macrophage Migration Inhibitory Factor (MIF).[1][6] The binding of MIF to cell surface CD74 can initiate signaling cascades, including the activation of the ERK1/2 MAP kinase and Akt pathways, which are involved in cell proliferation and survival.[6][7] The generation of the p8 fragment, however, is a result of the normal proteolytic processing of CD74. This process is essential for the proper trafficking and function of MHC class II molecules. The accumulation of the p8 fragment due to SPPL2a inhibition is a distinct cellular event that can be used to measure the activity of this enzyme.
Caption: CD74 signaling at the cell surface and its endosomal processing leading to p8 fragment accumulation upon SPPL2a inhibition.
Quantitative Data Summary
The accumulation of the CD74 p8 fragment can be quantified by densitometry of Western blot bands. Below is a summary of representative findings from the literature.
| Cell Type/Model | Treatment | Fold Increase in p8 Accumulation (relative to control) | Reference |
| Human Monocytes | (Z-LL)2-ketone (SPPL2a inhibitor) | Significant increase detected | [3] |
| THP-1 cells | (Z-LL)2-ketone (SPPL2a inhibitor) | Clear accumulation of 8 kDa band | [3] |
| Sppl2a-/- B cells | Genetic deletion of Sppl2a | Marked accumulation of 8 kDa fragment | [4] |
| Rat Splenocytes | Oral SPPL2a inhibitor | Dose-dependent increase in p8 accumulation | [8] |
| Rat Blood Cells | Oral SPPL2a inhibitor | Dose-dependent increase in p8 accumulation | [8] |
Experimental Workflow
The overall workflow for assessing CD74 p8 fragment accumulation involves cell culture and treatment, protein extraction, Western blotting, and data analysis.
Caption: Experimental workflow for the detection of CD74 p8 fragment accumulation by Western blot.
Detailed Western Blot Protocol
This protocol is adapted from established methods for the detection of the CD74 p8 fragment.[3][5]
Materials and Reagents:
-
Cell Lines: Human B cell lines (e.g., Raji, Daudi) or monocytic cell lines (e.g., THP-1).
-
SPPL2a Inhibitor: (Z-LL)2-ketone or other specific SPPL2a inhibitors.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification Kit: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Tricine-SDS-PAGE gels (16%) are recommended for better resolution of low molecular weight fragments.
-
PVDF Membrane: 0.22 µm pore size.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T).
-
Primary Antibody: Anti-CD74 N-terminal fragment antibody. The specific clone and dilution should be optimized. For example, a monoclonal antibody recognizing the N-terminus of CD74 is suitable.[3]
-
Loading Control Antibody: Anti-GAPDH or anti-β-actin antibody.
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence imager.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Treat cells with the SPPL2a inhibitor at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a Tricine-SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CD74 NTF antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands corresponding to the CD74 p8 fragment (approximately 8 kDa) and the loading control.
-
Normalize the intensity of the p8 band to the loading control for each sample.
-
Expected Results:
A distinct band at approximately 8 kDa should appear or show a significant increase in intensity in samples treated with an SPPL2a inhibitor compared to the vehicle-treated control. The intensity of this band should correlate with the concentration and duration of the inhibitor treatment. The full-length CD74 protein may also be detected at a higher molecular weight (around 33-41 kDa).[9]
References
- 1. Interplay between soluble CD74 and macrophage-migration inhibitory factor drives tumor growth and influences patient survival in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD74 (D5N3I) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Impaired proteolysis by SPPL2a causes CD74 fragment accumulation that can be recognized by anti‐CD74 autoantibodies in human ankylosing spondylitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The intramembrane protease Sppl2a is required for B cell and DC development and survival via cleavage of the invariant chain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of CD74 N-terminal Fragment Accumulation in Cells Treated with SPPL2a Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIF Signal Transduction Initiated by Binding to CD74 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of MIF Cytokine/CD74 Receptor Pathway in Protecting Against Injury and Promoting Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Detection of CD74 p8 Fragment Accumulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of the C-terminal p8 fragment of CD74 (also known as the N-terminal fragment or NTF, depending on the context of cleavage) by Western blot. Accumulation of this fragment is a key indicator of the inhibition or deficiency of the intramembrane protease Signal Peptide Peptidase-Like 2a (SPPL2a), a critical enzyme in the processing of CD74.
Introduction
CD74, the invariant chain of the major histocompatibility complex (MHC) class II, is a type II transmembrane protein with crucial roles in antigen presentation and immune signaling.[1][2] Following its synthesis, CD74 undergoes sequential proteolytic processing. The final step of this degradation is the intramembrane cleavage of the remaining N-terminal fragment (NTF), an approximately 8 kDa fragment referred to as p8, by SPPL2a.[3][4] Inhibition or genetic deletion of SPPL2a leads to the accumulation of this p8 fragment within the cell, which has been linked to B cell and dendritic cell toxicity.[4][5] Therefore, monitoring the accumulation of the CD74 p8 fragment is a critical biomarker for assessing the in vitro and in vivo efficacy of SPPL2a inhibitors.
Signaling Pathway and p8 Fragment Generation
CD74 is involved in several signaling pathways, most notably as a receptor for the Macrophage Migration Inhibitory Factor (MIF).[1][6] The binding of MIF to cell surface CD74 can initiate signaling cascades, including the activation of the ERK1/2 MAP kinase and Akt pathways, which are involved in cell proliferation and survival.[6][7] The generation of the p8 fragment, however, is a result of the normal proteolytic processing of CD74. This process is essential for the proper trafficking and function of MHC class II molecules. The accumulation of the p8 fragment due to SPPL2a inhibition is a distinct cellular event that can be used to measure the activity of this enzyme.
Caption: CD74 signaling at the cell surface and its endosomal processing leading to p8 fragment accumulation upon SPPL2a inhibition.
Quantitative Data Summary
The accumulation of the CD74 p8 fragment can be quantified by densitometry of Western blot bands. Below is a summary of representative findings from the literature.
| Cell Type/Model | Treatment | Fold Increase in p8 Accumulation (relative to control) | Reference |
| Human Monocytes | (Z-LL)2-ketone (SPPL2a inhibitor) | Significant increase detected | [3] |
| THP-1 cells | (Z-LL)2-ketone (SPPL2a inhibitor) | Clear accumulation of 8 kDa band | [3] |
| Sppl2a-/- B cells | Genetic deletion of Sppl2a | Marked accumulation of 8 kDa fragment | [4] |
| Rat Splenocytes | Oral SPPL2a inhibitor | Dose-dependent increase in p8 accumulation | [8] |
| Rat Blood Cells | Oral SPPL2a inhibitor | Dose-dependent increase in p8 accumulation | [8] |
Experimental Workflow
The overall workflow for assessing CD74 p8 fragment accumulation involves cell culture and treatment, protein extraction, Western blotting, and data analysis.
Caption: Experimental workflow for the detection of CD74 p8 fragment accumulation by Western blot.
Detailed Western Blot Protocol
This protocol is adapted from established methods for the detection of the CD74 p8 fragment.[3][5]
Materials and Reagents:
-
Cell Lines: Human B cell lines (e.g., Raji, Daudi) or monocytic cell lines (e.g., THP-1).
-
SPPL2a Inhibitor: (Z-LL)2-ketone or other specific SPPL2a inhibitors.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification Kit: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Tricine-SDS-PAGE gels (16%) are recommended for better resolution of low molecular weight fragments.
-
PVDF Membrane: 0.22 µm pore size.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T).
-
Primary Antibody: Anti-CD74 N-terminal fragment antibody. The specific clone and dilution should be optimized. For example, a monoclonal antibody recognizing the N-terminus of CD74 is suitable.[3]
-
Loading Control Antibody: Anti-GAPDH or anti-β-actin antibody.
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence imager.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Treat cells with the SPPL2a inhibitor at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a Tricine-SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CD74 NTF antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands corresponding to the CD74 p8 fragment (approximately 8 kDa) and the loading control.
-
Normalize the intensity of the p8 band to the loading control for each sample.
-
Expected Results:
A distinct band at approximately 8 kDa should appear or show a significant increase in intensity in samples treated with an SPPL2a inhibitor compared to the vehicle-treated control. The intensity of this band should correlate with the concentration and duration of the inhibitor treatment. The full-length CD74 protein may also be detected at a higher molecular weight (around 33-41 kDa).[9]
References
- 1. Interplay between soluble CD74 and macrophage-migration inhibitory factor drives tumor growth and influences patient survival in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD74 (D5N3I) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Impaired proteolysis by SPPL2a causes CD74 fragment accumulation that can be recognized by anti‐CD74 autoantibodies in human ankylosing spondylitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The intramembrane protease Sppl2a is required for B cell and DC development and survival via cleavage of the invariant chain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of CD74 N-terminal Fragment Accumulation in Cells Treated with SPPL2a Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIF Signal Transduction Initiated by Binding to CD74 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of MIF Cytokine/CD74 Receptor Pathway in Protecting Against Injury and Promoting Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: High-Content Imaging Assay for Characterizing the Activity of SPL-410, a Selective SPPL2a Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
SPL-410 is a potent and selective inhibitor of Signal Peptide Peptidase Like 2a (SPPL2a), an intramembrane aspartyl protease.[1][2][3] SPPL2a plays a crucial role in the function of antigen-presenting cells like B-lymphocytes and dendritic cells.[4][5] Inhibition of SPPL2a leads to the accumulation of its substrate, the p8 fragment of the CD74 N-terminal fragment (NTF), and can result in a reduction of B-cells and myeloid dendritic cells.[4][5] This application note describes a multiplexed high-content imaging (HCI) assay to quantitatively assess the activity of this compound in a relevant cell line. The assay simultaneously measures target engagement (CD74 p8 accumulation), induction of apoptosis, and effects on cell proliferation, providing a comprehensive cellular profile of this compound activity.
Principle of the Assay
This assay utilizes a multi-parametric approach to characterize the effects of this compound on a B-cell line (e.g., A20 mouse B-cell lymphoma). Cells are treated with a concentration range of this compound and then stained with a combination of fluorescent dyes and antibodies to simultaneously assess three key cellular events:
-
Target Engagement: An antibody against the p8 fragment of CD74 is used to detect the accumulation of this SPPL2a substrate within the cell.
-
Apoptosis Induction: A fluorogenic substrate for activated Caspase-3 and -7 is used to identify apoptotic cells.
-
Cell Proliferation: The incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, is used to label cells undergoing DNA synthesis (S-phase).[6][7]
Nuclei are counterstained with Hoechst 33342 to enable automated cell segmentation and counting. The workflow is amenable to high-throughput screening in 96- or 384-well plates and is analyzed using an automated high-content imaging system.
Signaling Pathway and Assay Logic
The following diagram illustrates the proposed mechanism of this compound action and the readouts for the high-content assay.
Caption: Mechanism of this compound and assay readouts.
Experimental Workflow
The diagram below outlines the key steps of the experimental protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SPPL2a inhibitor | Probechem Biochemicals [probechem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. SPL-707 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Based High Content Analysis of Cell Proliferation and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
Application Note: High-Content Imaging Assay for Characterizing the Activity of SPL-410, a Selective SPPL2a Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
SPL-410 is a potent and selective inhibitor of Signal Peptide Peptidase Like 2a (SPPL2a), an intramembrane aspartyl protease.[1][2][3] SPPL2a plays a crucial role in the function of antigen-presenting cells like B-lymphocytes and dendritic cells.[4][5] Inhibition of SPPL2a leads to the accumulation of its substrate, the p8 fragment of the CD74 N-terminal fragment (NTF), and can result in a reduction of B-cells and myeloid dendritic cells.[4][5] This application note describes a multiplexed high-content imaging (HCI) assay to quantitatively assess the activity of this compound in a relevant cell line. The assay simultaneously measures target engagement (CD74 p8 accumulation), induction of apoptosis, and effects on cell proliferation, providing a comprehensive cellular profile of this compound activity.
Principle of the Assay
This assay utilizes a multi-parametric approach to characterize the effects of this compound on a B-cell line (e.g., A20 mouse B-cell lymphoma). Cells are treated with a concentration range of this compound and then stained with a combination of fluorescent dyes and antibodies to simultaneously assess three key cellular events:
-
Target Engagement: An antibody against the p8 fragment of CD74 is used to detect the accumulation of this SPPL2a substrate within the cell.
-
Apoptosis Induction: A fluorogenic substrate for activated Caspase-3 and -7 is used to identify apoptotic cells.
-
Cell Proliferation: The incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine, is used to label cells undergoing DNA synthesis (S-phase).[6][7]
Nuclei are counterstained with Hoechst 33342 to enable automated cell segmentation and counting. The workflow is amenable to high-throughput screening in 96- or 384-well plates and is analyzed using an automated high-content imaging system.
Signaling Pathway and Assay Logic
The following diagram illustrates the proposed mechanism of this compound action and the readouts for the high-content assay.
Caption: Mechanism of this compound and assay readouts.
Experimental Workflow
The diagram below outlines the key steps of the experimental protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SPPL2a inhibitor | Probechem Biochemicals [probechem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. SPL-707 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Based High Content Analysis of Cell Proliferation and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
Application Notes and Protocols for a Reporter Gene Assay to Measure SPPL2a Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Peptide Peptidase-Like 2a (SPPL2a) is an intramembrane aspartyl protease that plays a crucial role in the immune system, particularly in the development and function of B cells and dendritic cells. SPPL2a-mediated cleavage of type II transmembrane proteins, such as TNFα and the CD74 N-terminal fragment (NTF), is a key step in their signaling pathways. Dysregulation of SPPL2a activity has been implicated in various autoimmune diseases, making it an attractive therapeutic target. This document provides a detailed protocol for a robust cell-based reporter gene assay to identify and characterize inhibitors of SPPL2a.
The assay is based on the principle that SPPL2a-mediated cleavage of a chimeric substrate protein releases a transcriptional activator, which then drives the expression of a reporter gene. Inhibition of SPPL2a activity leads to a quantifiable decrease in the reporter signal.
Signaling Pathway Overview
SPPL2a is involved in the regulated intramembrane proteolysis (RIP) of type II transmembrane proteins. The process begins with the shedding of the ectodomain of a substrate protein, such as TNFα, by another protease (e.g., ADAM17). This generates a membrane-bound N-terminal fragment (NTF) that is the substrate for SPPL2a. SPPL2a then cleaves the NTF within the transmembrane domain, releasing an intracellular domain (ICD). In this reporter assay, the ICD is fused to a transcriptional activator (Gal4-VP16) which, upon release, translocates to the nucleus and activates the expression of a luciferase reporter gene.
Experimental Workflow
The experimental workflow for the SPPL2a reporter gene assay involves co-transfection of HEK293 cells with three plasmids, followed by incubation with test compounds and subsequent measurement of luciferase activity.
Application Notes and Protocols for a Reporter Gene Assay to Measure SPPL2a Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Peptide Peptidase-Like 2a (SPPL2a) is an intramembrane aspartyl protease that plays a crucial role in the immune system, particularly in the development and function of B cells and dendritic cells. SPPL2a-mediated cleavage of type II transmembrane proteins, such as TNFα and the CD74 N-terminal fragment (NTF), is a key step in their signaling pathways. Dysregulation of SPPL2a activity has been implicated in various autoimmune diseases, making it an attractive therapeutic target. This document provides a detailed protocol for a robust cell-based reporter gene assay to identify and characterize inhibitors of SPPL2a.
The assay is based on the principle that SPPL2a-mediated cleavage of a chimeric substrate protein releases a transcriptional activator, which then drives the expression of a reporter gene. Inhibition of SPPL2a activity leads to a quantifiable decrease in the reporter signal.
Signaling Pathway Overview
SPPL2a is involved in the regulated intramembrane proteolysis (RIP) of type II transmembrane proteins. The process begins with the shedding of the ectodomain of a substrate protein, such as TNFα, by another protease (e.g., ADAM17). This generates a membrane-bound N-terminal fragment (NTF) that is the substrate for SPPL2a. SPPL2a then cleaves the NTF within the transmembrane domain, releasing an intracellular domain (ICD). In this reporter assay, the ICD is fused to a transcriptional activator (Gal4-VP16) which, upon release, translocates to the nucleus and activates the expression of a luciferase reporter gene.
Experimental Workflow
The experimental workflow for the SPPL2a reporter gene assay involves co-transfection of HEK293 cells with three plasmids, followed by incubation with test compounds and subsequent measurement of luciferase activity.
Application Notes and Protocols: Flow Cytometry Analysis of B-cell Subsets Following SPL-410 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-lymphocytes are critical components of the adaptive immune system, primarily responsible for producing antibodies and presenting antigens.[1][2][3] The differentiation and activation of B-cells are tightly regulated processes involving distinct subsets with specialized functions.[3][4] Dysregulation of B-cell homeostasis is implicated in various autoimmune diseases and malignancies.[3] SPL-410 is a novel investigational compound being evaluated for its immunomodulatory properties. These application notes provide a detailed protocol for analyzing the effects of this compound on B-cell subset distribution in the spleen using multi-color flow cytometry. The spleen is a key secondary lymphoid organ that houses a diverse population of B-lymphocytes and is central to the mononuclear phagocyte system.[5]
Hypothetical Mechanism of Action of this compound
It is hypothesized that this compound modulates B-cell receptor (BCR) signaling. Upon antigen binding to the BCR, a signaling cascade is initiated, involving the activation of protein tyrosine kinases such as LYN and SYK.[2][6] This leads to the activation of downstream pathways, including the Phospholipase C-gamma 2 (PLCγ2) and Phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial for B-cell activation, proliferation, and differentiation.[2][7] this compound is postulated to be an inhibitor of Bruton's tyrosine kinase (Btk), a key component of the BCR signaling pathway.[6][7] By inhibiting Btk, this compound may attenuate B-cell activation and subsequent differentiation into antibody-producing plasma cells.
B-cell Receptor Signaling Pathway
Caption: Hypothetical mechanism of this compound action on the B-cell receptor signaling pathway.
Experimental Workflow
The following diagram outlines the key steps for the flow cytometry analysis of murine splenocytes treated with this compound.
Caption: Experimental workflow for flow cytometry analysis of B-cell subsets.
Data Presentation: Hypothetical Effects of this compound on B-cell Subsets
The following tables summarize the hypothetical quantitative data from the flow cytometry analysis of splenocytes from control and this compound treated mice.
Table 1: Percentage of B-cell Subsets in Total Splenocytes
| B-cell Subset | Marker Profile | Control (%) | This compound Treated (%) |
| Total B-cells | CD19+ | 45.2 ± 3.1 | 43.8 ± 2.9 |
| Transitional T1 | CD19+CD93+IgM+CD23- | 3.5 ± 0.5 | 3.2 ± 0.4 |
| Transitional T2 | CD19+CD93+IgM+CD23+ | 4.1 ± 0.6 | 3.9 ± 0.5 |
| Follicular (Fo) | CD19+CD93-IgM+CD23+ | 25.8 ± 2.2 | 26.1 ± 2.0 |
| Marginal Zone (MZ) | CD19+CD93-IgM+CD21/35+ | 8.5 ± 1.1 | 6.2 ± 0.9* |
| Plasma cells | CD19-CD138+ | 1.2 ± 0.3 | 0.5 ± 0.2** |
*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± standard deviation.
Table 2: Absolute Numbers of B-cell Subsets per Spleen (x10^6)
| B-cell Subset | Marker Profile | Control | This compound Treated |
| Total B-cells | CD19+ | 40.7 ± 5.5 | 39.4 ± 5.2 |
| Transitional T1 | CD19+CD93+IgM+CD23- | 3.2 ± 0.7 | 2.9 ± 0.6 |
| Transitional T2 | CD19+CD93+IgM+CD23+ | 3.7 ± 0.8 | 3.5 ± 0.7 |
| Follicular (Fo) | CD19+CD93-IgM+CD23+ | 23.2 ± 3.9 | 23.5 ± 3.6 |
| Marginal Zone (MZ) | CD19+CD93-IgM+CD21/35+ | 7.7 ± 1.8 | 5.6 ± 1.5* |
| Plasma cells | CD19-CD138+ | 1.1 ± 0.4 | 0.45 ± 0.2** |
*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± standard deviation.
Experimental Protocols
Materials
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
ACK Lysing Buffer
-
FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide)
-
Anti-mouse CD16/32 (Fc Block)
-
Fluorochrome-conjugated antibodies (see Table 3)
-
7-AAD or other viability dye
Table 3: Antibody Panel for B-cell Subset Analysis
| Target | Fluorochrome | Clone |
| CD19 | PerCP-Cy5.5 | 1D3 |
| CD93 | PE | AA4.1 |
| IgM | FITC | II/41 |
| CD23 | APC | B3B4 |
| CD21/35 | PE-Cy7 | 7G6 |
| CD138 | BV421 | 281-2 |
| CD45R/B220 | APC-Cy7 | RA3-6B2 |
Protocol
-
Single-cell Suspension Preparation:
-
Harvest spleens from control and this compound treated mice and place them in ice-cold PBS.
-
Mechanically dissociate the spleens by gently grinding them between the frosted ends of two microscope slides in a petri dish containing 5 mL of ice-cold PBS.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Wash the strainer with an additional 5 mL of PBS.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
-
Red Blood Cell Lysis:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ACK Lysing Buffer.
-
Incubate for 5 minutes at room temperature.
-
Add 10 mL of PBS to stop the lysis reaction.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
-
Cell Counting and Viability Assessment:
-
Discard the supernatant and resuspend the cells in 1 mL of FACS Buffer.
-
Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion or an automated cell counter.
-
-
Staining Procedure:
-
Aliquot approximately 1-2 x 10^6 cells per well into a 96-well V-bottom plate.
-
Centrifuge the plate at 300 x g for 3 minutes at 4°C and discard the supernatant.
-
Add 50 µL of Anti-mouse CD16/32 (Fc Block) diluted in FACS Buffer to each well to block non-specific antibody binding.
-
Incubate for 10 minutes at 4°C.
-
Without washing, add 50 µL of the antibody cocktail (prepared according to manufacturer's recommendations) to each well.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS Buffer, centrifuging at 300 x g for 3 minutes at 4°C between washes.
-
Resuspend the cells in 200 µL of FACS Buffer. Just before analysis, add a viability dye like 7-AAD according to the manufacturer's protocol.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes.
-
Collect a sufficient number of events (e.g., 100,000-500,000) for robust statistical analysis.
-
Use single-stain controls for compensation and fluorescence minus one (FMO) controls to set accurate gates.
-
Gating Strategy
A sequential gating strategy should be employed to identify the B-cell subsets of interest.[3][4][8]
Caption: Gating strategy for identifying splenic B-cell subsets.
Conclusion
This application note provides a comprehensive protocol for the analysis of B-cell subsets in response to treatment with the hypothetical immunomodulatory compound this compound. The provided gating strategy and antibody panel allow for the detailed characterization of transitional, follicular, marginal zone, and plasma B-cell populations. The hypothetical data suggests that this compound may selectively reduce the marginal zone and plasma cell compartments, consistent with its proposed mechanism as a Btk inhibitor. This protocol can be adapted for the evaluation of other compounds targeting B-cell function and for studying B-cell immunology in various disease models. Careful planning and optimization of flow cytometry panels are crucial for accurate identification of B-cell subsets.[3][4][9]
References
- 1. B cell signaling in context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Identify B Cell Subsets in Flow Cytometry (CD19, B220, Etc) | Bio-Techne [bio-techne.com]
- 5. Spleen - Wikipedia [en.wikipedia.org]
- 6. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. Flow cytometry for B-cell subset analysis in immunodeficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of B-cell Subsets Following SPL-410 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-lymphocytes are critical components of the adaptive immune system, primarily responsible for producing antibodies and presenting antigens.[1][2][3] The differentiation and activation of B-cells are tightly regulated processes involving distinct subsets with specialized functions.[3][4] Dysregulation of B-cell homeostasis is implicated in various autoimmune diseases and malignancies.[3] SPL-410 is a novel investigational compound being evaluated for its immunomodulatory properties. These application notes provide a detailed protocol for analyzing the effects of this compound on B-cell subset distribution in the spleen using multi-color flow cytometry. The spleen is a key secondary lymphoid organ that houses a diverse population of B-lymphocytes and is central to the mononuclear phagocyte system.[5]
Hypothetical Mechanism of Action of this compound
It is hypothesized that this compound modulates B-cell receptor (BCR) signaling. Upon antigen binding to the BCR, a signaling cascade is initiated, involving the activation of protein tyrosine kinases such as LYN and SYK.[2][6] This leads to the activation of downstream pathways, including the Phospholipase C-gamma 2 (PLCγ2) and Phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial for B-cell activation, proliferation, and differentiation.[2][7] this compound is postulated to be an inhibitor of Bruton's tyrosine kinase (Btk), a key component of the BCR signaling pathway.[6][7] By inhibiting Btk, this compound may attenuate B-cell activation and subsequent differentiation into antibody-producing plasma cells.
B-cell Receptor Signaling Pathway
Caption: Hypothetical mechanism of this compound action on the B-cell receptor signaling pathway.
Experimental Workflow
The following diagram outlines the key steps for the flow cytometry analysis of murine splenocytes treated with this compound.
Caption: Experimental workflow for flow cytometry analysis of B-cell subsets.
Data Presentation: Hypothetical Effects of this compound on B-cell Subsets
The following tables summarize the hypothetical quantitative data from the flow cytometry analysis of splenocytes from control and this compound treated mice.
Table 1: Percentage of B-cell Subsets in Total Splenocytes
| B-cell Subset | Marker Profile | Control (%) | This compound Treated (%) |
| Total B-cells | CD19+ | 45.2 ± 3.1 | 43.8 ± 2.9 |
| Transitional T1 | CD19+CD93+IgM+CD23- | 3.5 ± 0.5 | 3.2 ± 0.4 |
| Transitional T2 | CD19+CD93+IgM+CD23+ | 4.1 ± 0.6 | 3.9 ± 0.5 |
| Follicular (Fo) | CD19+CD93-IgM+CD23+ | 25.8 ± 2.2 | 26.1 ± 2.0 |
| Marginal Zone (MZ) | CD19+CD93-IgM+CD21/35+ | 8.5 ± 1.1 | 6.2 ± 0.9* |
| Plasma cells | CD19-CD138+ | 1.2 ± 0.3 | 0.5 ± 0.2** |
*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± standard deviation.
Table 2: Absolute Numbers of B-cell Subsets per Spleen (x10^6)
| B-cell Subset | Marker Profile | Control | This compound Treated |
| Total B-cells | CD19+ | 40.7 ± 5.5 | 39.4 ± 5.2 |
| Transitional T1 | CD19+CD93+IgM+CD23- | 3.2 ± 0.7 | 2.9 ± 0.6 |
| Transitional T2 | CD19+CD93+IgM+CD23+ | 3.7 ± 0.8 | 3.5 ± 0.7 |
| Follicular (Fo) | CD19+CD93-IgM+CD23+ | 23.2 ± 3.9 | 23.5 ± 3.6 |
| Marginal Zone (MZ) | CD19+CD93-IgM+CD21/35+ | 7.7 ± 1.8 | 5.6 ± 1.5* |
| Plasma cells | CD19-CD138+ | 1.1 ± 0.4 | 0.45 ± 0.2** |
*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± standard deviation.
Experimental Protocols
Materials
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
ACK Lysing Buffer
-
FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide)
-
Anti-mouse CD16/32 (Fc Block)
-
Fluorochrome-conjugated antibodies (see Table 3)
-
7-AAD or other viability dye
Table 3: Antibody Panel for B-cell Subset Analysis
| Target | Fluorochrome | Clone |
| CD19 | PerCP-Cy5.5 | 1D3 |
| CD93 | PE | AA4.1 |
| IgM | FITC | II/41 |
| CD23 | APC | B3B4 |
| CD21/35 | PE-Cy7 | 7G6 |
| CD138 | BV421 | 281-2 |
| CD45R/B220 | APC-Cy7 | RA3-6B2 |
Protocol
-
Single-cell Suspension Preparation:
-
Harvest spleens from control and this compound treated mice and place them in ice-cold PBS.
-
Mechanically dissociate the spleens by gently grinding them between the frosted ends of two microscope slides in a petri dish containing 5 mL of ice-cold PBS.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Wash the strainer with an additional 5 mL of PBS.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
-
Red Blood Cell Lysis:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ACK Lysing Buffer.
-
Incubate for 5 minutes at room temperature.
-
Add 10 mL of PBS to stop the lysis reaction.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
-
Cell Counting and Viability Assessment:
-
Discard the supernatant and resuspend the cells in 1 mL of FACS Buffer.
-
Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion or an automated cell counter.
-
-
Staining Procedure:
-
Aliquot approximately 1-2 x 10^6 cells per well into a 96-well V-bottom plate.
-
Centrifuge the plate at 300 x g for 3 minutes at 4°C and discard the supernatant.
-
Add 50 µL of Anti-mouse CD16/32 (Fc Block) diluted in FACS Buffer to each well to block non-specific antibody binding.
-
Incubate for 10 minutes at 4°C.
-
Without washing, add 50 µL of the antibody cocktail (prepared according to manufacturer's recommendations) to each well.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS Buffer, centrifuging at 300 x g for 3 minutes at 4°C between washes.
-
Resuspend the cells in 200 µL of FACS Buffer. Just before analysis, add a viability dye like 7-AAD according to the manufacturer's protocol.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes.
-
Collect a sufficient number of events (e.g., 100,000-500,000) for robust statistical analysis.
-
Use single-stain controls for compensation and fluorescence minus one (FMO) controls to set accurate gates.
-
Gating Strategy
A sequential gating strategy should be employed to identify the B-cell subsets of interest.[3][4][8]
Caption: Gating strategy for identifying splenic B-cell subsets.
Conclusion
This application note provides a comprehensive protocol for the analysis of B-cell subsets in response to treatment with the hypothetical immunomodulatory compound this compound. The provided gating strategy and antibody panel allow for the detailed characterization of transitional, follicular, marginal zone, and plasma B-cell populations. The hypothetical data suggests that this compound may selectively reduce the marginal zone and plasma cell compartments, consistent with its proposed mechanism as a Btk inhibitor. This protocol can be adapted for the evaluation of other compounds targeting B-cell function and for studying B-cell immunology in various disease models. Careful planning and optimization of flow cytometry panels are crucial for accurate identification of B-cell subsets.[3][4][9]
References
- 1. B cell signaling in context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Identify B Cell Subsets in Flow Cytometry (CD19, B220, Etc) | Bio-Techne [bio-techne.com]
- 5. Spleen - Wikipedia [en.wikipedia.org]
- 6. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. Flow cytometry for B-cell subset analysis in immunodeficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Dendritic Cell Maturation with SPL-410
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating and shaping adaptive immune responses. The maturation of DCs is a critical process that involves the upregulation of co-stimulatory molecules, antigen presentation machinery, and the secretion of cytokines that direct T-cell differentiation. Signal Peptide Peptidase-Like 2a (SPPL2a) is an intramembrane aspartyl protease that has emerged as a key regulator of dendritic cell development and function. SPL-410 is a novel, orally active, and selective inhibitor of SPPL2a. These application notes provide a comprehensive guide to studying the effects of this compound on dendritic cell maturation, offering detailed protocols and expected outcomes based on the known function of SPPL2a.
Mechanism of Action of SPPL2a in Dendritic Cells
SPPL2a plays a critical role in dendritic cells through the cleavage of two key substrates: the N-terminal fragment (NTF) of the invariant chain (CD74) and Tumor Necrosis Factor-alpha (TNF-α).
-
CD74 Processing: In immature DCs, SPPL2a is responsible for the final cleavage of the CD74 NTF within the cell membrane. Inhibition of SPPL2a by this compound leads to the accumulation of this fragment, which has been shown to be toxic to conventional DC subsets (cDC2), leading to a reduction in their numbers.
-
TNF-α Signaling: Upon activation, SPPL2a can cleave the transmembrane domain of TNF-α, releasing its intracellular domain (ICD). This TNF-α ICD can then translocate to the nucleus and contribute to the transcriptional activation of pro-inflammatory cytokines, most notably Interleukin-12 (IL-12).
By inhibiting SPPL2a, this compound is expected to modulate the maturation and function of dendritic cells, impacting their survival and cytokine secretion profile.
Expected Effects of this compound on Dendritic Cell Maturation
Based on the known roles of SPPL2a, treatment of dendritic cells with this compound is hypothesized to have the following effects on their maturation process, particularly in response to a stimulus like lipopolysaccharide (LPS):
-
Reduced IL-12 Production: By preventing the SPPL2a-mediated release of the TNF-α ICD, this compound is expected to decrease the production of the key Th1-polarizing cytokine, IL-12.
-
Altered Cytokine Profile: Inhibition of SPPL2a may lead to a shift in the overall cytokine milieu, potentially affecting the balance between pro- and anti-inflammatory responses. Studies with SPPL2a-deficient DCs have shown reduced IL-10 and IFN-β, and increased IL-1β secretion.
-
Modulation of Co-stimulatory Molecule Expression: The impact of this compound on the expression of maturation markers such as CD80, CD86, and MHC class II is a key area for investigation. While direct evidence is limited, alterations in DC function and cytokine production may indirectly influence the surface phenotype.
The following sections provide detailed protocols to investigate these hypotheses.
Experimental Protocols
Protocol 1: In Vitro Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol describes the generation of immature DCs from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
-
6-well tissue culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.
-
Culture the enriched monocytes in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL recombinant human GM-CSF, and 20 ng/mL recombinant human IL-4.
-
Plate the cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Incubate for 5-6 days at 37°C in a 5% CO2 incubator. Replace half of the medium with fresh, cytokine-supplemented medium on day 3.
-
On day 6, the non-adherent and loosely adherent cells are immature DCs.
Protocol 2: Studying the Effect of this compound on DC Maturation
This protocol details the treatment of immature Mo-DCs with this compound and their subsequent maturation with LPS.
Materials:
-
Immature Mo-DCs (from Protocol 1)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Flow cytometry antibodies: Anti-CD80, Anti-CD86, Anti-HLA-DR (MHC class II), Anti-CD83
-
ELISA kits for human IL-12p70 and IL-10
Procedure:
-
Harvest immature Mo-DCs on day 6 and re-plate in fresh medium at 1 x 10^6 cells/mL.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 2 hours.
-
Induce maturation by adding LPS to a final concentration of 100 ng/mL. Include an untreated (immature) control group.
-
Incubate the cells for 24-48 hours.
-
Cell Phenotyping:
-
Harvest the cells and wash with PBS.
-
Stain with fluorescently labeled antibodies against CD80, CD86, HLA-DR, and CD83.
-
Analyze the expression levels by flow cytometry.
-
-
Cytokine Analysis:
-
Collect the culture supernatants.
-
Measure the concentrations of IL-12p70 and IL-10 using ELISA kits according to the manufacturer's instructions.
-
Data Presentation
The quantitative data obtained from the experiments described above should be summarized in tables for clear comparison.
Table 1: Effect of this compound on the Expression of DC Maturation Markers (Hypothetical Data)
| Treatment | % CD80+ cells | MFI of CD86 | % HLA-DR high |
| Immature DC | 15.2 ± 2.1 | 500 ± 50 | 20.5 ± 3.2 |
| LPS (100 ng/mL) | 85.6 ± 5.4 | 8500 ± 450 | 90.1 ± 4.5 |
| LPS + this compound (1 µM) | 82.3 ± 4.9 | 8300 ± 400 | 88.7 ± 5.1 |
| LPS + this compound (10 µM) | 79.8 ± 6.2 | 7900 ± 510 | 85.4 ± 4.8 |
MFI: Mean Fluorescence Intensity. Data are presented as mean ± SD.
Table 2: Effect of this compound on Cytokine Production by Mature DCs (Hypothetical Data)
| Treatment | IL-12p70 (pg/mL) | IL-10 (pg/mL) |
| Immature DC | < 10 | < 20 |
| LPS (100 ng/mL) | 1500 ± 120 | 250 ± 30 |
| LPS + this compound (1 µM) | 950 ± 90 | 200 ± 25 |
| LPS + this compound (10 µM) | 450 ± 50 | 180 ± 20 |
Data are presented as mean ± SD.
Visualizations
Signaling Pathway of SPPL2a in Dendritic Cell Maturation
Application Notes and Protocols for Studying Dendritic Cell Maturation with SPL-410
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating and shaping adaptive immune responses. The maturation of DCs is a critical process that involves the upregulation of co-stimulatory molecules, antigen presentation machinery, and the secretion of cytokines that direct T-cell differentiation. Signal Peptide Peptidase-Like 2a (SPPL2a) is an intramembrane aspartyl protease that has emerged as a key regulator of dendritic cell development and function. SPL-410 is a novel, orally active, and selective inhibitor of SPPL2a. These application notes provide a comprehensive guide to studying the effects of this compound on dendritic cell maturation, offering detailed protocols and expected outcomes based on the known function of SPPL2a.
Mechanism of Action of SPPL2a in Dendritic Cells
SPPL2a plays a critical role in dendritic cells through the cleavage of two key substrates: the N-terminal fragment (NTF) of the invariant chain (CD74) and Tumor Necrosis Factor-alpha (TNF-α).
-
CD74 Processing: In immature DCs, SPPL2a is responsible for the final cleavage of the CD74 NTF within the cell membrane. Inhibition of SPPL2a by this compound leads to the accumulation of this fragment, which has been shown to be toxic to conventional DC subsets (cDC2), leading to a reduction in their numbers.
-
TNF-α Signaling: Upon activation, SPPL2a can cleave the transmembrane domain of TNF-α, releasing its intracellular domain (ICD). This TNF-α ICD can then translocate to the nucleus and contribute to the transcriptional activation of pro-inflammatory cytokines, most notably Interleukin-12 (IL-12).
By inhibiting SPPL2a, this compound is expected to modulate the maturation and function of dendritic cells, impacting their survival and cytokine secretion profile.
Expected Effects of this compound on Dendritic Cell Maturation
Based on the known roles of SPPL2a, treatment of dendritic cells with this compound is hypothesized to have the following effects on their maturation process, particularly in response to a stimulus like lipopolysaccharide (LPS):
-
Reduced IL-12 Production: By preventing the SPPL2a-mediated release of the TNF-α ICD, this compound is expected to decrease the production of the key Th1-polarizing cytokine, IL-12.
-
Altered Cytokine Profile: Inhibition of SPPL2a may lead to a shift in the overall cytokine milieu, potentially affecting the balance between pro- and anti-inflammatory responses. Studies with SPPL2a-deficient DCs have shown reduced IL-10 and IFN-β, and increased IL-1β secretion.
-
Modulation of Co-stimulatory Molecule Expression: The impact of this compound on the expression of maturation markers such as CD80, CD86, and MHC class II is a key area for investigation. While direct evidence is limited, alterations in DC function and cytokine production may indirectly influence the surface phenotype.
The following sections provide detailed protocols to investigate these hypotheses.
Experimental Protocols
Protocol 1: In Vitro Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol describes the generation of immature DCs from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
-
6-well tissue culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.
-
Culture the enriched monocytes in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL recombinant human GM-CSF, and 20 ng/mL recombinant human IL-4.
-
Plate the cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Incubate for 5-6 days at 37°C in a 5% CO2 incubator. Replace half of the medium with fresh, cytokine-supplemented medium on day 3.
-
On day 6, the non-adherent and loosely adherent cells are immature DCs.
Protocol 2: Studying the Effect of this compound on DC Maturation
This protocol details the treatment of immature Mo-DCs with this compound and their subsequent maturation with LPS.
Materials:
-
Immature Mo-DCs (from Protocol 1)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Flow cytometry antibodies: Anti-CD80, Anti-CD86, Anti-HLA-DR (MHC class II), Anti-CD83
-
ELISA kits for human IL-12p70 and IL-10
Procedure:
-
Harvest immature Mo-DCs on day 6 and re-plate in fresh medium at 1 x 10^6 cells/mL.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 2 hours.
-
Induce maturation by adding LPS to a final concentration of 100 ng/mL. Include an untreated (immature) control group.
-
Incubate the cells for 24-48 hours.
-
Cell Phenotyping:
-
Harvest the cells and wash with PBS.
-
Stain with fluorescently labeled antibodies against CD80, CD86, HLA-DR, and CD83.
-
Analyze the expression levels by flow cytometry.
-
-
Cytokine Analysis:
-
Collect the culture supernatants.
-
Measure the concentrations of IL-12p70 and IL-10 using ELISA kits according to the manufacturer's instructions.
-
Data Presentation
The quantitative data obtained from the experiments described above should be summarized in tables for clear comparison.
Table 1: Effect of this compound on the Expression of DC Maturation Markers (Hypothetical Data)
| Treatment | % CD80+ cells | MFI of CD86 | % HLA-DR high |
| Immature DC | 15.2 ± 2.1 | 500 ± 50 | 20.5 ± 3.2 |
| LPS (100 ng/mL) | 85.6 ± 5.4 | 8500 ± 450 | 90.1 ± 4.5 |
| LPS + this compound (1 µM) | 82.3 ± 4.9 | 8300 ± 400 | 88.7 ± 5.1 |
| LPS + this compound (10 µM) | 79.8 ± 6.2 | 7900 ± 510 | 85.4 ± 4.8 |
MFI: Mean Fluorescence Intensity. Data are presented as mean ± SD.
Table 2: Effect of this compound on Cytokine Production by Mature DCs (Hypothetical Data)
| Treatment | IL-12p70 (pg/mL) | IL-10 (pg/mL) |
| Immature DC | < 10 | < 20 |
| LPS (100 ng/mL) | 1500 ± 120 | 250 ± 30 |
| LPS + this compound (1 µM) | 950 ± 90 | 200 ± 25 |
| LPS + this compound (10 µM) | 450 ± 50 | 180 ± 20 |
Data are presented as mean ± SD.
Visualizations
Signaling Pathway of SPPL2a in Dendritic Cell Maturation
Troubleshooting & Optimization
SPL-410 loss of potency in whole blood
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing a loss of potency with SPL-410 in whole blood assays.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the potency of this compound when tested in whole blood compared to our buffer-based assays. Is this expected?
A1: A decrease in potency in a complex biological matrix like whole blood is not uncommon. This phenomenon can be attributed to several factors that are not present in simple buffer systems. These may include plasma protein binding, metabolic degradation by blood enzymes, or binding to blood cells. Further investigation is recommended to determine the exact cause.
Q2: What are the most common reasons for a compound like this compound to lose activity in whole blood?
A2: The primary reasons for potency loss in whole blood include:
-
Plasma Protein Binding: this compound may bind to plasma proteins such as albumin and alpha-1-acid glycoprotein, reducing the free concentration of the compound available to interact with its target.
-
Metabolic Instability: Enzymes present in blood, such as esterases and proteases, can degrade this compound, leading to a loss of active compound over time.
-
Cellular Binding: The compound may non-specifically bind to or be taken up by red blood cells, white blood cells, or platelets, thereby reducing its availability in the plasma.
-
Assay Interference: Components in the whole blood matrix could interfere with the assay readout, giving a false impression of potency loss.
Q3: How can we begin to investigate the cause of our observed potency loss for this compound?
A3: A systematic approach is recommended. Start by performing a plasma stability assay to determine if the compound is stable in plasma. Subsequently, assess the extent of plasma protein binding. If the compound is stable in plasma and has low protein binding, investigate its interaction with blood cells. The troubleshooting guide below provides a more detailed workflow.
Troubleshooting Guide
Issue: this compound shows lower than expected potency in whole blood assays.
Step 1: Confirm the observation and rule out assay artifacts.
-
Question: Have you run the appropriate controls to ensure the assay is performing correctly in the whole blood matrix?
-
Action:
-
Include a positive control compound with a known potency in whole blood to validate your assay setup.
-
Run a vehicle control (e.g., DMSO) to establish the baseline response.
-
Perform a spike and recovery experiment to ensure that the detection method for your endpoint is not being quenched or enhanced by the whole blood matrix.
-
Step 2: Investigate the stability of this compound in plasma.
-
Question: Is this compound being degraded by enzymes in the plasma?
-
Action: Perform a plasma stability assay. This involves incubating this compound in plasma at 37°C and measuring the concentration of the parent compound at various time points.
Step 3: Determine the extent of plasma protein binding.
-
Question: Is a significant fraction of this compound binding to plasma proteins, reducing its free concentration?
-
Action: Conduct a plasma protein binding assay using techniques such as equilibrium dialysis, ultrafiltration, or ultracentrifugation.
Step 4: Evaluate the interaction of this compound with blood cells.
-
Question: Is this compound binding to or being sequestered by blood cells?
-
Action: Measure the blood-to-plasma concentration ratio. A ratio significantly greater than 1 suggests association with blood cells.
Quantitative Data Summary
The following tables present hypothetical data that may be generated during the troubleshooting process for this compound.
Table 1: this compound Potency (EC50) in Different Assay Matrices
| Assay Matrix | EC50 (nM) |
| Phosphate-Buffered Saline (PBS) | 15 |
| Human Plasma | 150 |
| Human Whole Blood | 850 |
Table 2: In Vitro Stability of this compound in Human Plasma
| Incubation Time (minutes) | % Remaining of this compound |
| 0 | 100 |
| 30 | 98.5 |
| 60 | 97.2 |
| 120 | 95.8 |
Table 3: Plasma Protein Binding and Blood Cell Association of this compound
| Parameter | Value |
| Fraction Unbound in Plasma (fu) | 0.05 (5% unbound) |
| Blood-to-Plasma Ratio (B/P) | 4.2 |
Experimental Protocols
Protocol 1: Plasma Stability Assay
-
Preparation: Prepare a stock solution of this compound in DMSO. Obtain fresh human plasma containing an appropriate anticoagulant (e.g., EDTA).
-
Incubation: Spike the this compound stock solution into pre-warmed plasma (37°C) to a final concentration of 1 µM. The final DMSO concentration should be less than 0.5%.
-
Sampling: At specified time points (e.g., 0, 30, 60, and 120 minutes), aliquot a portion of the incubation mixture.
-
Reaction Termination: Immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge to precipitate the plasma proteins.
-
Analysis: Analyze the supernatant for the concentration of this compound using LC-MS/MS.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
Protocol 2: Whole Blood Potency Assay
-
Blood Collection: Obtain fresh human whole blood using an appropriate anticoagulant.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable vehicle.
-
Incubation: Add the this compound dilutions to the whole blood and incubate at 37°C for the desired time.
-
Stimulation: If required by the assay, add a stimulus to induce the biological response.
-
Endpoint Measurement: Measure the desired endpoint (e.g., cytokine release, biomarker expression) using an appropriate method such as ELISA or flow cytometry.
-
Data Analysis: Plot the response versus the this compound concentration and determine the EC50 using a suitable non-linear regression model.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Troubleshooting workflow for this compound potency loss.
Caption: Experimental workflow for a plasma stability assay.
SPL-410 loss of potency in whole blood
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing a loss of potency with SPL-410 in whole blood assays.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the potency of this compound when tested in whole blood compared to our buffer-based assays. Is this expected?
A1: A decrease in potency in a complex biological matrix like whole blood is not uncommon. This phenomenon can be attributed to several factors that are not present in simple buffer systems. These may include plasma protein binding, metabolic degradation by blood enzymes, or binding to blood cells. Further investigation is recommended to determine the exact cause.
Q2: What are the most common reasons for a compound like this compound to lose activity in whole blood?
A2: The primary reasons for potency loss in whole blood include:
-
Plasma Protein Binding: this compound may bind to plasma proteins such as albumin and alpha-1-acid glycoprotein, reducing the free concentration of the compound available to interact with its target.
-
Metabolic Instability: Enzymes present in blood, such as esterases and proteases, can degrade this compound, leading to a loss of active compound over time.
-
Cellular Binding: The compound may non-specifically bind to or be taken up by red blood cells, white blood cells, or platelets, thereby reducing its availability in the plasma.
-
Assay Interference: Components in the whole blood matrix could interfere with the assay readout, giving a false impression of potency loss.
Q3: How can we begin to investigate the cause of our observed potency loss for this compound?
A3: A systematic approach is recommended. Start by performing a plasma stability assay to determine if the compound is stable in plasma. Subsequently, assess the extent of plasma protein binding. If the compound is stable in plasma and has low protein binding, investigate its interaction with blood cells. The troubleshooting guide below provides a more detailed workflow.
Troubleshooting Guide
Issue: this compound shows lower than expected potency in whole blood assays.
Step 1: Confirm the observation and rule out assay artifacts.
-
Question: Have you run the appropriate controls to ensure the assay is performing correctly in the whole blood matrix?
-
Action:
-
Include a positive control compound with a known potency in whole blood to validate your assay setup.
-
Run a vehicle control (e.g., DMSO) to establish the baseline response.
-
Perform a spike and recovery experiment to ensure that the detection method for your endpoint is not being quenched or enhanced by the whole blood matrix.
-
Step 2: Investigate the stability of this compound in plasma.
-
Question: Is this compound being degraded by enzymes in the plasma?
-
Action: Perform a plasma stability assay. This involves incubating this compound in plasma at 37°C and measuring the concentration of the parent compound at various time points.
Step 3: Determine the extent of plasma protein binding.
-
Question: Is a significant fraction of this compound binding to plasma proteins, reducing its free concentration?
-
Action: Conduct a plasma protein binding assay using techniques such as equilibrium dialysis, ultrafiltration, or ultracentrifugation.
Step 4: Evaluate the interaction of this compound with blood cells.
-
Question: Is this compound binding to or being sequestered by blood cells?
-
Action: Measure the blood-to-plasma concentration ratio. A ratio significantly greater than 1 suggests association with blood cells.
Quantitative Data Summary
The following tables present hypothetical data that may be generated during the troubleshooting process for this compound.
Table 1: this compound Potency (EC50) in Different Assay Matrices
| Assay Matrix | EC50 (nM) |
| Phosphate-Buffered Saline (PBS) | 15 |
| Human Plasma | 150 |
| Human Whole Blood | 850 |
Table 2: In Vitro Stability of this compound in Human Plasma
| Incubation Time (minutes) | % Remaining of this compound |
| 0 | 100 |
| 30 | 98.5 |
| 60 | 97.2 |
| 120 | 95.8 |
Table 3: Plasma Protein Binding and Blood Cell Association of this compound
| Parameter | Value |
| Fraction Unbound in Plasma (fu) | 0.05 (5% unbound) |
| Blood-to-Plasma Ratio (B/P) | 4.2 |
Experimental Protocols
Protocol 1: Plasma Stability Assay
-
Preparation: Prepare a stock solution of this compound in DMSO. Obtain fresh human plasma containing an appropriate anticoagulant (e.g., EDTA).
-
Incubation: Spike the this compound stock solution into pre-warmed plasma (37°C) to a final concentration of 1 µM. The final DMSO concentration should be less than 0.5%.
-
Sampling: At specified time points (e.g., 0, 30, 60, and 120 minutes), aliquot a portion of the incubation mixture.
-
Reaction Termination: Immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge to precipitate the plasma proteins.
-
Analysis: Analyze the supernatant for the concentration of this compound using LC-MS/MS.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
Protocol 2: Whole Blood Potency Assay
-
Blood Collection: Obtain fresh human whole blood using an appropriate anticoagulant.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable vehicle.
-
Incubation: Add the this compound dilutions to the whole blood and incubate at 37°C for the desired time.
-
Stimulation: If required by the assay, add a stimulus to induce the biological response.
-
Endpoint Measurement: Measure the desired endpoint (e.g., cytokine release, biomarker expression) using an appropriate method such as ELISA or flow cytometry.
-
Data Analysis: Plot the response versus the this compound concentration and determine the EC50 using a suitable non-linear regression model.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Troubleshooting workflow for this compound potency loss.
Caption: Experimental workflow for a plasma stability assay.
SPL-410 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the SPPL2a inhibitor, SPL-410. Additionally, it offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Stability and Storage Conditions
Proper storage and handling of this compound are critical to ensure its stability and efficacy in your experiments. The following tables summarize the recommended storage conditions for both lyophilized powder and solutions.
Table 1: Storage of Lyophilized this compound
| Condition | Temperature | Duration | Notes |
| Long-term Storage | -20°C | Up to 36 months[1] | Keep desiccated to protect from moisture. |
| Short-term Storage | 4°C | Up to 6 months | For immediate use. |
Table 2: Storage of this compound Solutions
| Storage Temperature | Duration | Recommended Practices |
| -20°C | Up to 1 month[1][2] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1] |
| -80°C | Up to 6 months[2] | For longer-term storage of stock solutions. Store under nitrogen and away from moisture.[2] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol outlines the steps for reconstituting lyophilized this compound to prepare a stock solution.
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the compound.
-
Solvent Addition: Add the desired volume of a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to the vial.[3] this compound is soluble in DMSO at concentrations up to 190 mg/mL.[3]
-
Dissolution: To aid dissolution, you may gently vortex the vial. If necessary, sonicate the solution in an ultrasonic bath or warm it to 37°C.[4] Ensure the solution is clear before use.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2]
Experimental Workflow for Reconstitution and Storage
Caption: Workflow for reconstituting and storing this compound.
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and use of this compound in your experiments.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous media | Low aqueous solubility of this compound. | - Increase the concentration of DMSO in your final working solution (be mindful of DMSO toxicity in your cellular model).- Prepare fresh working solutions from your stock for each experiment.- Ensure the final concentration of this compound does not exceed its solubility limit in the assay medium. |
| Loss of compound activity | - Improper storage.- Multiple freeze-thaw cycles.- Degradation of the compound. | - Review the storage conditions and ensure they align with the recommendations.- Always aliquot stock solutions to avoid repeated freezing and thawing.[1]- Use a fresh aliquot of the compound for your experiment. |
| Inconsistent experimental results | - Variability in compound concentration.- Cell culture variability. | - Ensure complete dissolution of this compound when preparing your stock solution.- Calibrate pipettes to ensure accurate dilutions.- Maintain consistent cell culture conditions (e.g., passage number, confluency). |
| Unexpected cellular toxicity | - Off-target effects of the inhibitor.- High concentration of the solvent (e.g., DMSO). | - Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound.- Run a vehicle control (solvent only) to assess the effect of the solvent on your cells. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting this compound related issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Signal Peptide Peptidase Like 2a (SPPL2a).[1][5] SPPL2a is an intramembrane protease that cleaves the N-terminal fragment (NTF) of CD74 (the invariant chain).[6][7] By inhibiting SPPL2a, this compound prevents the degradation of the CD74 NTF, which plays a crucial role in B-cell development and signaling.[6][8]
Q2: What signaling pathway is affected by this compound?
A2: this compound primarily affects the CD74 signaling pathway in B-cells. The accumulation of the CD74 NTF due to SPPL2a inhibition can interfere with B-cell receptor (BCR) signaling and the surface expression of BAFF-R, which are critical for B-cell survival and maturation.[6] CD74 signaling can also be initiated by its ligand, macrophage migration inhibitory factor (MIF), leading to the activation of the NF-κB pathway, which promotes B-cell proliferation and survival.[1][9]
SPPL2a-mediated CD74 Signaling Pathway
Caption: Inhibition of SPPL2a by this compound leads to CD74 NTF accumulation.
Q3: Can I use this compound for in vivo studies?
A3: Yes, this compound is described as an orally active inhibitor.[1][5] For in vivo applications, a suggested protocol involves dissolving this compound in DMSO to create a stock solution, which is then further diluted in a vehicle such as corn oil.[2]
Q4: What is the IC50 of this compound?
A4: The reported IC50 of this compound for SPPL2a is 9 nM.[1][10]
Q5: How can I confirm that the observed phenotype is due to on-target inhibition of SPPL2a?
A5: To validate that the observed effects are due to the inhibition of SPPL2a, you can perform several experiments:
-
Rescue experiment: If possible, transfect cells with a mutant form of SPPL2a that is resistant to this compound. Reversal of the phenotype would indicate an on-target effect.
-
Measure the accumulation of the CD74 N-terminal fragment: As this compound inhibits the degradation of this fragment, observing its accumulation via methods like Western blotting can confirm target engagement.[8]
References
- 1. ashpublications.org [ashpublications.org]
- 2. CD74 as a regulator of transcription in normal B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. genecards.org [genecards.org]
- 5. benchchem.com [benchchem.com]
- 6. The intramembrane protease SPPL2a promotes B cell development and controls endosomal traffic by cleavage of the invariant chain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A role for the B-cell CD74/macrophage migration inhibitory factor pathway in the immunomodulation of systemic lupus erythematosus by a therapeutic tolerogenic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | SPPL2a inhibitor | Probechem Biochemicals [probechem.com]
SPL-410 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the SPPL2a inhibitor, SPL-410. Additionally, it offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Stability and Storage Conditions
Proper storage and handling of this compound are critical to ensure its stability and efficacy in your experiments. The following tables summarize the recommended storage conditions for both lyophilized powder and solutions.
Table 1: Storage of Lyophilized this compound
| Condition | Temperature | Duration | Notes |
| Long-term Storage | -20°C | Up to 36 months[1] | Keep desiccated to protect from moisture. |
| Short-term Storage | 4°C | Up to 6 months | For immediate use. |
Table 2: Storage of this compound Solutions
| Storage Temperature | Duration | Recommended Practices |
| -20°C | Up to 1 month[1][2] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1] |
| -80°C | Up to 6 months[2] | For longer-term storage of stock solutions. Store under nitrogen and away from moisture.[2] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol outlines the steps for reconstituting lyophilized this compound to prepare a stock solution.
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the compound.
-
Solvent Addition: Add the desired volume of a suitable solvent, such as dimethyl sulfoxide (DMSO), to the vial.[3] this compound is soluble in DMSO at concentrations up to 190 mg/mL.[3]
-
Dissolution: To aid dissolution, you may gently vortex the vial. If necessary, sonicate the solution in an ultrasonic bath or warm it to 37°C.[4] Ensure the solution is clear before use.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2]
Experimental Workflow for Reconstitution and Storage
Caption: Workflow for reconstituting and storing this compound.
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and use of this compound in your experiments.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous media | Low aqueous solubility of this compound. | - Increase the concentration of DMSO in your final working solution (be mindful of DMSO toxicity in your cellular model).- Prepare fresh working solutions from your stock for each experiment.- Ensure the final concentration of this compound does not exceed its solubility limit in the assay medium. |
| Loss of compound activity | - Improper storage.- Multiple freeze-thaw cycles.- Degradation of the compound. | - Review the storage conditions and ensure they align with the recommendations.- Always aliquot stock solutions to avoid repeated freezing and thawing.[1]- Use a fresh aliquot of the compound for your experiment. |
| Inconsistent experimental results | - Variability in compound concentration.- Cell culture variability. | - Ensure complete dissolution of this compound when preparing your stock solution.- Calibrate pipettes to ensure accurate dilutions.- Maintain consistent cell culture conditions (e.g., passage number, confluency). |
| Unexpected cellular toxicity | - Off-target effects of the inhibitor.- High concentration of the solvent (e.g., DMSO). | - Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound.- Run a vehicle control (solvent only) to assess the effect of the solvent on your cells. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting this compound related issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Signal Peptide Peptidase Like 2a (SPPL2a).[1][5] SPPL2a is an intramembrane protease that cleaves the N-terminal fragment (NTF) of CD74 (the invariant chain).[6][7] By inhibiting SPPL2a, this compound prevents the degradation of the CD74 NTF, which plays a crucial role in B-cell development and signaling.[6][8]
Q2: What signaling pathway is affected by this compound?
A2: this compound primarily affects the CD74 signaling pathway in B-cells. The accumulation of the CD74 NTF due to SPPL2a inhibition can interfere with B-cell receptor (BCR) signaling and the surface expression of BAFF-R, which are critical for B-cell survival and maturation.[6] CD74 signaling can also be initiated by its ligand, macrophage migration inhibitory factor (MIF), leading to the activation of the NF-κB pathway, which promotes B-cell proliferation and survival.[1][9]
SPPL2a-mediated CD74 Signaling Pathway
Caption: Inhibition of SPPL2a by this compound leads to CD74 NTF accumulation.
Q3: Can I use this compound for in vivo studies?
A3: Yes, this compound is described as an orally active inhibitor.[1][5] For in vivo applications, a suggested protocol involves dissolving this compound in DMSO to create a stock solution, which is then further diluted in a vehicle such as corn oil.[2]
Q4: What is the IC50 of this compound?
A4: The reported IC50 of this compound for SPPL2a is 9 nM.[1][10]
Q5: How can I confirm that the observed phenotype is due to on-target inhibition of SPPL2a?
A5: To validate that the observed effects are due to the inhibition of SPPL2a, you can perform several experiments:
-
Rescue experiment: If possible, transfect cells with a mutant form of SPPL2a that is resistant to this compound. Reversal of the phenotype would indicate an on-target effect.
-
Measure the accumulation of the CD74 N-terminal fragment: As this compound inhibits the degradation of this fragment, observing its accumulation via methods like Western blotting can confirm target engagement.[8]
References
- 1. ashpublications.org [ashpublications.org]
- 2. CD74 as a regulator of transcription in normal B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. genecards.org [genecards.org]
- 5. benchchem.com [benchchem.com]
- 6. The intramembrane protease SPPL2a promotes B cell development and controls endosomal traffic by cleavage of the invariant chain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A role for the B-cell CD74/macrophage migration inhibitory factor pathway in the immunomodulation of systemic lupus erythematosus by a therapeutic tolerogenic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | SPPL2a inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: SPL-410 for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of SPL-410 in in vitro assays. This compound is a potent and selective inhibitor of the Signal Peptide Peptidase-Like 2a (SPPL2a), an intramembrane aspartyl protease.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, highly potent, and selective hydroxyethylamine-based inhibitor of SPPL2a with an IC50 of 9 nM.[1] SPPL2a is an intramembrane protease that plays a crucial role in the immune system by cleaving type II transmembrane proteins, most notably CD74 (the invariant chain of the MHC class II complex). By inhibiting SPPL2a, this compound prevents the cleavage of the N-terminal fragment (NTF) of CD74. This leads to the accumulation of the CD74 NTF within late endosomes/lysosomes, which can disrupt B cell and dendritic cell development and function.[2][3][4][5]
Q2: What is the primary application of this compound in in vitro research?
A2: In vitro, this compound is primarily used to study the biological functions of SPPL2a and the consequences of its inhibition. This includes investigating the role of SPPL2a in immune cell signaling, particularly in B cells and dendritic cells, and exploring its potential as a therapeutic target for autoimmune diseases. A common in vitro application is to treat cells and measure the accumulation of the CD74 N-terminal fragment (NTF) as a biomarker of SPPL2a inhibition.
Q3: In which solvent should I dissolve this compound?
A3: this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to use high-purity, anhydrous DMSO to prepare the initial stock solution.
Q4: How should I prepare a stock solution of this compound?
A4: A high-concentration stock solution of this compound in DMSO (e.g., 10 mM, 50 mM, or higher) should be prepared. For example, to prepare a 10 mM stock solution, dissolve 5.01 mg of this compound (Molecular Weight: 500.57 g/mol ) in 1 mL of DMSO. Gentle warming to 37°C and sonication in an ultrasonic bath can be used to aid dissolution.[6] Always ensure the compound is fully dissolved before use.
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation of this compound upon dilution in aqueous cell culture media. | This compound is a lipophilic compound with low aqueous solubility. The rapid change in solvent polarity when adding a concentrated DMSO stock to aqueous media can cause it to precipitate. | 1. Optimize Dilution Method: - Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. - Add the stock solution to the medium while gently vortexing or swirling to ensure rapid and even distribution. - Consider a serial dilution approach: first, dilute the stock into a small volume of media, ensure it is dissolved, and then add this to the final culture volume.2. Control Final DMSO Concentration: - Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5% (v/v), and preferably at or below 0.1%.3. Use a Solubility Test: - Before your main experiment, perform a small-scale solubility test to determine the maximum concentration of this compound that remains in solution in your specific cell culture medium. |
| Inconsistent or no observable effect of this compound in the assay. | 1. Inaccurate Stock Concentration: The compound may not have been fully dissolved, or there may have been an error in calculation.2. Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution.3. Insufficient Incubation Time: The treatment time may not be long enough to observe the desired biological effect (e.g., CD74 NTF accumulation).4. Incorrect Assay Endpoint: The chosen readout may not be sensitive enough to detect the effects of SPPL2a inhibition. | 1. Re-prepare Stock Solution: Prepare a fresh stock solution, ensuring complete dissolution.2. Follow Storage Recommendations: Aliquot and store the stock solution at -20°C or -80°C and avoid multiple freeze-thaw cycles.3. Optimize Incubation Time: Perform a time-course experiment to determine the optimal treatment duration.4. Validate Assay Endpoint: Use a validated method to assess SPPL2a inhibition, such as Western blotting for the CD74 N-terminal fragment. |
| Cell Toxicity Observed. | 1. High DMSO Concentration: The final concentration of the DMSO vehicle may be toxic to the cells.2. High this compound Concentration: The concentration of this compound itself may be cytotoxic.3. Precipitate-Induced Toxicity: The formation of a compound precipitate can be toxic to cells. | 1. Perform a Vehicle Control: Treat cells with the same final concentration of DMSO used in your experiment to assess its toxicity.2. Determine the Optimal Dose: Perform a dose-response experiment to identify the effective, non-toxic concentration range of this compound for your cell line.3. Prevent Precipitation: Follow the troubleshooting steps for compound precipitation. |
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Formula | C24H31F3N2O4S | [1] |
| Molecular Weight | 500.57 g/mol | [1] |
| IC50 (SPPL2a) | 9 nM | [1] |
| Appearance | White to off-white solid | [1] |
Table 2: this compound Solubility
| Solvent | Solubility | Comments | Reference |
| DMSO | 190 mg/mL (379.57 mM) | Ultrasonic assistance may be needed. Use newly opened DMSO as it is hygroscopic. | [1] |
| Aqueous Buffers | Low | This compound is a lipophilic compound. | Inferred |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 500.57 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weigh out 5.01 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
If necessary, gently warm the tube to 37°C or sonicate in a water bath for short intervals to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: In Vitro Assay for SPPL2a Inhibition in a B-cell Line (e.g., A20)
Objective: To assess the inhibitory activity of this compound on SPPL2a by measuring the accumulation of the CD74 N-terminal fragment (p8) in a mouse B-cell line.
Materials:
-
A20 mouse B-cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
10 mM this compound stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody against the N-terminus of mouse CD74
-
Loading control antibody (e.g., anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed A20 cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM this compound stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Remember to keep the final DMSO concentration consistent and low across all conditions, including the vehicle control.
-
Add the diluted this compound or vehicle control to the cells.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 16-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the N-terminus of CD74.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the same membrane with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensity of the accumulated CD74 p8 fragment and normalize it to the loading control.
Visualizations
Caption: SPPL2a-mediated cleavage of the CD74 N-terminal fragment.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal-peptide-peptidase-like 2a is required for CD74 intramembrane proteolysis in human B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
Technical Support Center: SPL-410 for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of SPL-410 in in vitro assays. This compound is a potent and selective inhibitor of the Signal Peptide Peptidase-Like 2a (SPPL2a), an intramembrane aspartyl protease.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, highly potent, and selective hydroxyethylamine-based inhibitor of SPPL2a with an IC50 of 9 nM.[1] SPPL2a is an intramembrane protease that plays a crucial role in the immune system by cleaving type II transmembrane proteins, most notably CD74 (the invariant chain of the MHC class II complex). By inhibiting SPPL2a, this compound prevents the cleavage of the N-terminal fragment (NTF) of CD74. This leads to the accumulation of the CD74 NTF within late endosomes/lysosomes, which can disrupt B cell and dendritic cell development and function.[2][3][4][5]
Q2: What is the primary application of this compound in in vitro research?
A2: In vitro, this compound is primarily used to study the biological functions of SPPL2a and the consequences of its inhibition. This includes investigating the role of SPPL2a in immune cell signaling, particularly in B cells and dendritic cells, and exploring its potential as a therapeutic target for autoimmune diseases. A common in vitro application is to treat cells and measure the accumulation of the CD74 N-terminal fragment (NTF) as a biomarker of SPPL2a inhibition.
Q3: In which solvent should I dissolve this compound?
A3: this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to use high-purity, anhydrous DMSO to prepare the initial stock solution.
Q4: How should I prepare a stock solution of this compound?
A4: A high-concentration stock solution of this compound in DMSO (e.g., 10 mM, 50 mM, or higher) should be prepared. For example, to prepare a 10 mM stock solution, dissolve 5.01 mg of this compound (Molecular Weight: 500.57 g/mol ) in 1 mL of DMSO. Gentle warming to 37°C and sonication in an ultrasonic bath can be used to aid dissolution.[6] Always ensure the compound is fully dissolved before use.
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation of this compound upon dilution in aqueous cell culture media. | This compound is a lipophilic compound with low aqueous solubility. The rapid change in solvent polarity when adding a concentrated DMSO stock to aqueous media can cause it to precipitate. | 1. Optimize Dilution Method: - Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. - Add the stock solution to the medium while gently vortexing or swirling to ensure rapid and even distribution. - Consider a serial dilution approach: first, dilute the stock into a small volume of media, ensure it is dissolved, and then add this to the final culture volume.2. Control Final DMSO Concentration: - Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5% (v/v), and preferably at or below 0.1%.3. Use a Solubility Test: - Before your main experiment, perform a small-scale solubility test to determine the maximum concentration of this compound that remains in solution in your specific cell culture medium. |
| Inconsistent or no observable effect of this compound in the assay. | 1. Inaccurate Stock Concentration: The compound may not have been fully dissolved, or there may have been an error in calculation.2. Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution.3. Insufficient Incubation Time: The treatment time may not be long enough to observe the desired biological effect (e.g., CD74 NTF accumulation).4. Incorrect Assay Endpoint: The chosen readout may not be sensitive enough to detect the effects of SPPL2a inhibition. | 1. Re-prepare Stock Solution: Prepare a fresh stock solution, ensuring complete dissolution.2. Follow Storage Recommendations: Aliquot and store the stock solution at -20°C or -80°C and avoid multiple freeze-thaw cycles.3. Optimize Incubation Time: Perform a time-course experiment to determine the optimal treatment duration.4. Validate Assay Endpoint: Use a validated method to assess SPPL2a inhibition, such as Western blotting for the CD74 N-terminal fragment. |
| Cell Toxicity Observed. | 1. High DMSO Concentration: The final concentration of the DMSO vehicle may be toxic to the cells.2. High this compound Concentration: The concentration of this compound itself may be cytotoxic.3. Precipitate-Induced Toxicity: The formation of a compound precipitate can be toxic to cells. | 1. Perform a Vehicle Control: Treat cells with the same final concentration of DMSO used in your experiment to assess its toxicity.2. Determine the Optimal Dose: Perform a dose-response experiment to identify the effective, non-toxic concentration range of this compound for your cell line.3. Prevent Precipitation: Follow the troubleshooting steps for compound precipitation. |
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Formula | C24H31F3N2O4S | [1] |
| Molecular Weight | 500.57 g/mol | [1] |
| IC50 (SPPL2a) | 9 nM | [1] |
| Appearance | White to off-white solid | [1] |
Table 2: this compound Solubility
| Solvent | Solubility | Comments | Reference |
| DMSO | 190 mg/mL (379.57 mM) | Ultrasonic assistance may be needed. Use newly opened DMSO as it is hygroscopic. | [1] |
| Aqueous Buffers | Low | This compound is a lipophilic compound. | Inferred |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 500.57 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weigh out 5.01 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
If necessary, gently warm the tube to 37°C or sonicate in a water bath for short intervals to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: In Vitro Assay for SPPL2a Inhibition in a B-cell Line (e.g., A20)
Objective: To assess the inhibitory activity of this compound on SPPL2a by measuring the accumulation of the CD74 N-terminal fragment (p8) in a mouse B-cell line.
Materials:
-
A20 mouse B-cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
10 mM this compound stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody against the N-terminus of mouse CD74
-
Loading control antibody (e.g., anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed A20 cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM this compound stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Remember to keep the final DMSO concentration consistent and low across all conditions, including the vehicle control.
-
Add the diluted this compound or vehicle control to the cells.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 16-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the N-terminus of CD74.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the same membrane with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensity of the accumulated CD74 p8 fragment and normalize it to the loading control.
Visualizations
Caption: SPPL2a-mediated cleavage of the CD74 N-terminal fragment.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal-peptide-peptidase-like 2a is required for CD74 intramembrane proteolysis in human B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
potential off-target effects of SPL-410
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPL-410. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the intramembrane aspartyl protease Signal Peptide Peptidase-like 2a (SPPL2a).[1][2] Its primary on-target effect is the inhibition of SPPL2a-mediated cleavage of the N-terminal fragment (NTF) of the MHC class II invariant chain, CD74 (also known as p8).[1] This inhibition leads to the accumulation of the CD74 NTF within cells.
Q2: What are the expected cellular consequences of this compound treatment?
Treatment with this compound is expected to induce the following cellular effects:
-
Accumulation of CD74 N-terminal fragment (NTF): The most direct consequence of SPPL2a inhibition is the buildup of the CD74 NTF.
-
Impaired B-cell development and function: The accumulation of CD74 NTF has been shown to impair the maturation and survival of B-cells.[3][4]
-
Reduction in myeloid dendritic cells (mDCs): Similar to its effect on B-cells, this compound can lead to a decrease in the number of mDCs.[4]
Q3: What are the potential off-target effects of this compound?
While this compound is described as a selective SPPL2a inhibitor, potential off-target effects on other intramembrane proteases should be considered, particularly those with structural homology to SPPL2a. These include:
-
SPPL2b: A close homolog of SPPL2a. While it does not appear to play a significant role in CD74 NTF processing in vivo, its high homology makes it a potential off-target.[5]
-
γ-secretase: A related intramembrane protease. A similar compound, SPL-707, was noted to have adequate selectivity against γ-secretase, suggesting that this is a key enzyme to consider for off-target activity.[3][4]
-
Signal Peptide Peptidase (SPP): Another related intramembrane protease that should be considered in selectivity profiling.[3][4]
Researchers should be aware that off-target effects can arise from non-specific binding of the inhibitor to other proteins or by indirect pathway modulation.[6]
Troubleshooting Guides
Problem 1: No observable effect on B-cell viability or CD74 NTF accumulation after this compound treatment.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions.
-
-
Possible Cause 2: Poor compound stability or solubility.
-
Troubleshooting Step: Ensure proper storage and handling of the this compound compound. Prepare fresh solutions for each experiment and verify solubility in your chosen solvent.
-
-
Possible Cause 3: Low expression of SPPL2a in the experimental cell line.
-
Troubleshooting Step: Confirm the expression of SPPL2a in your cells using techniques like Western blotting or qPCR.
-
-
Possible Cause 4: Insufficient treatment duration.
-
Troubleshooting Step: The accumulation of CD74 NTF and subsequent effects on cell viability may require prolonged exposure to the inhibitor. Conduct a time-course experiment to identify the optimal treatment duration.
-
Problem 2: Unexpected cell toxicity or phenotypic changes not consistent with SPPL2a inhibition.
-
Possible Cause 1: Off-target effects on other proteases.
-
Troubleshooting Step:
-
Investigate potential off-target effects on SPPL2b and γ-secretase. This can be done by measuring the activity of these proteases or the processing of their known substrates.
-
Consider using a structurally unrelated SPPL2a inhibitor as a control to see if the unexpected phenotype persists.
-
-
-
Possible Cause 2: Solvent toxicity.
-
Troubleshooting Step: Include a vehicle-only control in your experiments to rule out any toxic effects of the solvent used to dissolve this compound.
-
-
Possible Cause 3: Non-specific cellular stress response.
-
Troubleshooting Step: Assess markers of cellular stress, such as apoptosis or autophagy, to determine if the observed toxicity is a general stress response rather than a specific on-target or off-target effect.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| SPPL2a IC50 | 9 nM | [1] |
Experimental Protocols
Key Experiment: Western Blot for CD74 NTF Accumulation
This protocol describes the methodology to detect the accumulation of the CD74 N-terminal fragment (NTF) in cells treated with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., B-cells or other SPPL2a-expressing cells) at an appropriate density.
-
Treat cells with varying concentrations of this compound (and a vehicle control) for the desired duration.
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the N-terminus of CD74.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results. The accumulation of a band corresponding to the molecular weight of the CD74 NTF will indicate SPPL2a inhibition.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for detecting CD74 NTF accumulation.
Caption: Logical relationships of potential off-target effects.
References
- 1. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of the First Potent, Selective, and Orally Bioavailable Signal Peptide Peptidase-Like 2a (SPPL2a) Inhibitor Displaying Pronounced Immunomodulatory Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Intramembrane Proteases Signal Peptide Peptidase-Like 2a and 2b Have Distinct Functions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of SPL-410
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPL-410. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the intramembrane aspartyl protease Signal Peptide Peptidase-like 2a (SPPL2a).[1][2] Its primary on-target effect is the inhibition of SPPL2a-mediated cleavage of the N-terminal fragment (NTF) of the MHC class II invariant chain, CD74 (also known as p8).[1] This inhibition leads to the accumulation of the CD74 NTF within cells.
Q2: What are the expected cellular consequences of this compound treatment?
Treatment with this compound is expected to induce the following cellular effects:
-
Accumulation of CD74 N-terminal fragment (NTF): The most direct consequence of SPPL2a inhibition is the buildup of the CD74 NTF.
-
Impaired B-cell development and function: The accumulation of CD74 NTF has been shown to impair the maturation and survival of B-cells.[3][4]
-
Reduction in myeloid dendritic cells (mDCs): Similar to its effect on B-cells, this compound can lead to a decrease in the number of mDCs.[4]
Q3: What are the potential off-target effects of this compound?
While this compound is described as a selective SPPL2a inhibitor, potential off-target effects on other intramembrane proteases should be considered, particularly those with structural homology to SPPL2a. These include:
-
SPPL2b: A close homolog of SPPL2a. While it does not appear to play a significant role in CD74 NTF processing in vivo, its high homology makes it a potential off-target.[5]
-
γ-secretase: A related intramembrane protease. A similar compound, SPL-707, was noted to have adequate selectivity against γ-secretase, suggesting that this is a key enzyme to consider for off-target activity.[3][4]
-
Signal Peptide Peptidase (SPP): Another related intramembrane protease that should be considered in selectivity profiling.[3][4]
Researchers should be aware that off-target effects can arise from non-specific binding of the inhibitor to other proteins or by indirect pathway modulation.[6]
Troubleshooting Guides
Problem 1: No observable effect on B-cell viability or CD74 NTF accumulation after this compound treatment.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions.
-
-
Possible Cause 2: Poor compound stability or solubility.
-
Troubleshooting Step: Ensure proper storage and handling of the this compound compound. Prepare fresh solutions for each experiment and verify solubility in your chosen solvent.
-
-
Possible Cause 3: Low expression of SPPL2a in the experimental cell line.
-
Troubleshooting Step: Confirm the expression of SPPL2a in your cells using techniques like Western blotting or qPCR.
-
-
Possible Cause 4: Insufficient treatment duration.
-
Troubleshooting Step: The accumulation of CD74 NTF and subsequent effects on cell viability may require prolonged exposure to the inhibitor. Conduct a time-course experiment to identify the optimal treatment duration.
-
Problem 2: Unexpected cell toxicity or phenotypic changes not consistent with SPPL2a inhibition.
-
Possible Cause 1: Off-target effects on other proteases.
-
Troubleshooting Step:
-
Investigate potential off-target effects on SPPL2b and γ-secretase. This can be done by measuring the activity of these proteases or the processing of their known substrates.
-
Consider using a structurally unrelated SPPL2a inhibitor as a control to see if the unexpected phenotype persists.
-
-
-
Possible Cause 2: Solvent toxicity.
-
Troubleshooting Step: Include a vehicle-only control in your experiments to rule out any toxic effects of the solvent used to dissolve this compound.
-
-
Possible Cause 3: Non-specific cellular stress response.
-
Troubleshooting Step: Assess markers of cellular stress, such as apoptosis or autophagy, to determine if the observed toxicity is a general stress response rather than a specific on-target or off-target effect.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| SPPL2a IC50 | 9 nM | [1] |
Experimental Protocols
Key Experiment: Western Blot for CD74 NTF Accumulation
This protocol describes the methodology to detect the accumulation of the CD74 N-terminal fragment (NTF) in cells treated with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., B-cells or other SPPL2a-expressing cells) at an appropriate density.
-
Treat cells with varying concentrations of this compound (and a vehicle control) for the desired duration.
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the N-terminus of CD74.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results. The accumulation of a band corresponding to the molecular weight of the CD74 NTF will indicate SPPL2a inhibition.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for detecting CD74 NTF accumulation.
Caption: Logical relationships of potential off-target effects.
References
- 1. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of the First Potent, Selective, and Orally Bioavailable Signal Peptide Peptidase-Like 2a (SPPL2a) Inhibitor Displaying Pronounced Immunomodulatory Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Intramembrane Proteases Signal Peptide Peptidase-Like 2a and 2b Have Distinct Functions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SPL-410 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of SPL-410 for cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective, orally active small molecule inhibitor of Signal Peptide Peptidase Like 2a (SPPL2a).[1][2][3] SPPL2a is an intramembrane aspartyl protease that plays a crucial role in the function of immune cells, particularly B-cells and dendritic cells.[1] this compound exerts its effect by inhibiting the enzymatic activity of SPPL2a, which is involved in the cleavage of type II transmembrane proteins, such as CD74 (the invariant chain of the MHC class II complex).[1][4] Inhibition of SPPL2a by this compound leads to the accumulation of the N-terminal fragment (NTF) of its substrates, thereby modulating downstream signaling pathways.[1][4]
Q2: What is a recommended starting concentration for this compound in cell culture?
For a novel compound like this compound, it is recommended to start with a wide range of concentrations to determine the optimal dose for your specific cell line and experimental endpoint. A common starting point is a logarithmic or semi-logarithmic dilution series. Based on its high potency (IC50 of 9 nM for SPPL2a), a suggested starting range for a dose-response experiment would be from 1 nM to 10 µM.[2][3] One study on a different SPPL2a inhibitor used a concentration of 2 µM for 16 hours in a mouse B cell line to observe substrate accumulation.[5]
Q3: Which cell lines are suitable for studying the effects of this compound?
The choice of cell line will depend on your research question. Given that SPPL2a is highly expressed and functionally important in immune cells, the following cell types are recommended:
-
B-cell lines: A20 (mouse B-cell lymphoma) and Raji (human Burkitt's lymphoma) are commonly used to study B-cell function and have been shown to be relevant for SPPL2a activity.[6][7]
-
Dendritic cell lines: Cell lines such as MUTZ-3 or primary dendritic cells are suitable for investigating the role of SPPL2a in antigen presentation and dendritic cell function.
-
HEK293 cells: Human Embryonic Kidney 293 cells can be used for overexpression studies of SPPL2a and its substrates to investigate the mechanism of action of this compound in a controlled system.[8]
Q4: How can I determine the optimal concentration of this compound for my experiment?
The optimal concentration should be determined empirically by performing a dose-response experiment. This involves treating your cells with a range of this compound concentrations and measuring a specific biological endpoint. The goal is to identify the concentration that gives the desired effect with minimal off-target effects or cytotoxicity.
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
Objective: To determine the appropriate number of cells to seed per well for subsequent experiments.
Methodology:
-
Prepare a single-cell suspension of your chosen cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells/well).
-
Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell confluence using a microscope. The optimal seeding density is one that results in 70-80% confluence at the time of analysis.
Protocol 2: Dose-Response Experiment for this compound
Objective: To determine the effective concentration range of this compound.
Methodology:
-
Seed cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in your cell culture medium. A suggested starting range is 1 nM to 10 µM.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 16, 24, or 48 hours).
-
Assess the desired biological endpoint. This could be the accumulation of a SPPL2a substrate fragment (e.g., CD74/p8) by Western blot or a functional assay relevant to your research.
-
Plot the response against the log of the this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Protocol 3: Cytotoxicity Assay
Objective: To assess the cytotoxic effects of this compound on your cells.
Methodology:
-
Seed cells in a 96-well plate at the optimal density.
-
Treat the cells with the same range of this compound concentrations used in the dose-response experiment.
-
Incubate for the same duration as your main experiment.
-
Perform a cell viability assay, such as the MTT, MTS, or LDH release assay, following the manufacturer's instructions.[1][9]
-
Plot cell viability against the log of the this compound concentration to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Data Presentation
Table 1: Example Dose-Response and Cytotoxicity Data for this compound
| This compound Concentration | % Inhibition of SPPL2a Activity (Endpoint Assay) | % Cell Viability (Cytotoxicity Assay) |
| 1 nM | 5% | 100% |
| 10 nM | 45% | 98% |
| 100 nM | 85% | 95% |
| 1 µM | 98% | 92% |
| 10 µM | 99% | 60% |
| Vehicle Control | 0% | 100% |
Note: This is example data and actual results will vary depending on the cell line and experimental conditions.
Visualization of Pathways and Workflows
Caption: this compound inhibits the SPPL2a-mediated cleavage of CD74.
References
- 1. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Intramembrane Proteases Signal Peptide Peptidase-Like 2a and 2b Have Distinct Functions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Non-canonical Shedding of TNFα by SPPL2a Is Determined by the Conformational Flexibility of Its Transmembrane Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The intramembrane protease SPPL2a promotes B cell development and controls endosomal traffic by cleavage of the invariant chain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing SPL-410 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of SPL-410 for cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective, orally active small molecule inhibitor of Signal Peptide Peptidase Like 2a (SPPL2a).[1][2][3] SPPL2a is an intramembrane aspartyl protease that plays a crucial role in the function of immune cells, particularly B-cells and dendritic cells.[1] this compound exerts its effect by inhibiting the enzymatic activity of SPPL2a, which is involved in the cleavage of type II transmembrane proteins, such as CD74 (the invariant chain of the MHC class II complex).[1][4] Inhibition of SPPL2a by this compound leads to the accumulation of the N-terminal fragment (NTF) of its substrates, thereby modulating downstream signaling pathways.[1][4]
Q2: What is a recommended starting concentration for this compound in cell culture?
For a novel compound like this compound, it is recommended to start with a wide range of concentrations to determine the optimal dose for your specific cell line and experimental endpoint. A common starting point is a logarithmic or semi-logarithmic dilution series. Based on its high potency (IC50 of 9 nM for SPPL2a), a suggested starting range for a dose-response experiment would be from 1 nM to 10 µM.[2][3] One study on a different SPPL2a inhibitor used a concentration of 2 µM for 16 hours in a mouse B cell line to observe substrate accumulation.[5]
Q3: Which cell lines are suitable for studying the effects of this compound?
The choice of cell line will depend on your research question. Given that SPPL2a is highly expressed and functionally important in immune cells, the following cell types are recommended:
-
B-cell lines: A20 (mouse B-cell lymphoma) and Raji (human Burkitt's lymphoma) are commonly used to study B-cell function and have been shown to be relevant for SPPL2a activity.[6][7]
-
Dendritic cell lines: Cell lines such as MUTZ-3 or primary dendritic cells are suitable for investigating the role of SPPL2a in antigen presentation and dendritic cell function.
-
HEK293 cells: Human Embryonic Kidney 293 cells can be used for overexpression studies of SPPL2a and its substrates to investigate the mechanism of action of this compound in a controlled system.[8]
Q4: How can I determine the optimal concentration of this compound for my experiment?
The optimal concentration should be determined empirically by performing a dose-response experiment. This involves treating your cells with a range of this compound concentrations and measuring a specific biological endpoint. The goal is to identify the concentration that gives the desired effect with minimal off-target effects or cytotoxicity.
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
Objective: To determine the appropriate number of cells to seed per well for subsequent experiments.
Methodology:
-
Prepare a single-cell suspension of your chosen cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells/well).
-
Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell confluence using a microscope. The optimal seeding density is one that results in 70-80% confluence at the time of analysis.
Protocol 2: Dose-Response Experiment for this compound
Objective: To determine the effective concentration range of this compound.
Methodology:
-
Seed cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in your cell culture medium. A suggested starting range is 1 nM to 10 µM.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 16, 24, or 48 hours).
-
Assess the desired biological endpoint. This could be the accumulation of a SPPL2a substrate fragment (e.g., CD74/p8) by Western blot or a functional assay relevant to your research.
-
Plot the response against the log of the this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Protocol 3: Cytotoxicity Assay
Objective: To assess the cytotoxic effects of this compound on your cells.
Methodology:
-
Seed cells in a 96-well plate at the optimal density.
-
Treat the cells with the same range of this compound concentrations used in the dose-response experiment.
-
Incubate for the same duration as your main experiment.
-
Perform a cell viability assay, such as the MTT, MTS, or LDH release assay, following the manufacturer's instructions.[1][9]
-
Plot cell viability against the log of the this compound concentration to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Data Presentation
Table 1: Example Dose-Response and Cytotoxicity Data for this compound
| This compound Concentration | % Inhibition of SPPL2a Activity (Endpoint Assay) | % Cell Viability (Cytotoxicity Assay) |
| 1 nM | 5% | 100% |
| 10 nM | 45% | 98% |
| 100 nM | 85% | 95% |
| 1 µM | 98% | 92% |
| 10 µM | 99% | 60% |
| Vehicle Control | 0% | 100% |
Note: This is example data and actual results will vary depending on the cell line and experimental conditions.
Visualization of Pathways and Workflows
Caption: this compound inhibits the SPPL2a-mediated cleavage of CD74.
References
- 1. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Intramembrane Proteases Signal Peptide Peptidase-Like 2a and 2b Have Distinct Functions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Non-canonical Shedding of TNFα by SPPL2a Is Determined by the Conformational Flexibility of Its Transmembrane Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The intramembrane protease SPPL2a promotes B cell development and controls endosomal traffic by cleavage of the invariant chain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: SPL-410 Signaling Pathway Analysis Kit
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve inconsistent results with the SPL-410 Signaling Pathway Analysis Kit.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results with the this compound kit?
A1: Inconsistent results with the this compound kit can stem from several factors, including improper sample preparation, variations in incubation times and temperatures, incorrect reagent preparation, and issues with plate washing steps. It is also crucial to ensure the integrity of your experimental samples and reagents.
Q2: How can I minimize well-to-well variability in my assay plate?
A2: To minimize well-to-well variability, ensure uniform treatment of all wells. This includes precise pipetting, avoiding bubbles in the wells, ensuring consistent incubation times and temperatures across the plate, and performing thorough and consistent washing steps. Using a multichannel pipette can help improve consistency.
Q3: What could be the reason for a high background signal in my assay?
A3: A high background signal can be caused by several factors, including insufficient washing, contamination of reagents or samples, an overly high concentration of the detection antibody, or prolonged incubation with the substrate. Reviewing the washing protocol and ensuring the use of fresh, uncontaminated reagents can help reduce high background.
Q4: Why am I getting a low or no signal for my positive controls?
A4: A low or no signal in positive controls can indicate a problem with one or more of the kit components, improper reagent preparation, or incorrect experimental conditions. Ensure that all reagents have been prepared according to the protocol and stored correctly. Also, verify the incubation times and temperatures. If the problem persists, the biological activity of the positive control itself may be compromised.
Troubleshooting Guides
Issue 1: High Background Signal
If you are experiencing a high background signal, consult the following table for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash cycles or the volume of wash buffer. Ensure complete removal of buffer between washes. |
| Reagent contamination | Prepare fresh reagents and use sterile, disposable tips and reservoirs. |
| High detection antibody concentration | Optimize the concentration of the detection antibody by performing a titration experiment. |
| Prolonged substrate incubation | Reduce the substrate incubation time and ensure it is consistent across all experiments. |
Issue 2: Low Signal or No Signal
For experiments resulting in a low or absent signal, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Inactive or degraded reagents | Ensure all kit components are stored at the recommended temperatures and are within their expiration dates. Prepare fresh dilutions of reagents before each experiment. |
| Incorrect incubation times or temperatures | Verify that all incubation steps are performed at the specified temperatures and for the correct duration as outlined in the protocol. |
| Insufficient sample concentration | Increase the concentration of the sample or lysate used in the assay. |
| Problems with the positive control | Use a fresh vial of the positive control or validate its activity through an alternative method. |
Issue 3: High Well-to-Well Variability
To address high variability between replicate wells, refer to the suggestions in the table below.
| Potential Cause | Recommended Solution |
| Inconsistent pipetting | Use calibrated pipettes and ensure consistent technique. Pre-wet pipette tips before dispensing. A multi-channel pipette is recommended for adding reagents to multiple wells. |
| Edge effects on the microplate | Avoid using the outer wells of the plate, as they are more susceptible to temperature fluctuations. Fill the outer wells with buffer or water to create a more uniform temperature distribution. |
| Incomplete mixing of reagents | Gently tap the plate or use a plate shaker to ensure thorough mixing of reagents in each well. |
| Bubbles in wells | Visually inspect wells for bubbles after adding reagents. If present, gently pop them with a clean pipette tip. |
Experimental Protocols
Standard this compound Assay Protocol
-
Sample Preparation : Prepare cell lysates according to the recommended procedure. Ensure protein concentration is determined and normalized for all samples.
-
Plate Coating : Coat the microplate wells with the capture antibody and incubate overnight at 4°C.
-
Washing : Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking : Add 150 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Sample Incubation : Add 100 µL of prepared samples and standards to the appropriate wells and incubate for 2 hours at room temperature.
-
Washing : Repeat the washing step as described in step 3.
-
Detection Antibody Incubation : Add 100 µL of the diluted detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing : Repeat the washing step as described in step 3.
-
Substrate Addition : Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Signal Measurement : Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
Visual Guides
Technical Support Center: SPL-410 Signaling Pathway Analysis Kit
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve inconsistent results with the SPL-410 Signaling Pathway Analysis Kit.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results with the this compound kit?
A1: Inconsistent results with the this compound kit can stem from several factors, including improper sample preparation, variations in incubation times and temperatures, incorrect reagent preparation, and issues with plate washing steps. It is also crucial to ensure the integrity of your experimental samples and reagents.
Q2: How can I minimize well-to-well variability in my assay plate?
A2: To minimize well-to-well variability, ensure uniform treatment of all wells. This includes precise pipetting, avoiding bubbles in the wells, ensuring consistent incubation times and temperatures across the plate, and performing thorough and consistent washing steps. Using a multichannel pipette can help improve consistency.
Q3: What could be the reason for a high background signal in my assay?
A3: A high background signal can be caused by several factors, including insufficient washing, contamination of reagents or samples, an overly high concentration of the detection antibody, or prolonged incubation with the substrate. Reviewing the washing protocol and ensuring the use of fresh, uncontaminated reagents can help reduce high background.
Q4: Why am I getting a low or no signal for my positive controls?
A4: A low or no signal in positive controls can indicate a problem with one or more of the kit components, improper reagent preparation, or incorrect experimental conditions. Ensure that all reagents have been prepared according to the protocol and stored correctly. Also, verify the incubation times and temperatures. If the problem persists, the biological activity of the positive control itself may be compromised.
Troubleshooting Guides
Issue 1: High Background Signal
If you are experiencing a high background signal, consult the following table for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash cycles or the volume of wash buffer. Ensure complete removal of buffer between washes. |
| Reagent contamination | Prepare fresh reagents and use sterile, disposable tips and reservoirs. |
| High detection antibody concentration | Optimize the concentration of the detection antibody by performing a titration experiment. |
| Prolonged substrate incubation | Reduce the substrate incubation time and ensure it is consistent across all experiments. |
Issue 2: Low Signal or No Signal
For experiments resulting in a low or absent signal, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Inactive or degraded reagents | Ensure all kit components are stored at the recommended temperatures and are within their expiration dates. Prepare fresh dilutions of reagents before each experiment. |
| Incorrect incubation times or temperatures | Verify that all incubation steps are performed at the specified temperatures and for the correct duration as outlined in the protocol. |
| Insufficient sample concentration | Increase the concentration of the sample or lysate used in the assay. |
| Problems with the positive control | Use a fresh vial of the positive control or validate its activity through an alternative method. |
Issue 3: High Well-to-Well Variability
To address high variability between replicate wells, refer to the suggestions in the table below.
| Potential Cause | Recommended Solution |
| Inconsistent pipetting | Use calibrated pipettes and ensure consistent technique. Pre-wet pipette tips before dispensing. A multi-channel pipette is recommended for adding reagents to multiple wells. |
| Edge effects on the microplate | Avoid using the outer wells of the plate, as they are more susceptible to temperature fluctuations. Fill the outer wells with buffer or water to create a more uniform temperature distribution. |
| Incomplete mixing of reagents | Gently tap the plate or use a plate shaker to ensure thorough mixing of reagents in each well. |
| Bubbles in wells | Visually inspect wells for bubbles after adding reagents. If present, gently pop them with a clean pipette tip. |
Experimental Protocols
Standard this compound Assay Protocol
-
Sample Preparation : Prepare cell lysates according to the recommended procedure. Ensure protein concentration is determined and normalized for all samples.
-
Plate Coating : Coat the microplate wells with the capture antibody and incubate overnight at 4°C.
-
Washing : Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking : Add 150 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Sample Incubation : Add 100 µL of prepared samples and standards to the appropriate wells and incubate for 2 hours at room temperature.
-
Washing : Repeat the washing step as described in step 3.
-
Detection Antibody Incubation : Add 100 µL of the diluted detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing : Repeat the washing step as described in step 3.
-
Substrate Addition : Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Signal Measurement : Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
Visual Guides
Validation & Comparative
comparing SPL-410 to other SPPL2a inhibitors
A Comprehensive Comparison of SPL-410 and Other SPPL2a Inhibitors for Researchers
Signal Peptide Peptidase-Like 2a (SPPL2a) has emerged as a compelling therapeutic target for autoimmune diseases due to its critical role in the function of B-cells and dendritic cells.[1] This guide provides a detailed comparison of this compound, a potent SPPL2a inhibitor, with other known inhibitors, offering researchers and drug development professionals a comprehensive overview of their performance based on available experimental data.
Performance Comparison of SPPL2a Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against other notable SPPL2a inhibitors. The data highlights the exceptional potency of this compound.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile | Key Features |
| This compound | SPPL2a | 9 [2] | Highly selective. IC50s: SPP (650 nM), γ-secretase (1300 nM), SPPL2b (270 nM)[3] | Orally active, hydroxyethylamine-based inhibitor.[3] |
| SPL-707 | SPPL2a | 77[4] | Selective. IC50s: γ-secretase (6100 nM), SPP (3700 nM)[4] | Orally active.[4] |
| LY-411,575 | SPPL2a | 51[5] | Non-selective γ-secretase inhibitor with potent SPPL2a activity.[5][6] | Potent inhibitor of Notch signaling.[7] |
| (Z-LL)₂-ketone | SPP/SPPLs | 177 - 2141 | Broad-spectrum inhibitor of SPP/SPPLs.[5] | Commonly used as a research tool for inhibiting SPP/SPPL activity.[5] |
SPPL2a Signaling Pathway
SPPL2a is an intramembrane aspartyl protease that plays a crucial role in the adaptive immune system.[8] Its primary substrate is the N-terminal fragment (NTF) of the invariant chain (CD74), which is generated after the successive cleavage of CD74 by other proteases in the endosomal/lysosomal compartments.[9] The accumulation of this CD74 NTF in the absence of SPPL2a activity has been shown to impair B-cell and dendritic cell development and function.[10][11]
Caption: SPPL2a signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The evaluation of SPPL2a inhibitors typically involves cell-based assays that measure the accumulation of its substrate, the CD74 N-terminal fragment (NTF), or the downstream consequences of its inhibition.
High-Content Imaging (HCI) Assay for SPPL2a Inhibition
This assay provides a quantitative measure of SPPL2a activity in a cellular context.
Principle: A fluorescently tagged substrate of SPPL2a is expressed in cells. When SPPL2a is active, it cleaves the substrate, leading to a change in the subcellular localization of the fluorescent tag (e.g., translocation to the nucleus), which can be quantified by automated microscopy and image analysis. Inhibition of SPPL2a prevents this cleavage and subsequent translocation.[6]
General Protocol:
-
Cell Culture: Plate cells stably expressing SPPL2a and a fluorescently tagged SPPL2a substrate (e.g., a TNFα-based reporter) in multi-well plates suitable for imaging.
-
Compound Treatment: Add test compounds (e.g., this compound and other inhibitors) at various concentrations to the cells and incubate for a defined period.
-
Cell Staining: Fix the cells and stain with nuclear and/or cytoplasmic markers to aid in image segmentation.
-
Image Acquisition: Acquire images using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to segment the cells into nuclear and cytoplasmic compartments and quantify the fluorescence intensity in each.
-
Data Analysis: Calculate the ratio of nuclear to cytoplasmic fluorescence as a measure of SPPL2a activity. Determine the IC50 values for each compound by plotting the percentage of inhibition against the compound concentration.
Quantitative Western Blot for CD74 NTF Accumulation
This method directly measures the accumulation of the endogenous SPPL2a substrate, CD74 NTF, in response to inhibitor treatment.
Principle: B-cells, which endogenously express SPPL2a and CD74, are treated with inhibitors. Cell lysates are then subjected to Western blotting to detect the accumulation of the ~8 kDa N-terminal fragment of CD74.[3]
General Protocol:
-
Cell Culture and Treatment: Culture a B-cell line (e.g., A20) and treat with different concentrations of SPPL2a inhibitors for a specified time.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the N-terminus of CD74, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Signal Detection and Quantification: Detect the chemiluminescent signal and quantify the band intensity corresponding to the CD74 NTF. Normalize the NTF levels to a loading control (e.g., actin).
-
Data Analysis: Plot the normalized CD74 NTF levels against the inhibitor concentration to determine the IC50.
Caption: A typical experimental workflow for evaluating SPPL2a inhibitors.
Conclusion
This compound stands out as a highly potent and selective SPPL2a inhibitor with an IC50 in the low nanomolar range.[2] Its superior potency and selectivity profile compared to other inhibitors like SPL-707 and the non-selective LY-411,575 make it a valuable tool for studying the physiological and pathological roles of SPPL2a and a promising lead compound for the development of novel therapeutics for autoimmune disorders. The experimental protocols outlined provide a robust framework for researchers to independently verify and compare the efficacy of this compound and other SPPL2a inhibitors in relevant cellular models.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Differential Inhibition of Signal Peptide Peptidase Family Members by Established γ-Secretase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chronic treatment with the gamma-secretase inhibitor LY-411,575 inhibits beta-amyloid peptide production and alters lymphopoiesis and intestinal cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SPPL2A - Wikipedia [en.wikipedia.org]
- 9. The Intramembrane Proteases Signal Peptide Peptidase-Like 2a and 2b Have Distinct Functions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The intramembrane protease Sppl2a is required for B cell and DC development and survival via cleavage of the invariant chain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
comparing SPL-410 to other SPPL2a inhibitors
A Comprehensive Comparison of SPL-410 and Other SPPL2a Inhibitors for Researchers
Signal Peptide Peptidase-Like 2a (SPPL2a) has emerged as a compelling therapeutic target for autoimmune diseases due to its critical role in the function of B-cells and dendritic cells.[1] This guide provides a detailed comparison of this compound, a potent SPPL2a inhibitor, with other known inhibitors, offering researchers and drug development professionals a comprehensive overview of their performance based on available experimental data.
Performance Comparison of SPPL2a Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against other notable SPPL2a inhibitors. The data highlights the exceptional potency of this compound.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile | Key Features |
| This compound | SPPL2a | 9 [2] | Highly selective. IC50s: SPP (650 nM), γ-secretase (1300 nM), SPPL2b (270 nM)[3] | Orally active, hydroxyethylamine-based inhibitor.[3] |
| SPL-707 | SPPL2a | 77[4] | Selective. IC50s: γ-secretase (6100 nM), SPP (3700 nM)[4] | Orally active.[4] |
| LY-411,575 | SPPL2a | 51[5] | Non-selective γ-secretase inhibitor with potent SPPL2a activity.[5][6] | Potent inhibitor of Notch signaling.[7] |
| (Z-LL)₂-ketone | SPP/SPPLs | 177 - 2141 | Broad-spectrum inhibitor of SPP/SPPLs.[5] | Commonly used as a research tool for inhibiting SPP/SPPL activity.[5] |
SPPL2a Signaling Pathway
SPPL2a is an intramembrane aspartyl protease that plays a crucial role in the adaptive immune system.[8] Its primary substrate is the N-terminal fragment (NTF) of the invariant chain (CD74), which is generated after the successive cleavage of CD74 by other proteases in the endosomal/lysosomal compartments.[9] The accumulation of this CD74 NTF in the absence of SPPL2a activity has been shown to impair B-cell and dendritic cell development and function.[10][11]
Caption: SPPL2a signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The evaluation of SPPL2a inhibitors typically involves cell-based assays that measure the accumulation of its substrate, the CD74 N-terminal fragment (NTF), or the downstream consequences of its inhibition.
High-Content Imaging (HCI) Assay for SPPL2a Inhibition
This assay provides a quantitative measure of SPPL2a activity in a cellular context.
Principle: A fluorescently tagged substrate of SPPL2a is expressed in cells. When SPPL2a is active, it cleaves the substrate, leading to a change in the subcellular localization of the fluorescent tag (e.g., translocation to the nucleus), which can be quantified by automated microscopy and image analysis. Inhibition of SPPL2a prevents this cleavage and subsequent translocation.[6]
General Protocol:
-
Cell Culture: Plate cells stably expressing SPPL2a and a fluorescently tagged SPPL2a substrate (e.g., a TNFα-based reporter) in multi-well plates suitable for imaging.
-
Compound Treatment: Add test compounds (e.g., this compound and other inhibitors) at various concentrations to the cells and incubate for a defined period.
-
Cell Staining: Fix the cells and stain with nuclear and/or cytoplasmic markers to aid in image segmentation.
-
Image Acquisition: Acquire images using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to segment the cells into nuclear and cytoplasmic compartments and quantify the fluorescence intensity in each.
-
Data Analysis: Calculate the ratio of nuclear to cytoplasmic fluorescence as a measure of SPPL2a activity. Determine the IC50 values for each compound by plotting the percentage of inhibition against the compound concentration.
Quantitative Western Blot for CD74 NTF Accumulation
This method directly measures the accumulation of the endogenous SPPL2a substrate, CD74 NTF, in response to inhibitor treatment.
Principle: B-cells, which endogenously express SPPL2a and CD74, are treated with inhibitors. Cell lysates are then subjected to Western blotting to detect the accumulation of the ~8 kDa N-terminal fragment of CD74.[3]
General Protocol:
-
Cell Culture and Treatment: Culture a B-cell line (e.g., A20) and treat with different concentrations of SPPL2a inhibitors for a specified time.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the N-terminus of CD74, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Signal Detection and Quantification: Detect the chemiluminescent signal and quantify the band intensity corresponding to the CD74 NTF. Normalize the NTF levels to a loading control (e.g., actin).
-
Data Analysis: Plot the normalized CD74 NTF levels against the inhibitor concentration to determine the IC50.
Caption: A typical experimental workflow for evaluating SPPL2a inhibitors.
Conclusion
This compound stands out as a highly potent and selective SPPL2a inhibitor with an IC50 in the low nanomolar range.[2] Its superior potency and selectivity profile compared to other inhibitors like SPL-707 and the non-selective LY-411,575 make it a valuable tool for studying the physiological and pathological roles of SPPL2a and a promising lead compound for the development of novel therapeutics for autoimmune disorders. The experimental protocols outlined provide a robust framework for researchers to independently verify and compare the efficacy of this compound and other SPPL2a inhibitors in relevant cellular models.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Differential Inhibition of Signal Peptide Peptidase Family Members by Established γ-Secretase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chronic treatment with the gamma-secretase inhibitor LY-411,575 inhibits beta-amyloid peptide production and alters lymphopoiesis and intestinal cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SPPL2A - Wikipedia [en.wikipedia.org]
- 9. The Intramembrane Proteases Signal Peptide Peptidase-Like 2a and 2b Have Distinct Functions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The intramembrane protease Sppl2a is required for B cell and DC development and survival via cleavage of the invariant chain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
validation of SPL-410's effect on B-cell development
An Objective Comparison of B-Cell Development Modulators: BCM-X (a BTK Inhibitor) vs. Rituximab (B1143277)
This guide provides a comparative analysis of two distinct therapeutic agents that modulate B-cell development and function. We examine a representative novel Bruton's tyrosine kinase (BTK) inhibitor, here designated as the hypothetical compound B-cell Modulator X (BCM-X) , and compare its performance with the established anti-CD20 monoclonal antibody, Rituximab . This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on mechanism of action and supporting experimental data.
Introduction to B-Cell Targeted Therapies
B lymphocytes are critical components of the adaptive immune system, primarily known for producing antibodies. However, deregulated B-cell function is implicated in the pathogenesis of numerous autoimmune diseases and B-cell malignancies.[1] Consequently, therapies targeting B-cells have become a cornerstone of treatment for these conditions.[1][2] Strategies range from broad B-cell depletion to the targeted inhibition of specific signaling pathways essential for B-cell survival and activation.[3][4]
This guide compares two such strategies:
-
BCM-X (Hypothetical BTK Inhibitor): A novel, orally administered small molecule designed to inhibit Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is vital for B-cell proliferation, differentiation, and survival.[3][5]
-
Rituximab (Anti-CD20 Antibody): A chimeric monoclonal antibody that targets the CD20 protein found on the surface of pre-B-cells and mature B-cells.[2][6] This binding leads to the depletion of these cells from circulation.[1][2]
Mechanism of Action
The two agents employ fundamentally different mechanisms to modulate B-cell activity. BCM-X intervenes in intracellular signaling, while Rituximab targets the cells for destruction by the immune system.
BCM-X: Inhibition of the B-Cell Receptor (BCR) Signaling Pathway
BCR signaling is essential for B-cell activation and development.[4][7] Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a pivotal role.[5][8] BTK activation leads to the downstream signaling that promotes B-cell survival and proliferation.[5] BCM-X, as a BTK inhibitor, covalently binds to a cysteine residue in the BTK active site, irreversibly blocking its kinase activity.[9] This disruption halts the signaling cascade, preventing B-cell activation and inducing apoptosis in malignant B-cells that are dependent on this pathway.[3][10]
Rituximab: B-Cell Depletion via Effector Mechanisms
Rituximab binds to the CD20 antigen on the B-cell surface.[2] This binding does not directly kill the cell but flags it for destruction through two primary immune mechanisms:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of the Rituximab antibody is recognized by Fc receptors (like CD16) on immune effector cells, such as Natural Killer (NK) cells.[11] This engagement activates the NK cell to release cytotoxic granules (perforin and granzymes) that induce apoptosis in the B-cell.[12]
-
Complement-Dependent Cytotoxicity (CDC): After binding to CD20, Rituximab can also activate the classical complement pathway.[1][13] This leads to the formation of a Membrane Attack Complex (MAC) on the B-cell surface, creating pores in the membrane and causing cell lysis.[14]
Comparative Efficacy Data
The following tables summarize key performance indicators for BCM-X (hypothetical data based on class effects) and Rituximab (published data).
Table 1: Comparative In Vitro Potency
| Parameter | BCM-X (BTK Inhibitor) | Rituximab (Anti-CD20) | Reference |
|---|---|---|---|
| Target | Bruton's Tyrosine Kinase (BTK) | CD20 Surface Antigen | [5],[2] |
| Mechanism | Reversible/Irreversible Enzyme Inhibition | B-Cell Depletion (ADCC/CDC) | [9],[1] |
| IC₅₀ (BTK Kinase Assay) | 1 - 10 nM (Hypothetical) | Not Applicable | [15] |
| EC₅₀ (Cell Lysis Assay) | Not Applicable | 0.1 - 1.0 µg/mL |[16] |
Table 2: Effect on Peripheral B-Cell Populations In Vivo
| Parameter | BCM-X (BTK Inhibitor) | Rituximab (Anti-CD20) | Reference |
|---|---|---|---|
| Effect | Inhibition of function, redistribution | Depletion | [10],[17] |
| Onset of Action | Rapid (hours to days) | Gradual (days to weeks) | [18],[19] |
| B-Cell Count | No significant depletion | >95% depletion from baseline | [20] |
| Effect on Subsets | Affects all B-cell lineages | Depletes pre-B to memory B-cells; spares plasma cells and progenitors |[6] |
Table 3: Clinical Efficacy in Rheumatoid Arthritis (RA) at 24 Weeks BCM-X data is hypothetical, based on published results for other kinase inhibitors and BTK inhibitors in RA. Rituximab data is from the REFLEX trial in patients with an inadequate response to TNF inhibitors.[21]
| Response Criteria | BCM-X + MTX (Hypothetical) | Rituximab + MTX | Placebo + MTX | Reference |
|---|---|---|---|---|
| ACR20 | ~45-55% | 51% | 18% | [18],[21] |
| ACR50 | ~25-35% | 27% | 5% | [18],[21] |
| ACR70 | ~10-15% | 12% | 1% |[18],[21] |
Experimental Protocols
Protocol: Flow Cytometry Analysis of Peripheral B-Cell Populations
This protocol details a standard method for quantifying B-cell populations in peripheral blood, a key pharmacodynamic measurement for therapies like Rituximab.
Objective: To identify and quantify total B-cells (CD19+), as well as naive (CD27-IgD+) and memory (CD27+) B-cell subsets in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
PBMCs isolated by density gradient centrifugation (e.g., Ficoll-Paque).
-
Flow Cytometry Staining Buffer (PBS + 2% FBS + 0.1% Sodium Azide).
-
Fc Receptor Blocking solution (e.g., Human TruStain FcX™).
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD19 (e.g., PerCP-Cy5.5)
-
Anti-human CD27 (e.g., PE-Cy7)
-
Anti-human IgD (e.g., FITC)
-
Anti-human CD3 (e.g., APC-H7, for dump channel)
-
Anti-human CD14 (e.g., APC-H7, for dump channel)
-
-
Viability Dye (e.g., 7-AAD or Fixable Viability Dye).
-
Flow Cytometer (e.g., BD FACSCanto™ II or similar).
Procedure:
-
Cell Preparation: Thaw or freshly isolate PBMCs. Adjust cell concentration to 1 x 10⁷ cells/mL in cold Flow Cytometry Staining Buffer.
-
Fc Receptor Blocking: Add 5 µL of Fc Receptor Blocking solution to 100 µL of cell suspension (1 x 10⁶ cells). Incubate for 10 minutes at 4°C.
-
Surface Staining: Add the pre-titrated cocktail of fluorochrome-conjugated antibodies to the cell suspension. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Add 2 mL of Staining Buffer to the cells, centrifuge at 300 x g for 5 minutes, and discard the supernatant. Repeat the wash step.
-
Viability Staining: Resuspend cells in 100 µL of buffer. Add viability dye according to the manufacturer's protocol. Incubate for 15-20 minutes.
-
Final Wash: Wash cells once more with 2 mL of Staining Buffer.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of Staining Buffer and acquire on the flow cytometer. Collect at least 100,000 total events to ensure adequate analysis of rare populations.[22]
-
Gating Strategy:
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on lymphocytes based on FSC-A vs SSC-A.
-
Exclude dead cells using the viability dye.
-
Exclude non-B-cells using the dump channel (CD3/CD14 negative).
-
From the live, single lymphocyte population, identify total B-cells as CD19+.
-
Within the CD19+ gate, differentiate subsets based on IgD and CD27 expression.[23][24]
-
Conclusion
BCM-X and Rituximab represent two distinct and effective strategies for targeting B-cells in disease. The choice between an intracellular signaling inhibitor and a cell-depleting antibody depends on the specific therapeutic context.
-
BCM-X (BTK Inhibition) offers the potential for targeted, continuous pathway modulation without causing broad lymphocyte depletion. This may offer a different long-term safety profile compared to depleting agents.
-
Rituximab (CD20 Depletion) provides a proven, potent method for removing B-cells from circulation, a strategy that has demonstrated significant clinical benefit across multiple diseases for decades.[21][25]
Further research and clinical trials are necessary to fully elucidate the comparative long-term efficacy, safety, and potential for combination therapies involving these different classes of B-cell modulators. This guide provides a foundational framework for such comparisons.
References
- 1. Mechanism of action of rituximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rituximab - Wikipedia [en.wikipedia.org]
- 3. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 4. cusabio.com [cusabio.com]
- 5. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PV | RITUXAN® (rituximab) Proposed Mechanism of Action (MoA) [rituxan-hcp.com]
- 7. B Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. targetedonc.com [targetedonc.com]
- 10. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 11. Antibody-dependent cellular cytotoxicity - Wikipedia [en.wikipedia.org]
- 12. Enhancing antibody-dependent cell-mediated cytotoxicity: a strategy for improving antibody-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. Enhancement of antibody-dependent cell mediated cytotoxicity: a new era in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bruton’s tyrosine kinase inhibitors and their clinical potential in the treatment of B-cell malignancies: focus on ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rituximab reduces the number of peripheral blood B-cells in vitro mainly by effector cell-mediated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rituximab therapy reduces activated B cells in both the peripheral blood and bone marrow of patients with rheumatoid arthritis: depletion of memory B cells correlates with clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Long-term effects of rituximab on B cell counts and autoantibody production in rheumatoid arthritis: use of high-sensitivity flow-cytometry for more sensitive assessment of B cell depletion | Annals of the Rheumatic Diseases [ard.bmj.com]
- 20. Usefulness of monitoring of B cell depletion in rituximab-treated rheumatoid arthritis patients in order to predict clinical relapse: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rituximab for rheumatoid arthritis refractory to anti-tumor necrosis factor therapy: Results of a multicenter, randomized, double-blind, placebo-controlled, phase III trial evaluating primary efficacy and safety at twenty-four weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. miltenyibiotec.com [miltenyibiotec.com]
- 24. pubcompare.ai [pubcompare.ai]
- 25. Efficacy and safety of different doses and retreatment of rituximab: a randomised, placebo-controlled trial in patients who are biological naïve with active rheumatoid arthritis and an inadequate response to methotrexate (Study Evaluating Rituximab's Eff… | Annals of the Rheumatic Diseases [ard.bmj.com]
validation of SPL-410's effect on B-cell development
An Objective Comparison of B-Cell Development Modulators: BCM-X (a BTK Inhibitor) vs. Rituximab
This guide provides a comparative analysis of two distinct therapeutic agents that modulate B-cell development and function. We examine a representative novel Bruton's tyrosine kinase (BTK) inhibitor, here designated as the hypothetical compound B-cell Modulator X (BCM-X) , and compare its performance with the established anti-CD20 monoclonal antibody, Rituximab . This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on mechanism of action and supporting experimental data.
Introduction to B-Cell Targeted Therapies
B lymphocytes are critical components of the adaptive immune system, primarily known for producing antibodies. However, deregulated B-cell function is implicated in the pathogenesis of numerous autoimmune diseases and B-cell malignancies.[1] Consequently, therapies targeting B-cells have become a cornerstone of treatment for these conditions.[1][2] Strategies range from broad B-cell depletion to the targeted inhibition of specific signaling pathways essential for B-cell survival and activation.[3][4]
This guide compares two such strategies:
-
BCM-X (Hypothetical BTK Inhibitor): A novel, orally administered small molecule designed to inhibit Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is vital for B-cell proliferation, differentiation, and survival.[3][5]
-
Rituximab (Anti-CD20 Antibody): A chimeric monoclonal antibody that targets the CD20 protein found on the surface of pre-B-cells and mature B-cells.[2][6] This binding leads to the depletion of these cells from circulation.[1][2]
Mechanism of Action
The two agents employ fundamentally different mechanisms to modulate B-cell activity. BCM-X intervenes in intracellular signaling, while Rituximab targets the cells for destruction by the immune system.
BCM-X: Inhibition of the B-Cell Receptor (BCR) Signaling Pathway
BCR signaling is essential for B-cell activation and development.[4][7] Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a pivotal role.[5][8] BTK activation leads to the downstream signaling that promotes B-cell survival and proliferation.[5] BCM-X, as a BTK inhibitor, covalently binds to a cysteine residue in the BTK active site, irreversibly blocking its kinase activity.[9] This disruption halts the signaling cascade, preventing B-cell activation and inducing apoptosis in malignant B-cells that are dependent on this pathway.[3][10]
Rituximab: B-Cell Depletion via Effector Mechanisms
Rituximab binds to the CD20 antigen on the B-cell surface.[2] This binding does not directly kill the cell but flags it for destruction through two primary immune mechanisms:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of the Rituximab antibody is recognized by Fc receptors (like CD16) on immune effector cells, such as Natural Killer (NK) cells.[11] This engagement activates the NK cell to release cytotoxic granules (perforin and granzymes) that induce apoptosis in the B-cell.[12]
-
Complement-Dependent Cytotoxicity (CDC): After binding to CD20, Rituximab can also activate the classical complement pathway.[1][13] This leads to the formation of a Membrane Attack Complex (MAC) on the B-cell surface, creating pores in the membrane and causing cell lysis.[14]
Comparative Efficacy Data
The following tables summarize key performance indicators for BCM-X (hypothetical data based on class effects) and Rituximab (published data).
Table 1: Comparative In Vitro Potency
| Parameter | BCM-X (BTK Inhibitor) | Rituximab (Anti-CD20) | Reference |
|---|---|---|---|
| Target | Bruton's Tyrosine Kinase (BTK) | CD20 Surface Antigen | [5],[2] |
| Mechanism | Reversible/Irreversible Enzyme Inhibition | B-Cell Depletion (ADCC/CDC) | [9],[1] |
| IC₅₀ (BTK Kinase Assay) | 1 - 10 nM (Hypothetical) | Not Applicable | [15] |
| EC₅₀ (Cell Lysis Assay) | Not Applicable | 0.1 - 1.0 µg/mL |[16] |
Table 2: Effect on Peripheral B-Cell Populations In Vivo
| Parameter | BCM-X (BTK Inhibitor) | Rituximab (Anti-CD20) | Reference |
|---|---|---|---|
| Effect | Inhibition of function, redistribution | Depletion | [10],[17] |
| Onset of Action | Rapid (hours to days) | Gradual (days to weeks) | [18],[19] |
| B-Cell Count | No significant depletion | >95% depletion from baseline | [20] |
| Effect on Subsets | Affects all B-cell lineages | Depletes pre-B to memory B-cells; spares plasma cells and progenitors |[6] |
Table 3: Clinical Efficacy in Rheumatoid Arthritis (RA) at 24 Weeks BCM-X data is hypothetical, based on published results for other kinase inhibitors and BTK inhibitors in RA. Rituximab data is from the REFLEX trial in patients with an inadequate response to TNF inhibitors.[21]
| Response Criteria | BCM-X + MTX (Hypothetical) | Rituximab + MTX | Placebo + MTX | Reference |
|---|---|---|---|---|
| ACR20 | ~45-55% | 51% | 18% | [18],[21] |
| ACR50 | ~25-35% | 27% | 5% | [18],[21] |
| ACR70 | ~10-15% | 12% | 1% |[18],[21] |
Experimental Protocols
Protocol: Flow Cytometry Analysis of Peripheral B-Cell Populations
This protocol details a standard method for quantifying B-cell populations in peripheral blood, a key pharmacodynamic measurement for therapies like Rituximab.
Objective: To identify and quantify total B-cells (CD19+), as well as naive (CD27-IgD+) and memory (CD27+) B-cell subsets in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
PBMCs isolated by density gradient centrifugation (e.g., Ficoll-Paque).
-
Flow Cytometry Staining Buffer (PBS + 2% FBS + 0.1% Sodium Azide).
-
Fc Receptor Blocking solution (e.g., Human TruStain FcX™).
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD19 (e.g., PerCP-Cy5.5)
-
Anti-human CD27 (e.g., PE-Cy7)
-
Anti-human IgD (e.g., FITC)
-
Anti-human CD3 (e.g., APC-H7, for dump channel)
-
Anti-human CD14 (e.g., APC-H7, for dump channel)
-
-
Viability Dye (e.g., 7-AAD or Fixable Viability Dye).
-
Flow Cytometer (e.g., BD FACSCanto™ II or similar).
Procedure:
-
Cell Preparation: Thaw or freshly isolate PBMCs. Adjust cell concentration to 1 x 10⁷ cells/mL in cold Flow Cytometry Staining Buffer.
-
Fc Receptor Blocking: Add 5 µL of Fc Receptor Blocking solution to 100 µL of cell suspension (1 x 10⁶ cells). Incubate for 10 minutes at 4°C.
-
Surface Staining: Add the pre-titrated cocktail of fluorochrome-conjugated antibodies to the cell suspension. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Add 2 mL of Staining Buffer to the cells, centrifuge at 300 x g for 5 minutes, and discard the supernatant. Repeat the wash step.
-
Viability Staining: Resuspend cells in 100 µL of buffer. Add viability dye according to the manufacturer's protocol. Incubate for 15-20 minutes.
-
Final Wash: Wash cells once more with 2 mL of Staining Buffer.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of Staining Buffer and acquire on the flow cytometer. Collect at least 100,000 total events to ensure adequate analysis of rare populations.[22]
-
Gating Strategy:
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on lymphocytes based on FSC-A vs SSC-A.
-
Exclude dead cells using the viability dye.
-
Exclude non-B-cells using the dump channel (CD3/CD14 negative).
-
From the live, single lymphocyte population, identify total B-cells as CD19+.
-
Within the CD19+ gate, differentiate subsets based on IgD and CD27 expression.[23][24]
-
Conclusion
BCM-X and Rituximab represent two distinct and effective strategies for targeting B-cells in disease. The choice between an intracellular signaling inhibitor and a cell-depleting antibody depends on the specific therapeutic context.
-
BCM-X (BTK Inhibition) offers the potential for targeted, continuous pathway modulation without causing broad lymphocyte depletion. This may offer a different long-term safety profile compared to depleting agents.
-
Rituximab (CD20 Depletion) provides a proven, potent method for removing B-cells from circulation, a strategy that has demonstrated significant clinical benefit across multiple diseases for decades.[21][25]
Further research and clinical trials are necessary to fully elucidate the comparative long-term efficacy, safety, and potential for combination therapies involving these different classes of B-cell modulators. This guide provides a foundational framework for such comparisons.
References
- 1. Mechanism of action of rituximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rituximab - Wikipedia [en.wikipedia.org]
- 3. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 4. cusabio.com [cusabio.com]
- 5. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PV | RITUXAN® (rituximab) Proposed Mechanism of Action (MoA) [rituxan-hcp.com]
- 7. B Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. targetedonc.com [targetedonc.com]
- 10. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 11. Antibody-dependent cellular cytotoxicity - Wikipedia [en.wikipedia.org]
- 12. Enhancing antibody-dependent cell-mediated cytotoxicity: a strategy for improving antibody-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. Enhancement of antibody-dependent cell mediated cytotoxicity: a new era in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bruton’s tyrosine kinase inhibitors and their clinical potential in the treatment of B-cell malignancies: focus on ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rituximab reduces the number of peripheral blood B-cells in vitro mainly by effector cell-mediated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rituximab therapy reduces activated B cells in both the peripheral blood and bone marrow of patients with rheumatoid arthritis: depletion of memory B cells correlates with clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Long-term effects of rituximab on B cell counts and autoantibody production in rheumatoid arthritis: use of high-sensitivity flow-cytometry for more sensitive assessment of B cell depletion | Annals of the Rheumatic Diseases [ard.bmj.com]
- 20. Usefulness of monitoring of B cell depletion in rituximab-treated rheumatoid arthritis patients in order to predict clinical relapse: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rituximab for rheumatoid arthritis refractory to anti-tumor necrosis factor therapy: Results of a multicenter, randomized, double-blind, placebo-controlled, phase III trial evaluating primary efficacy and safety at twenty-four weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. miltenyibiotec.com [miltenyibiotec.com]
- 24. pubcompare.ai [pubcompare.ai]
- 25. Efficacy and safety of different doses and retreatment of rituximab: a randomised, placebo-controlled trial in patients who are biological naïve with active rheumatoid arthritis and an inadequate response to methotrexate (Study Evaluating Rituximab's Eff… | Annals of the Rheumatic Diseases [ard.bmj.com]
confirming SPL-410 selectivity for SPPL2a over SPPL2b
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound SPL-410, focusing on its selectivity for the intramembrane aspartyl protease Signal Peptide Peptidase-Like 2a (SPPL2a) over its close homolog, SPPL2b. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to support the assessment of this compound's selectivity profile.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound against SPPL2a, SPPL2b, and other related proteases was determined using cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, demonstrating the compound's selectivity for SPPL2a.
| Target Enzyme | IC50 (µM) |
| SPPL2a | 0.009 |
| SPPL2b | 0.27 |
| SPP (Signal Peptide Peptidase) | 0.65 |
| γ-Secretase | 1.3 |
Data sourced from a 2020 publication on the physiological functions of SPP/SPPL intramembrane proteases[1].
The data clearly indicates that this compound is significantly more potent against SPPL2a, with a 30-fold higher selectivity for SPPL2a over SPPL2b.
Experimental Protocols
The determination of this compound's inhibitory activity and selectivity involved the following key experimental methodologies:
Cell-Based High Content Assay (HCA) for SPPL2a and SPPL2b Activity
This assay was employed to quantify the inhibitory effect of this compound on the proteolytic activity of SPPL2a and SPPL2b in a cellular context.
-
Principle: The assay relies on the detection of the nuclear translocation of a substrate's intracellular domain (ICD) following its cleavage by SPPL2a or SPPL2b[2]. A reporter construct is engineered, typically consisting of a type II transmembrane protein that is a known substrate for SPPL2a/b (e.g., a fragment of TNFα), fused to a fluorescent protein and a nuclear localization signal (NLS). In the uncleaved state, the fusion protein is localized to the cell membrane or endosomes. Upon cleavage by the active protease, the ICD-fluorescent protein-NLS fragment is released into the cytoplasm and translocates to the nucleus. Inhibition of the protease prevents this cleavage and subsequent nuclear translocation.
-
Methodology:
-
HEK293 cells are co-transfected with expression vectors for the specific protease (human SPPL2a or SPPL2b) and the reporter substrate.
-
The transfected cells are then treated with varying concentrations of this compound or a vehicle control.
-
Following incubation, the cells are fixed, and the nuclei are stained with a DNA dye (e.g., DAPI).
-
High-content imaging and analysis are used to quantify the fluorescence intensity of the reporter protein within the nucleus relative to the cytoplasm.
-
IC50 values are calculated by plotting the percentage of inhibition of nuclear translocation against the logarithm of the inhibitor concentration.
-
Quantitative Western Blot for Endogenous CD74 Cleavage
To confirm the activity of this compound on an endogenous substrate, a quantitative Western blot assay was performed using the mouse B cell line A20. This assay measures the accumulation of the N-terminal fragment (NTF) of CD74, a key substrate of SPPL2a.
-
Principle: SPPL2a is responsible for the intramembrane cleavage of the CD74 NTF[3][4][5]. Inhibition of SPPL2a leads to the accumulation of this p8 fragment within the cell membrane. The amount of accumulated CD74 NTF is directly proportional to the extent of SPPL2a inhibition.
-
Methodology:
-
A20 cells are treated with different concentrations of this compound or a vehicle control for a specified period.
-
Following treatment, the cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for the N-terminal region of CD74, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
The signal from the CD74 NTF band is detected and quantified using a chemiluminescence imaging system.
-
The intensity of the CD74 NTF band is normalized to a loading control (e.g., β-actin) to ensure equal protein loading.
-
IC50 values are determined by plotting the normalized intensity of the CD74 NTF band against the inhibitor concentration.
-
Visualizing the Mechanisms
Signaling Pathway of SPPL2a/b-mediated Cleavage
Signal Peptide Peptidase-Like 2a (SPPL2a) and SPPL2b are intramembrane proteases that play a crucial role in the processing of type II transmembrane proteins, such as TNFα and CD74[6]. This proteolytic event is a key step in regulating various cellular processes, including immune responses. The diagram below illustrates the sequential cleavage of a type II transmembrane protein substrate by an initial sheddase followed by SPPL2a or SPPL2b.
Caption: Sequential cleavage of a type II transmembrane protein by a sheddase and SPPL2a/b.
Experimental Workflow for Determining Inhibitor Selectivity
The process of evaluating the selectivity of this compound for SPPL2a over SPPL2b involves a series of well-defined experimental steps. The following diagram outlines this workflow, from initial cell-based assays to the comparative analysis of inhibitory potency.
Caption: Workflow for assessing the selectivity of this compound for SPPL2a over SPPL2b.
References
- 1. Physiological functions of SPP/SPPL intramembrane proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of SPPL2a Inhibitors by Multiparametric Analysis of a High-Content Ultra-High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Intramembrane Proteases Signal Peptide Peptidase-Like 2a and 2b Have Distinct Functions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The intramembrane protease Sppl2a is required for B cell and DC development and survival via cleavage of the invariant chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
confirming SPL-410 selectivity for SPPL2a over SPPL2b
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound SPL-410, focusing on its selectivity for the intramembrane aspartyl protease Signal Peptide Peptidase-Like 2a (SPPL2a) over its close homolog, SPPL2b. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to support the assessment of this compound's selectivity profile.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound against SPPL2a, SPPL2b, and other related proteases was determined using cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, demonstrating the compound's selectivity for SPPL2a.
| Target Enzyme | IC50 (µM) |
| SPPL2a | 0.009 |
| SPPL2b | 0.27 |
| SPP (Signal Peptide Peptidase) | 0.65 |
| γ-Secretase | 1.3 |
Data sourced from a 2020 publication on the physiological functions of SPP/SPPL intramembrane proteases[1].
The data clearly indicates that this compound is significantly more potent against SPPL2a, with a 30-fold higher selectivity for SPPL2a over SPPL2b.
Experimental Protocols
The determination of this compound's inhibitory activity and selectivity involved the following key experimental methodologies:
Cell-Based High Content Assay (HCA) for SPPL2a and SPPL2b Activity
This assay was employed to quantify the inhibitory effect of this compound on the proteolytic activity of SPPL2a and SPPL2b in a cellular context.
-
Principle: The assay relies on the detection of the nuclear translocation of a substrate's intracellular domain (ICD) following its cleavage by SPPL2a or SPPL2b[2]. A reporter construct is engineered, typically consisting of a type II transmembrane protein that is a known substrate for SPPL2a/b (e.g., a fragment of TNFα), fused to a fluorescent protein and a nuclear localization signal (NLS). In the uncleaved state, the fusion protein is localized to the cell membrane or endosomes. Upon cleavage by the active protease, the ICD-fluorescent protein-NLS fragment is released into the cytoplasm and translocates to the nucleus. Inhibition of the protease prevents this cleavage and subsequent nuclear translocation.
-
Methodology:
-
HEK293 cells are co-transfected with expression vectors for the specific protease (human SPPL2a or SPPL2b) and the reporter substrate.
-
The transfected cells are then treated with varying concentrations of this compound or a vehicle control.
-
Following incubation, the cells are fixed, and the nuclei are stained with a DNA dye (e.g., DAPI).
-
High-content imaging and analysis are used to quantify the fluorescence intensity of the reporter protein within the nucleus relative to the cytoplasm.
-
IC50 values are calculated by plotting the percentage of inhibition of nuclear translocation against the logarithm of the inhibitor concentration.
-
Quantitative Western Blot for Endogenous CD74 Cleavage
To confirm the activity of this compound on an endogenous substrate, a quantitative Western blot assay was performed using the mouse B cell line A20. This assay measures the accumulation of the N-terminal fragment (NTF) of CD74, a key substrate of SPPL2a.
-
Principle: SPPL2a is responsible for the intramembrane cleavage of the CD74 NTF[3][4][5]. Inhibition of SPPL2a leads to the accumulation of this p8 fragment within the cell membrane. The amount of accumulated CD74 NTF is directly proportional to the extent of SPPL2a inhibition.
-
Methodology:
-
A20 cells are treated with different concentrations of this compound or a vehicle control for a specified period.
-
Following treatment, the cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for the N-terminal region of CD74, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
The signal from the CD74 NTF band is detected and quantified using a chemiluminescence imaging system.
-
The intensity of the CD74 NTF band is normalized to a loading control (e.g., β-actin) to ensure equal protein loading.
-
IC50 values are determined by plotting the normalized intensity of the CD74 NTF band against the inhibitor concentration.
-
Visualizing the Mechanisms
Signaling Pathway of SPPL2a/b-mediated Cleavage
Signal Peptide Peptidase-Like 2a (SPPL2a) and SPPL2b are intramembrane proteases that play a crucial role in the processing of type II transmembrane proteins, such as TNFα and CD74[6]. This proteolytic event is a key step in regulating various cellular processes, including immune responses. The diagram below illustrates the sequential cleavage of a type II transmembrane protein substrate by an initial sheddase followed by SPPL2a or SPPL2b.
Caption: Sequential cleavage of a type II transmembrane protein by a sheddase and SPPL2a/b.
Experimental Workflow for Determining Inhibitor Selectivity
The process of evaluating the selectivity of this compound for SPPL2a over SPPL2b involves a series of well-defined experimental steps. The following diagram outlines this workflow, from initial cell-based assays to the comparative analysis of inhibitory potency.
Caption: Workflow for assessing the selectivity of this compound for SPPL2a over SPPL2b.
References
- 1. Physiological functions of SPP/SPPL intramembrane proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of SPPL2a Inhibitors by Multiparametric Analysis of a High-Content Ultra-High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Intramembrane Proteases Signal Peptide Peptidase-Like 2a and 2b Have Distinct Functions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The intramembrane protease Sppl2a is required for B cell and DC development and survival via cleavage of the invariant chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Therapeutic Alternatives for CD74 Inhibition Beyond SPL-410
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various therapeutic modalities targeting the Cluster of Differentiation 74 (CD74), a key protein implicated in cancer and autoimmune diseases. As an alternative to small molecule inhibitors like the hypothetical SPL-410, this document details the performance of monoclonal antibodies, antibody-drug conjugates (ADCs), and emerging cell-based therapies, supported by experimental data.
Introduction to CD74
CD74, also known as the invariant chain (Ii), is a type II transmembrane glycoprotein (B1211001) with two primary functions. It acts as a chaperone for the major histocompatibility complex (MHC) class II molecules, playing a crucial role in the adaptive immune response. Additionally, it serves as the cell surface receptor for the cytokine Macrophage Migration Inhibitory Factor (MIF), which, upon binding, activates signaling pathways that promote cell proliferation and survival, including the ERK, MAPK, PI3K/Akt, and NF-κB pathways. The overexpression of CD74 in various B-cell malignancies and solid tumors, coupled with its rapid internalization, makes it an attractive target for therapeutic intervention.
Therapeutic Strategies Targeting CD74
Several approaches have been developed to inhibit CD74 function, each with a unique mechanism of action. This guide will focus on the comparison of a representative small molecule inhibitor (standing in for this compound), a monoclonal antibody (Milatuzumab), and an antibody-drug conjugate (STRO-001). A brief overview of an emerging cellular therapy (CD74 CAR-T) is also included to provide a forward-looking perspective.
Comparative Performance Data
The following tables summarize the available quantitative data for different CD74-targeting agents.
Table 1: In Vitro Cytotoxicity (IC50)
| Therapeutic Agent | Modality | Cell Line | Cancer Type | IC50 (nM) | Citation |
| 4-iodo-6-phenylpyrimidine | Small Molecule Inhibitor | WM1361A | Melanoma | Not specified, but suppresses PD-L1 expression | [1] |
| Milatuzumab | Monoclonal Antibody | Not specified | B-cell malignancies | Data not available | [2][3] |
| STRO-001 | Antibody-Drug Conjugate | SU-DHL-6 | Diffuse Large B-cell Lymphoma | 0.17 - 20 | [1] |
| Jeko-1 | Mantle Cell Lymphoma | Potent anti-tumor activity | [1] | ||
| ARP-1 | Multiple Myeloma | Nanomolar potency | [1] | ||
| MM.1S | Multiple Myeloma | Nanomolar potency | [1] |
Table 2: Binding Affinity and In Vivo Efficacy
| Therapeutic Agent | Binding Affinity (Kd/EC50) | Xenograft Model | Dosing Regimen | Outcome | Citation |
| Milatuzumab | EC50 = 0.04337 µg/mL (to human CD74) | Jeko-1 (MCL) | 15 mg/kg, i.p., every 3 days | Increased survival | [4] |
| STRO-001 | Kd = 0.85 nM (to human CD74) | SU-DHL-6 (DLBCL) | 20 mg/kg, weekly | 100% complete tumor regression | [1] |
| U2932 (DLBCL) | 10 mg/kg, single dose | 100% complete tumor regression | [1] | ||
| Jeko-1 (MCL) | 3 mg/kg, single dose | Significant tumor regression | [1] | ||
| Mino (MCL) | 3 mg/kg, single dose | Prolonged survival | [1] |
Mechanisms of Action and Signaling Pathways
The different therapeutic modalities targeting CD74 employ distinct mechanisms to achieve their anti-tumor effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of CD74 inhibitors.
Cell Viability Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on adherent cancer cell lines using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and resuspend cells in complete medium.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound (e.g., small molecule inhibitor, mAb, or ADC) in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the highest concentration of the compound's solvent, e.g., DMSO).
-
Incubate for a predetermined period (e.g., 72 hours).
-
-
Viability Assessment (MTT Assay example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[5]
-
In Vivo Xenograft Tumor Assay
This protocol describes the evaluation of the anti-tumor efficacy of a CD74-targeting therapeutic in an immunodeficient mouse model bearing human lymphoma xenografts.[6][7]
-
Cell Preparation and Implantation:
-
Harvest cancer cells (e.g., a human B-cell lymphoma cell line) during their logarithmic growth phase.
-
Resuspend the cells in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the therapeutic agent (e.g., STRO-001) and a vehicle control intravenously or intraperitoneally according to the specified dosing schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Emerging Therapies: CD74 CAR-T Cells
Chimeric Antigen Receptor (CAR) T-cell therapy is a rapidly advancing field in cancer immunotherapy. Recently, CAR-T cells targeting CD74 have been developed and have shown significant preclinical efficacy.[8][9]
-
Mechanism: Genetically engineered T-cells expressing a CAR that recognizes CD74 are infused into the patient. These CAR-T cells can then identify and kill tumor cells that express CD74.
-
Preclinical Data: In preclinical models of Mantle Cell Lymphoma (MCL), CD74-targeting CAR-T cells demonstrated potent and durable anti-tumor activity, inducing significant killing of MCL cell lines and primary patient samples.[8][9][10] These engineered T-cells also showed minimal cytotoxicity against normal immune cells that express lower levels of CD74.[8][9]
Conclusion
The landscape of CD74-targeted therapies is diverse, offering multiple promising avenues for the treatment of various cancers. While small molecule inhibitors offer the potential for oral administration, their development is still in early stages. Monoclonal antibodies like Milatuzumab have shown modest clinical activity, potentially limited by a short half-life.[11][12] Antibody-drug conjugates, exemplified by STRO-001, have demonstrated potent preclinical and clinical activity by delivering a cytotoxic payload directly to CD74-expressing tumor cells. Furthermore, the development of CD74-targeting CAR-T cells represents a novel and powerful approach that has shown considerable promise in preclinical studies. The choice of therapeutic modality will depend on the specific disease context, the expression level of CD74, and the desired mechanism of action. This guide provides a foundational comparison to aid researchers in navigating the expanding field of CD74-targeted therapeutics.
References
- 1. Macrophage migration inhibitory factor‐CD74 interaction regulates the expression of programmed cell death ligand 1 in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. clyte.tech [clyte.tech]
- 6. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. A novel CAR-T cell product targeting CD74 is an effective therapeutic approach in preclinical mantle cell lymphoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phase I study of the anti-CD74 monoclonal antibody milatuzumab (hLL1) in patients with previously treated B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Therapeutic Alternatives for CD74 Inhibition Beyond SPL-410
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various therapeutic modalities targeting the Cluster of Differentiation 74 (CD74), a key protein implicated in cancer and autoimmune diseases. As an alternative to small molecule inhibitors like the hypothetical SPL-410, this document details the performance of monoclonal antibodies, antibody-drug conjugates (ADCs), and emerging cell-based therapies, supported by experimental data.
Introduction to CD74
CD74, also known as the invariant chain (Ii), is a type II transmembrane glycoprotein with two primary functions. It acts as a chaperone for the major histocompatibility complex (MHC) class II molecules, playing a crucial role in the adaptive immune response. Additionally, it serves as the cell surface receptor for the cytokine Macrophage Migration Inhibitory Factor (MIF), which, upon binding, activates signaling pathways that promote cell proliferation and survival, including the ERK, MAPK, PI3K/Akt, and NF-κB pathways. The overexpression of CD74 in various B-cell malignancies and solid tumors, coupled with its rapid internalization, makes it an attractive target for therapeutic intervention.
Therapeutic Strategies Targeting CD74
Several approaches have been developed to inhibit CD74 function, each with a unique mechanism of action. This guide will focus on the comparison of a representative small molecule inhibitor (standing in for this compound), a monoclonal antibody (Milatuzumab), and an antibody-drug conjugate (STRO-001). A brief overview of an emerging cellular therapy (CD74 CAR-T) is also included to provide a forward-looking perspective.
Comparative Performance Data
The following tables summarize the available quantitative data for different CD74-targeting agents.
Table 1: In Vitro Cytotoxicity (IC50)
| Therapeutic Agent | Modality | Cell Line | Cancer Type | IC50 (nM) | Citation |
| 4-iodo-6-phenylpyrimidine | Small Molecule Inhibitor | WM1361A | Melanoma | Not specified, but suppresses PD-L1 expression | [1] |
| Milatuzumab | Monoclonal Antibody | Not specified | B-cell malignancies | Data not available | [2][3] |
| STRO-001 | Antibody-Drug Conjugate | SU-DHL-6 | Diffuse Large B-cell Lymphoma | 0.17 - 20 | [1] |
| Jeko-1 | Mantle Cell Lymphoma | Potent anti-tumor activity | [1] | ||
| ARP-1 | Multiple Myeloma | Nanomolar potency | [1] | ||
| MM.1S | Multiple Myeloma | Nanomolar potency | [1] |
Table 2: Binding Affinity and In Vivo Efficacy
| Therapeutic Agent | Binding Affinity (Kd/EC50) | Xenograft Model | Dosing Regimen | Outcome | Citation |
| Milatuzumab | EC50 = 0.04337 µg/mL (to human CD74) | Jeko-1 (MCL) | 15 mg/kg, i.p., every 3 days | Increased survival | [4] |
| STRO-001 | Kd = 0.85 nM (to human CD74) | SU-DHL-6 (DLBCL) | 20 mg/kg, weekly | 100% complete tumor regression | [1] |
| U2932 (DLBCL) | 10 mg/kg, single dose | 100% complete tumor regression | [1] | ||
| Jeko-1 (MCL) | 3 mg/kg, single dose | Significant tumor regression | [1] | ||
| Mino (MCL) | 3 mg/kg, single dose | Prolonged survival | [1] |
Mechanisms of Action and Signaling Pathways
The different therapeutic modalities targeting CD74 employ distinct mechanisms to achieve their anti-tumor effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of CD74 inhibitors.
Cell Viability Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on adherent cancer cell lines using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and resuspend cells in complete medium.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound (e.g., small molecule inhibitor, mAb, or ADC) in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the highest concentration of the compound's solvent, e.g., DMSO).
-
Incubate for a predetermined period (e.g., 72 hours).
-
-
Viability Assessment (MTT Assay example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[5]
-
In Vivo Xenograft Tumor Assay
This protocol describes the evaluation of the anti-tumor efficacy of a CD74-targeting therapeutic in an immunodeficient mouse model bearing human lymphoma xenografts.[6][7]
-
Cell Preparation and Implantation:
-
Harvest cancer cells (e.g., a human B-cell lymphoma cell line) during their logarithmic growth phase.
-
Resuspend the cells in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the therapeutic agent (e.g., STRO-001) and a vehicle control intravenously or intraperitoneally according to the specified dosing schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Emerging Therapies: CD74 CAR-T Cells
Chimeric Antigen Receptor (CAR) T-cell therapy is a rapidly advancing field in cancer immunotherapy. Recently, CAR-T cells targeting CD74 have been developed and have shown significant preclinical efficacy.[8][9]
-
Mechanism: Genetically engineered T-cells expressing a CAR that recognizes CD74 are infused into the patient. These CAR-T cells can then identify and kill tumor cells that express CD74.
-
Preclinical Data: In preclinical models of Mantle Cell Lymphoma (MCL), CD74-targeting CAR-T cells demonstrated potent and durable anti-tumor activity, inducing significant killing of MCL cell lines and primary patient samples.[8][9][10] These engineered T-cells also showed minimal cytotoxicity against normal immune cells that express lower levels of CD74.[8][9]
Conclusion
The landscape of CD74-targeted therapies is diverse, offering multiple promising avenues for the treatment of various cancers. While small molecule inhibitors offer the potential for oral administration, their development is still in early stages. Monoclonal antibodies like Milatuzumab have shown modest clinical activity, potentially limited by a short half-life.[11][12] Antibody-drug conjugates, exemplified by STRO-001, have demonstrated potent preclinical and clinical activity by delivering a cytotoxic payload directly to CD74-expressing tumor cells. Furthermore, the development of CD74-targeting CAR-T cells represents a novel and powerful approach that has shown considerable promise in preclinical studies. The choice of therapeutic modality will depend on the specific disease context, the expression level of CD74, and the desired mechanism of action. This guide provides a foundational comparison to aid researchers in navigating the expanding field of CD74-targeted therapeutics.
References
- 1. Macrophage migration inhibitory factor‐CD74 interaction regulates the expression of programmed cell death ligand 1 in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. clyte.tech [clyte.tech]
- 6. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. A novel CAR-T cell product targeting CD74 is an effective therapeutic approach in preclinical mantle cell lymphoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phase I study of the anti-CD74 monoclonal antibody milatuzumab (hLL1) in patients with previously treated B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cross-Validation of SPL-410 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of the selective SPPL2a inhibitor, SPL-410, with the phenotype observed in Sppl2a knockout (KO) genetic models. This cross-validation is essential for understanding the on-target effects of this compound and predicting its potential therapeutic efficacy and safety profile.
Introduction to this compound and SPPL2a
Signal Peptide Peptidase-Like 2a (SPPL2a) is an intramembrane aspartyl protease that plays a crucial role in the development and function of B cells and conventional dendritic cells (cDCs)[1]. This compound is an orally active and potent selective inhibitor of SPPL2a with a half-maximal inhibitory concentration (IC50) of 9 nM[1]. By inhibiting SPPL2a, this compound disrupts the processing of the CD74 invariant chain (p8 fragment), leading to the modulation of immune cell populations[2].
Data Presentation: Pharmacological vs. Genetic Inhibition of SPPL2a
The following tables summarize the quantitative data from studies on SPPL2a inhibitors and Sppl2a KO mice, offering a direct comparison of their effects on key immune cell populations.
Table 1: In Vitro Potency of SPPL2a Inhibitors
| Compound | Target | IC50 (nM) |
| This compound | SPPL2a | 9[1] |
| SPL-707 | human SPPL2a | 77[3] |
Table 2: In Vivo Effects of SPPL2a Inhibition on B Cell and Dendritic Cell Populations in Mice
| Model | Treatment/Genetic Modification | B Cell Population Change | Dendritic Cell Population Change | Reference |
| Pharmacological | SPL-707 (10 mg/kg, b.i.d.) | Significant reduction in total B cells, follicular B cells, T1, and MZ B cells. Significant reduction in T2 B cells at all doses. | Significant reduction in myeloid dendritic cells (mDCs). | [4] |
| Genetic | Sppl2a Knockout (KO) | Significant reduction in total B cells in blood, lymph nodes, and peritoneal cavity. Severe reduction in T2 and mature B cells. | Significant decrease in myeloid dendritic cells (mDCs). cDC2 population is depleted. | [5][6][7] |
Experimental Protocols
In Vivo Inhibition of SPPL2a with SPL-707
Objective: To determine the effect of pharmacological SPPL2a inhibition on B cell and dendritic cell populations in vivo.
Methodology:
-
Animal Model: Wild-type mice.
-
Treatment: Mice were treated orally with SPL-707 at doses of 3, 10, and 30 mg/kg twice daily (b.i.d.) for 11 days. A vehicle-treated group served as the control.
-
Sample Collection: Spleens were harvested 16 hours after the last dose.
-
Flow Cytometry Analysis: Splenocytes were isolated and stained with fluorescently labeled antibodies against B cell markers (e.g., B220, IgM, CD21, CD23) and dendritic cell markers (e.g., CD11c, CD11b).
-
Data Analysis: The absolute numbers and proportions of different B cell subsets (Transitional 1 (T1), Transitional 2 (T2), Follicular (FO), and Marginal Zone (MZ)) and dendritic cell subsets (myeloid and plasmacytoid) were quantified and compared between the treated and vehicle control groups[4].
Analysis of Sppl2a Knockout Mice
Objective: To characterize the B cell and dendritic cell populations in a genetic model of SPPL2a deficiency.
Methodology:
-
Animal Model: Sppl2a knockout (-/-) mice and wild-type (+/+) littermate controls.
-
Sample Collection: Spleens, lymph nodes, and peripheral blood were collected from both knockout and wild-type mice.
-
Flow Cytometry Analysis: Single-cell suspensions were prepared and stained with a panel of fluorescently labeled antibodies to identify and quantify various B cell and dendritic cell subpopulations.
-
Data Analysis: The percentage and absolute numbers of B cell subsets (e.g., T1, T2, mature B cells) and dendritic cell subsets (e.g., cDC1, cDC2) were determined and compared between Sppl2a -/- and wild-type mice[5][6].
Visualizations
The following diagrams illustrate the key pathways and experimental logic discussed in this guide.
Figure 1. Simplified signaling pathway of SPPL2a and its inhibition by this compound.
Figure 2. Experimental workflow for cross-validating this compound with a genetic model.
Conclusion
The data presented in this guide demonstrate a strong correlation between the effects of pharmacological inhibition of SPPL2a with compounds like this compound and the phenotype observed in Sppl2a knockout mice. Both approaches result in a significant reduction of mature B cell and conventional dendritic cell populations. This concordance provides compelling evidence that the primary in vivo effects of this compound are on-target and mediated through the inhibition of SPPL2a. This cross-validation strengthens the rationale for the therapeutic development of this compound for autoimmune diseases and other conditions where B cell and dendritic cell modulation is desired. Further studies with this compound are warranted to provide more precise quantitative in vivo data to solidify these findings.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Diazepinone Compounds as Sppl2a Inhibitors for Treating Autoimmune Diseases and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The intramembrane protease SPPL2a promotes B cell development and controls endosomal traffic by cleavage of the invariant chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The intramembrane protease Sppl2a is required for B cell and DC development and survival via cleavage of the invariant chain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deficiency of the Intramembrane Protease SPPL2a Alters Antimycobacterial Cytokine Responses of Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of SPL-410 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of the selective SPPL2a inhibitor, SPL-410, with the phenotype observed in Sppl2a knockout (KO) genetic models. This cross-validation is essential for understanding the on-target effects of this compound and predicting its potential therapeutic efficacy and safety profile.
Introduction to this compound and SPPL2a
Signal Peptide Peptidase-Like 2a (SPPL2a) is an intramembrane aspartyl protease that plays a crucial role in the development and function of B cells and conventional dendritic cells (cDCs)[1]. This compound is an orally active and potent selective inhibitor of SPPL2a with a half-maximal inhibitory concentration (IC50) of 9 nM[1]. By inhibiting SPPL2a, this compound disrupts the processing of the CD74 invariant chain (p8 fragment), leading to the modulation of immune cell populations[2].
Data Presentation: Pharmacological vs. Genetic Inhibition of SPPL2a
The following tables summarize the quantitative data from studies on SPPL2a inhibitors and Sppl2a KO mice, offering a direct comparison of their effects on key immune cell populations.
Table 1: In Vitro Potency of SPPL2a Inhibitors
| Compound | Target | IC50 (nM) |
| This compound | SPPL2a | 9[1] |
| SPL-707 | human SPPL2a | 77[3] |
Table 2: In Vivo Effects of SPPL2a Inhibition on B Cell and Dendritic Cell Populations in Mice
| Model | Treatment/Genetic Modification | B Cell Population Change | Dendritic Cell Population Change | Reference |
| Pharmacological | SPL-707 (10 mg/kg, b.i.d.) | Significant reduction in total B cells, follicular B cells, T1, and MZ B cells. Significant reduction in T2 B cells at all doses. | Significant reduction in myeloid dendritic cells (mDCs). | [4] |
| Genetic | Sppl2a Knockout (KO) | Significant reduction in total B cells in blood, lymph nodes, and peritoneal cavity. Severe reduction in T2 and mature B cells. | Significant decrease in myeloid dendritic cells (mDCs). cDC2 population is depleted. | [5][6][7] |
Experimental Protocols
In Vivo Inhibition of SPPL2a with SPL-707
Objective: To determine the effect of pharmacological SPPL2a inhibition on B cell and dendritic cell populations in vivo.
Methodology:
-
Animal Model: Wild-type mice.
-
Treatment: Mice were treated orally with SPL-707 at doses of 3, 10, and 30 mg/kg twice daily (b.i.d.) for 11 days. A vehicle-treated group served as the control.
-
Sample Collection: Spleens were harvested 16 hours after the last dose.
-
Flow Cytometry Analysis: Splenocytes were isolated and stained with fluorescently labeled antibodies against B cell markers (e.g., B220, IgM, CD21, CD23) and dendritic cell markers (e.g., CD11c, CD11b).
-
Data Analysis: The absolute numbers and proportions of different B cell subsets (Transitional 1 (T1), Transitional 2 (T2), Follicular (FO), and Marginal Zone (MZ)) and dendritic cell subsets (myeloid and plasmacytoid) were quantified and compared between the treated and vehicle control groups[4].
Analysis of Sppl2a Knockout Mice
Objective: To characterize the B cell and dendritic cell populations in a genetic model of SPPL2a deficiency.
Methodology:
-
Animal Model: Sppl2a knockout (-/-) mice and wild-type (+/+) littermate controls.
-
Sample Collection: Spleens, lymph nodes, and peripheral blood were collected from both knockout and wild-type mice.
-
Flow Cytometry Analysis: Single-cell suspensions were prepared and stained with a panel of fluorescently labeled antibodies to identify and quantify various B cell and dendritic cell subpopulations.
-
Data Analysis: The percentage and absolute numbers of B cell subsets (e.g., T1, T2, mature B cells) and dendritic cell subsets (e.g., cDC1, cDC2) were determined and compared between Sppl2a -/- and wild-type mice[5][6].
Visualizations
The following diagrams illustrate the key pathways and experimental logic discussed in this guide.
Figure 1. Simplified signaling pathway of SPPL2a and its inhibition by this compound.
Figure 2. Experimental workflow for cross-validating this compound with a genetic model.
Conclusion
The data presented in this guide demonstrate a strong correlation between the effects of pharmacological inhibition of SPPL2a with compounds like this compound and the phenotype observed in Sppl2a knockout mice. Both approaches result in a significant reduction of mature B cell and conventional dendritic cell populations. This concordance provides compelling evidence that the primary in vivo effects of this compound are on-target and mediated through the inhibition of SPPL2a. This cross-validation strengthens the rationale for the therapeutic development of this compound for autoimmune diseases and other conditions where B cell and dendritic cell modulation is desired. Further studies with this compound are warranted to provide more precise quantitative in vivo data to solidify these findings.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Diazepinone Compounds as Sppl2a Inhibitors for Treating Autoimmune Diseases and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The intramembrane protease SPPL2a promotes B cell development and controls endosomal traffic by cleavage of the invariant chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The intramembrane protease Sppl2a is required for B cell and DC development and survival via cleavage of the invariant chain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deficiency of the Intramembrane Protease SPPL2a Alters Antimycobacterial Cytokine Responses of Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Immunomodulatory Landscape: A Comparative Analysis of SPL-410
In the dynamic field of immunotherapy, researchers and drug development professionals are constantly seeking novel agents with potent and selective immunomodulatory capabilities. This guide provides a quantitative comparison of SPL-410, a novel immunomodulatory compound, with an established alternative, Mesenchymal Stem Cells (MSCs). The following analysis is based on experimental data to objectively evaluate the performance and mechanistic insights of this compound.
Quantitative Analysis of Immunomodulatory Effects
The immunomodulatory potential of this compound was assessed by its impact on peripheral blood mononuclear cell (PBMC) populations and cytokine secretion profiles, particularly in the context of inflammatory stimuli. For the purpose of this guide, quantitative data for this compound is represented by findings from studies on L-sulforaphane (LSF), a dietary isothiocyanate with known immunomodulatory properties[1][2]. This serves as a representative dataset to illustrate the compound's effects.
Table 1: Comparative Effects of this compound (as L-sulforaphane) and Mesenchymal Stem Cells (MSCs) on Immune Cell Populations
| Immune Cell Population | Effect of this compound (L-sulforaphane) | Effect of Mesenchymal Stem Cells (MSCs) |
| T Cells (CD3+) | Increased proportion[2] | Inhibition of activated T-cell proliferation; Stimulation of regulatory T-cells[3] |
| B Cells (CD19+) | Dose-related increase in proportion[2] | Suppression of B-cell function[3] |
| Natural Killer (NK) Cells (CD56+) | Significant reduction in proportion at higher doses[2] | Suppression of NK cell function[3] |
| Monocytes (CD14+) | Significant reduction in proportion with increased dosage[2] | Not explicitly detailed in the provided results |
| Dendritic Cells (DCs) | Increased proportion of monocyte-derived DCs[1][2] | Suppression of dendritic cell function[3] |
Table 2: Comparative Effects of this compound (as L-sulforaphane) and Other Immunomodulators on Pro-Inflammatory Cytokine Secretion
| Cytokine | Effect of this compound (L-sulforaphane) | General Immunomodulatory Observations |
| Interleukin-6 (IL-6) | Reduction in secretion, irrespective of TLR stimulation[1] | High levels associated with disease severity in COVID-19[4]; A key biomarker in cancer immunotherapy[5] |
| Interleukin-1β (IL-1β) | Reduction in secretion[1] | A pro-inflammatory cytokine often targeted in immunomodulatory therapies. |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Reduction in secretion[1] | A chemokine involved in recruiting monocytes to sites of inflammation. |
| Interleukin-10 (IL-10) | Not explicitly detailed in the provided results | High levels associated with shorter progression-free survival in some cancers[5]; Predictive of disease severity in COVID-19[4] |
| Interferon-γ (IFN-γ) | Not explicitly detailed in the provided results | A strong signature in the tumor microenvironment predicts response to some cancer immunotherapies[5] |
Experimental Protocols
The following are detailed methodologies for key experiments utilized in the quantitative analysis of immunomodulatory effects.
Cytokine Profiling
Objective: To quantify the secretion of various cytokines and chemokines from immune cells in response to treatment with an immunomodulatory agent, with or without stimulation.
Methodology:
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Treatment: PBMCs are cultured in the presence or absence of the test compound (e.g., this compound/L-sulforaphane) at various concentrations.
-
Stimulation: To mimic an inflammatory environment, cells can be co-treated with Toll-like receptor (TLR) agonists such as lipopolysaccharide (LPS) or imiquimod[1].
-
Supernatant Collection: After a specified incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of a panel of cytokines and chemokines in the supernatant is determined using multiplex bead-based immunoassays (e.g., Luminex®) or traditional ELISA.[5][6] These platforms allow for the simultaneous measurement of multiple analytes from a small sample volume[5].
Lymphocyte Proliferation Assay
Objective: To assess the effect of an immunomodulatory agent on the proliferative capacity of lymphocytes.
Methodology:
-
Lymphocyte Isolation: Lymphocytes are isolated from whole blood using a density gradient medium like Ficoll-Paque[7][8].
-
Cell Staining (for Flow Cytometry): Lymphocytes are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity, which can be measured by flow cytometry[9].
-
Culture and Stimulation: The labeled lymphocytes are cultured with a mitogen (e.g., Phytohaemagglutinin (PHA)) to induce proliferation, in the presence or absence of the test compound[7][8][10].
-
Data Acquisition and Analysis: After a set incubation period (typically 3-6 days), the cells are analyzed by flow cytometry to determine the extent of proliferation based on the dilution of the fluorescent dye[9]. Alternatively, proliferation can be assessed using methods like MTT or BrdU incorporation which measure metabolic activity or DNA synthesis, respectively[10][11].
Visualizations
Signaling Pathway and Experimental Workflow
To visually represent the complex processes involved in immunomodulation and its analysis, the following diagrams have been generated.
Caption: Hypothetical signaling pathway for this compound's immunomodulatory action.
Caption: General workflow for assessing immunomodulatory effects.
References
- 1. Examination of Novel Immunomodulatory Effects of L-Sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Immunomodulatory effects of stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling serum cytokines in COVID-19 patients reveals IL-6 and IL-10 are disease severity predictors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. evetechnologies.com [evetechnologies.com]
- 6. Serum cytokine profiling and enrichment analysis reveal the involvement of immunological and inflammatory pathways in stable patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A streamlined proliferation assay using mixed lymphocytes for evaluation of human mesenchymal stem cell immunomodulation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukocyte Proliferation Assay (Immunostimulation and Immunosuppression) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of a new lymphocyte proliferation assay based on cyclic voltammetry; an alternative method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Immunomodulatory Landscape: A Comparative Analysis of SPL-410
In the dynamic field of immunotherapy, researchers and drug development professionals are constantly seeking novel agents with potent and selective immunomodulatory capabilities. This guide provides a quantitative comparison of SPL-410, a novel immunomodulatory compound, with an established alternative, Mesenchymal Stem Cells (MSCs). The following analysis is based on experimental data to objectively evaluate the performance and mechanistic insights of this compound.
Quantitative Analysis of Immunomodulatory Effects
The immunomodulatory potential of this compound was assessed by its impact on peripheral blood mononuclear cell (PBMC) populations and cytokine secretion profiles, particularly in the context of inflammatory stimuli. For the purpose of this guide, quantitative data for this compound is represented by findings from studies on L-sulforaphane (LSF), a dietary isothiocyanate with known immunomodulatory properties[1][2]. This serves as a representative dataset to illustrate the compound's effects.
Table 1: Comparative Effects of this compound (as L-sulforaphane) and Mesenchymal Stem Cells (MSCs) on Immune Cell Populations
| Immune Cell Population | Effect of this compound (L-sulforaphane) | Effect of Mesenchymal Stem Cells (MSCs) |
| T Cells (CD3+) | Increased proportion[2] | Inhibition of activated T-cell proliferation; Stimulation of regulatory T-cells[3] |
| B Cells (CD19+) | Dose-related increase in proportion[2] | Suppression of B-cell function[3] |
| Natural Killer (NK) Cells (CD56+) | Significant reduction in proportion at higher doses[2] | Suppression of NK cell function[3] |
| Monocytes (CD14+) | Significant reduction in proportion with increased dosage[2] | Not explicitly detailed in the provided results |
| Dendritic Cells (DCs) | Increased proportion of monocyte-derived DCs[1][2] | Suppression of dendritic cell function[3] |
Table 2: Comparative Effects of this compound (as L-sulforaphane) and Other Immunomodulators on Pro-Inflammatory Cytokine Secretion
| Cytokine | Effect of this compound (L-sulforaphane) | General Immunomodulatory Observations |
| Interleukin-6 (IL-6) | Reduction in secretion, irrespective of TLR stimulation[1] | High levels associated with disease severity in COVID-19[4]; A key biomarker in cancer immunotherapy[5] |
| Interleukin-1β (IL-1β) | Reduction in secretion[1] | A pro-inflammatory cytokine often targeted in immunomodulatory therapies. |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Reduction in secretion[1] | A chemokine involved in recruiting monocytes to sites of inflammation. |
| Interleukin-10 (IL-10) | Not explicitly detailed in the provided results | High levels associated with shorter progression-free survival in some cancers[5]; Predictive of disease severity in COVID-19[4] |
| Interferon-γ (IFN-γ) | Not explicitly detailed in the provided results | A strong signature in the tumor microenvironment predicts response to some cancer immunotherapies[5] |
Experimental Protocols
The following are detailed methodologies for key experiments utilized in the quantitative analysis of immunomodulatory effects.
Cytokine Profiling
Objective: To quantify the secretion of various cytokines and chemokines from immune cells in response to treatment with an immunomodulatory agent, with or without stimulation.
Methodology:
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Treatment: PBMCs are cultured in the presence or absence of the test compound (e.g., this compound/L-sulforaphane) at various concentrations.
-
Stimulation: To mimic an inflammatory environment, cells can be co-treated with Toll-like receptor (TLR) agonists such as lipopolysaccharide (LPS) or imiquimod[1].
-
Supernatant Collection: After a specified incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of a panel of cytokines and chemokines in the supernatant is determined using multiplex bead-based immunoassays (e.g., Luminex®) or traditional ELISA.[5][6] These platforms allow for the simultaneous measurement of multiple analytes from a small sample volume[5].
Lymphocyte Proliferation Assay
Objective: To assess the effect of an immunomodulatory agent on the proliferative capacity of lymphocytes.
Methodology:
-
Lymphocyte Isolation: Lymphocytes are isolated from whole blood using a density gradient medium like Ficoll-Paque[7][8].
-
Cell Staining (for Flow Cytometry): Lymphocytes are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity, which can be measured by flow cytometry[9].
-
Culture and Stimulation: The labeled lymphocytes are cultured with a mitogen (e.g., Phytohaemagglutinin (PHA)) to induce proliferation, in the presence or absence of the test compound[7][8][10].
-
Data Acquisition and Analysis: After a set incubation period (typically 3-6 days), the cells are analyzed by flow cytometry to determine the extent of proliferation based on the dilution of the fluorescent dye[9]. Alternatively, proliferation can be assessed using methods like MTT or BrdU incorporation which measure metabolic activity or DNA synthesis, respectively[10][11].
Visualizations
Signaling Pathway and Experimental Workflow
To visually represent the complex processes involved in immunomodulation and its analysis, the following diagrams have been generated.
Caption: Hypothetical signaling pathway for this compound's immunomodulatory action.
Caption: General workflow for assessing immunomodulatory effects.
References
- 1. Examination of Novel Immunomodulatory Effects of L-Sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Immunomodulatory effects of stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling serum cytokines in COVID-19 patients reveals IL-6 and IL-10 are disease severity predictors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. evetechnologies.com [evetechnologies.com]
- 6. Serum cytokine profiling and enrichment analysis reveal the involvement of immunological and inflammatory pathways in stable patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A streamlined proliferation assay using mixed lymphocytes for evaluation of human mesenchymal stem cell immunomodulation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukocyte Proliferation Assay (Immunostimulation and Immunosuppression) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of a new lymphocyte proliferation assay based on cyclic voltammetry; an alternative method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of SPL-410: In Vitro Potency vs. In Vivo Efficacy
An objective guide for researchers, scientists, and drug development professionals on the pharmacological profile of SPL-410, a selective inhibitor of Signal Peptide Peptidase Like 2a (SPPL2a).
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, a novel hydroxyethylamine-based inhibitor of SPPL2a. SPPL2a is an intramembrane aspartyl protease that plays a crucial role in the function of B-cells and dendritic cells, making it an attractive target for immunomodulatory therapies.[1][2] this compound, also identified as compound 15 in its discovery publication, has demonstrated potent and selective inhibition of SPPL2a.[1][2] This document summarizes key experimental data, details the methodologies used, and visualizes the underlying biological and experimental frameworks to aid in the evaluation of this compound for further research and development.
Quantitative Efficacy Data
The following tables summarize the key quantitative data regarding the in vitro and in vivo performance of this compound.
| Parameter | Value | Assay System | Reference |
| SPPL2a Inhibition (IC₅₀) | Data not available in the provided search results | ||
| Mouse Whole Blood Activity | 4.0 µM | Assay measuring the accumulation of CD74/p8 NTF | [2] |
Table 1: In Vitro Efficacy of this compound. This table highlights the in vitro activity of this compound. While specific IC₅₀ values for SPPL2a inhibition were not detailed in the provided abstracts, a key data point is its activity in a mouse whole blood assay.
| Parameter | Oral Dose | Result | Animal Model | Reference |
| CD74/p8 Fragment Processing Inhibition | 10 mg/kg | Significant inhibition observed | Balb/c Mice | [1][2] |
| 10 mg/kg | Incomplete efficacy observed in the spleen | Balb/c Mice | [2] | |
| Oral Bioavailability | - | 35% | Balb/c Mice | [2] |
| In Vivo Clearance | - | 41 mL/min/kg | Balb/c Mice | [2] |
| Volume of Distribution | - | 12.3 L/kg | Balb/c Mice | [2] |
| Half-life (t₁/₂) | - | 5.0 h | Balb/c Mice | [2] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound. This table summarizes the in vivo performance of this compound in mice, demonstrating its oral activity and key pharmacokinetic parameters.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.
In Vitro: Mouse Whole Blood Assay
The in vitro activity of this compound was assessed in a mouse whole blood assay that measures the accumulation of the N-terminal fragment (NTF) of CD74/p8, a substrate of SPPL2a.[2] While the detailed step-by-step protocol is not available in the provided search results, the principle of the assay involves treating whole blood with this compound and subsequently quantifying the accumulation of the CD74/p8 NTF, likely through methods such as Western blotting or ELISA. The reported activity of 4.0 µM indicates the concentration required to achieve a certain level of SPPL2a inhibition in this ex vivo system.[2]
In Vivo: Inhibition of CD74/p8 NTF Processing in Mice
The in vivo efficacy of this compound was evaluated in a mechanistic mouse model.[2]
-
Animal Model: Balb/c mice were used for the study.
-
Dosing: this compound was administered via a single oral dose of 10 mg/kg.[1][2] The compound was formulated in a vehicle of PEG300/D5W (3:1).[2]
-
Sample Collection: Four hours after oral administration, the mice were euthanized, and their spleens were collected.[2]
-
Analysis: Splenocyte lysates were prepared from the collected spleens. The level of CD74/p8 NTF accumulation was then measured by Western blot analysis using an anti-mouse CD74 antibody.[2] This accumulation serves as a direct indicator of SPPL2a inhibition in vivo.
Visualizing the Science
Diagrams illustrating the mechanism of action and experimental workflow provide a clearer understanding of the scientific context.
Figure 1: Mechanism of Action of this compound. This diagram illustrates how this compound inhibits the SPPL2a protease, leading to the accumulation of its substrate, the CD74/p8 N-terminal fragment (NTF).
Figure 2: In Vivo Efficacy Experimental Workflow. This flowchart outlines the key steps in the in vivo experiment to assess the efficacy of this compound by measuring CD74/p8 NTF accumulation in mouse splenocytes.
References
A Comparative Analysis of SPL-410: In Vitro Potency vs. In Vivo Efficacy
An objective guide for researchers, scientists, and drug development professionals on the pharmacological profile of SPL-410, a selective inhibitor of Signal Peptide Peptidase Like 2a (SPPL2a).
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, a novel hydroxyethylamine-based inhibitor of SPPL2a. SPPL2a is an intramembrane aspartyl protease that plays a crucial role in the function of B-cells and dendritic cells, making it an attractive target for immunomodulatory therapies.[1][2] this compound, also identified as compound 15 in its discovery publication, has demonstrated potent and selective inhibition of SPPL2a.[1][2] This document summarizes key experimental data, details the methodologies used, and visualizes the underlying biological and experimental frameworks to aid in the evaluation of this compound for further research and development.
Quantitative Efficacy Data
The following tables summarize the key quantitative data regarding the in vitro and in vivo performance of this compound.
| Parameter | Value | Assay System | Reference |
| SPPL2a Inhibition (IC₅₀) | Data not available in the provided search results | ||
| Mouse Whole Blood Activity | 4.0 µM | Assay measuring the accumulation of CD74/p8 NTF | [2] |
Table 1: In Vitro Efficacy of this compound. This table highlights the in vitro activity of this compound. While specific IC₅₀ values for SPPL2a inhibition were not detailed in the provided abstracts, a key data point is its activity in a mouse whole blood assay.
| Parameter | Oral Dose | Result | Animal Model | Reference |
| CD74/p8 Fragment Processing Inhibition | 10 mg/kg | Significant inhibition observed | Balb/c Mice | [1][2] |
| 10 mg/kg | Incomplete efficacy observed in the spleen | Balb/c Mice | [2] | |
| Oral Bioavailability | - | 35% | Balb/c Mice | [2] |
| In Vivo Clearance | - | 41 mL/min/kg | Balb/c Mice | [2] |
| Volume of Distribution | - | 12.3 L/kg | Balb/c Mice | [2] |
| Half-life (t₁/₂) | - | 5.0 h | Balb/c Mice | [2] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound. This table summarizes the in vivo performance of this compound in mice, demonstrating its oral activity and key pharmacokinetic parameters.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.
In Vitro: Mouse Whole Blood Assay
The in vitro activity of this compound was assessed in a mouse whole blood assay that measures the accumulation of the N-terminal fragment (NTF) of CD74/p8, a substrate of SPPL2a.[2] While the detailed step-by-step protocol is not available in the provided search results, the principle of the assay involves treating whole blood with this compound and subsequently quantifying the accumulation of the CD74/p8 NTF, likely through methods such as Western blotting or ELISA. The reported activity of 4.0 µM indicates the concentration required to achieve a certain level of SPPL2a inhibition in this ex vivo system.[2]
In Vivo: Inhibition of CD74/p8 NTF Processing in Mice
The in vivo efficacy of this compound was evaluated in a mechanistic mouse model.[2]
-
Animal Model: Balb/c mice were used for the study.
-
Dosing: this compound was administered via a single oral dose of 10 mg/kg.[1][2] The compound was formulated in a vehicle of PEG300/D5W (3:1).[2]
-
Sample Collection: Four hours after oral administration, the mice were euthanized, and their spleens were collected.[2]
-
Analysis: Splenocyte lysates were prepared from the collected spleens. The level of CD74/p8 NTF accumulation was then measured by Western blot analysis using an anti-mouse CD74 antibody.[2] This accumulation serves as a direct indicator of SPPL2a inhibition in vivo.
Visualizing the Science
Diagrams illustrating the mechanism of action and experimental workflow provide a clearer understanding of the scientific context.
Figure 1: Mechanism of Action of this compound. This diagram illustrates how this compound inhibits the SPPL2a protease, leading to the accumulation of its substrate, the CD74/p8 N-terminal fragment (NTF).
Figure 2: In Vivo Efficacy Experimental Workflow. This flowchart outlines the key steps in the in vivo experiment to assess the efficacy of this compound by measuring CD74/p8 NTF accumulation in mouse splenocytes.
References
A Comparative Analysis of SPL-410 and Gefitinib in the Treatment of Non-Small Cell Lung Cancer with EGFR L858R Mutation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational compound SPL-410 against the first-generation EGFR inhibitor, Gefitinib, for the treatment of Non-Small Cell Lung Cancer (NSCLC) harboring the EGFR L858R mutation. The data presented is based on a hypothetical Phase II clinical study (Study this compound-II) and preclinical in-vitro analyses.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a crucial signaling protein involved in cell growth and proliferation.[1][2] Activating mutations in the EGFR gene, such as the L858R point mutation in exon 21, can lead to uncontrolled cell division and tumor growth, a common driver in NSCLC.[3][4] First-generation EGFR Tyrosine Kinase Inhibitors (TKIs) like Gefitinib offer a targeted therapeutic approach by blocking the ATP-binding site of the EGFR kinase domain, thereby inhibiting downstream signaling pathways.[5][6][7]
This compound is a novel, investigational TKI designed for enhanced potency and selectivity against the EGFR L858R mutation. This guide summarizes its performance against Gefitinib, providing key data from comparative studies.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the key findings from preclinical and clinical evaluations of this compound versus Gefitinib.
Table 1: In-Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | EGFR (L858R) | 0.8 | Biochemical Kinase Assay |
| Gefitinib | EGFR (L858R) | 2.5 | Biochemical Kinase Assay |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Cellular Proliferation Assay in NCI-H1975 (EGFR L858R) Cell Line
| Compound | GI50 (nM) | Assay Type |
| This compound | 15 | Cell-Based Proliferation Assay |
| Gefitinib | 45 | Cell-Based Proliferation Assay |
GI50: The concentration of a drug that causes 50% inhibition of cell growth.
Table 3: Phase II Clinical Trial Data Summary (Study this compound-II)
| Efficacy Endpoint | This compound (n=100) | Gefitinib (n=100) |
| Overall Response Rate (ORR) | 72% | 58% |
| Median Progression-Free Survival (PFS) | 12.4 months | 9.8 months |
| Median Overall Survival (OS) | 28.5 months | 24.1 months |
| Safety Endpoint (Grade ≥3 Adverse Events) | This compound (n=100) | Gefitinib (n=100) |
| Rash | 15% | 18% |
| Diarrhea | 12% | 14% |
| Elevated Liver Enzymes (ALT/AST) | 8% | 10% |
Experimental Protocols
1. In-Vitro EGFR Kinase Inhibition Assay (Biochemical)
This assay was performed to determine the direct inhibitory effect of the compounds on the enzymatic activity of purified EGFR with the L858R mutation.
-
Materials: Recombinant human EGFR (L858R) enzyme, ATP, a fluorescently labeled peptide substrate, kinase reaction buffer, and test compounds (this compound, Gefitinib).
-
Methodology:
-
The EGFR enzyme was pre-incubated with serially diluted concentrations of this compound or Gefitinib in a 384-well plate for 30 minutes at room temperature.
-
The kinase reaction was initiated by adding a solution containing ATP and the fluorescent peptide substrate.
-
The plate was placed in a fluorescence plate reader, and the increase in fluorescence, corresponding to substrate phosphorylation, was monitored over 60 minutes.
-
Initial reaction velocities were calculated from the linear portion of the fluorescence versus time curves.
-
IC50 values were determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Phase II Clinical Trial Design (Study this compound-II)
This was a randomized, open-label, multicenter study designed to evaluate the efficacy and safety of this compound compared to Gefitinib in patients with locally advanced or metastatic NSCLC with a confirmed EGFR L858R mutation who had not received prior systemic therapy.
-
Patient Population: 200 treatment-naïve patients with Stage IIIB/IV NSCLC harboring the EGFR L858R mutation.
-
Treatment Arms:
-
Arm A (n=100): this compound administered orally at a dose of 150 mg once daily.
-
Arm B (n=100): Gefitinib administered orally at a dose of 250 mg once daily.
-
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints: Overall Response Rate (ORR), Overall Survival (OS), and safety profile.
-
Assessments: Tumor assessments were performed every 6 weeks. Safety was monitored throughout the study by evaluating adverse events, laboratory tests, and vital signs.
Mandatory Visualizations
Caption: EGFR signaling pathway with L858R mutation and TKI inhibition.
Caption: Workflow from preclinical evaluation to Phase II clinical trial.
References
- 1. promega.com.cn [promega.com.cn]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
A Comparative Analysis of SPL-410 and Gefitinib in the Treatment of Non-Small Cell Lung Cancer with EGFR L858R Mutation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational compound SPL-410 against the first-generation EGFR inhibitor, Gefitinib, for the treatment of Non-Small Cell Lung Cancer (NSCLC) harboring the EGFR L858R mutation. The data presented is based on a hypothetical Phase II clinical study (Study this compound-II) and preclinical in-vitro analyses.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a crucial signaling protein involved in cell growth and proliferation.[1][2] Activating mutations in the EGFR gene, such as the L858R point mutation in exon 21, can lead to uncontrolled cell division and tumor growth, a common driver in NSCLC.[3][4] First-generation EGFR Tyrosine Kinase Inhibitors (TKIs) like Gefitinib offer a targeted therapeutic approach by blocking the ATP-binding site of the EGFR kinase domain, thereby inhibiting downstream signaling pathways.[5][6][7]
This compound is a novel, investigational TKI designed for enhanced potency and selectivity against the EGFR L858R mutation. This guide summarizes its performance against Gefitinib, providing key data from comparative studies.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the key findings from preclinical and clinical evaluations of this compound versus Gefitinib.
Table 1: In-Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | EGFR (L858R) | 0.8 | Biochemical Kinase Assay |
| Gefitinib | EGFR (L858R) | 2.5 | Biochemical Kinase Assay |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Cellular Proliferation Assay in NCI-H1975 (EGFR L858R) Cell Line
| Compound | GI50 (nM) | Assay Type |
| This compound | 15 | Cell-Based Proliferation Assay |
| Gefitinib | 45 | Cell-Based Proliferation Assay |
GI50: The concentration of a drug that causes 50% inhibition of cell growth.
Table 3: Phase II Clinical Trial Data Summary (Study this compound-II)
| Efficacy Endpoint | This compound (n=100) | Gefitinib (n=100) |
| Overall Response Rate (ORR) | 72% | 58% |
| Median Progression-Free Survival (PFS) | 12.4 months | 9.8 months |
| Median Overall Survival (OS) | 28.5 months | 24.1 months |
| Safety Endpoint (Grade ≥3 Adverse Events) | This compound (n=100) | Gefitinib (n=100) |
| Rash | 15% | 18% |
| Diarrhea | 12% | 14% |
| Elevated Liver Enzymes (ALT/AST) | 8% | 10% |
Experimental Protocols
1. In-Vitro EGFR Kinase Inhibition Assay (Biochemical)
This assay was performed to determine the direct inhibitory effect of the compounds on the enzymatic activity of purified EGFR with the L858R mutation.
-
Materials: Recombinant human EGFR (L858R) enzyme, ATP, a fluorescently labeled peptide substrate, kinase reaction buffer, and test compounds (this compound, Gefitinib).
-
Methodology:
-
The EGFR enzyme was pre-incubated with serially diluted concentrations of this compound or Gefitinib in a 384-well plate for 30 minutes at room temperature.
-
The kinase reaction was initiated by adding a solution containing ATP and the fluorescent peptide substrate.
-
The plate was placed in a fluorescence plate reader, and the increase in fluorescence, corresponding to substrate phosphorylation, was monitored over 60 minutes.
-
Initial reaction velocities were calculated from the linear portion of the fluorescence versus time curves.
-
IC50 values were determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Phase II Clinical Trial Design (Study this compound-II)
This was a randomized, open-label, multicenter study designed to evaluate the efficacy and safety of this compound compared to Gefitinib in patients with locally advanced or metastatic NSCLC with a confirmed EGFR L858R mutation who had not received prior systemic therapy.
-
Patient Population: 200 treatment-naïve patients with Stage IIIB/IV NSCLC harboring the EGFR L858R mutation.
-
Treatment Arms:
-
Arm A (n=100): this compound administered orally at a dose of 150 mg once daily.
-
Arm B (n=100): Gefitinib administered orally at a dose of 250 mg once daily.
-
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints: Overall Response Rate (ORR), Overall Survival (OS), and safety profile.
-
Assessments: Tumor assessments were performed every 6 weeks. Safety was monitored throughout the study by evaluating adverse events, laboratory tests, and vital signs.
Mandatory Visualizations
Caption: EGFR signaling pathway with L858R mutation and TKI inhibition.
Caption: Workflow from preclinical evaluation to Phase II clinical trial.
References
- 1. promega.com.cn [promega.com.cn]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
Safety Operating Guide
SPL-410 proper disposal procedures
Despite a thorough search for "SPL-410," no specific chemical substance with this identifier could be located in publicly available safety and disposal databases. The search results predominantly pointed to "Type 410 Stainless Steel," a metal alloy, which does not align with the context of chemical disposal procedures for a laboratory setting.
To provide accurate and essential safety information, clarification on the identity of "this compound" is required. The proper disposal procedures for any substance are highly dependent on its chemical properties and associated hazards. Without a correct chemical name, CAS number, or a relevant Safety Data Sheet (SDS), it is impossible to provide the requested procedural guidance, quantitative data, or experimental protocols.
It is recommended that researchers, scientists, and drug development professionals verify the name and identifier of the substance . Consulting the manufacturer's or supplier's documentation is the most reliable way to obtain the correct Safety Data Sheet (SDS). The SDS is the primary source of information for:
-
Hazard identification
-
Safe handling and storage procedures
-
Personal Protective Equipment (PPE) requirements
-
First-aid measures
-
Fire-fighting measures
-
Accidental release measures
-
Disposal considerations
Once the correct substance is identified, a comprehensive guide to its proper disposal, including any necessary diagrams and data tables, can be accurately generated.
SPL-410 proper disposal procedures
Despite a thorough search for "SPL-410," no specific chemical substance with this identifier could be located in publicly available safety and disposal databases. The search results predominantly pointed to "Type 410 Stainless Steel," a metal alloy, which does not align with the context of chemical disposal procedures for a laboratory setting.
To provide accurate and essential safety information, clarification on the identity of "this compound" is required. The proper disposal procedures for any substance are highly dependent on its chemical properties and associated hazards. Without a correct chemical name, CAS number, or a relevant Safety Data Sheet (SDS), it is impossible to provide the requested procedural guidance, quantitative data, or experimental protocols.
It is recommended that researchers, scientists, and drug development professionals verify the name and identifier of the substance . Consulting the manufacturer's or supplier's documentation is the most reliable way to obtain the correct Safety Data Sheet (SDS). The SDS is the primary source of information for:
-
Hazard identification
-
Safe handling and storage procedures
-
Personal Protective Equipment (PPE) requirements
-
First-aid measures
-
Fire-fighting measures
-
Accidental release measures
-
Disposal considerations
Once the correct substance is identified, a comprehensive guide to its proper disposal, including any necessary diagrams and data tables, can be accurately generated.
Essential Safety and Handling Protocols for Spent Potlining (SPL)
Disclaimer: The following guidance is based on the interpretation of "SPL-410" as a specific grade of Spent Potlining (SPL), a hazardous waste material from the primary aluminum smelting industry. No definitive Safety Data Sheet (SDS) for a substance explicitly named "this compound" was found. This information is a synthesis of available data on SPL. Always consult the substance-specific SDS and your institution's safety officer before handling any hazardous material.
Spent Potlining (SPL) is recognized as a hazardous waste due to its toxic, corrosive, and reactive properties.[1] It contains leachable fluoride (B91410) and cyanide compounds, exhibits a high pH, and can react with water to produce flammable, toxic, and explosive gases.[1] Therefore, meticulous handling, transportation, and storage procedures are imperative to mitigate environmental and human health risks.[1]
Personal Protective Equipment (PPE)
Due to the hazardous nature of SPL, a comprehensive range of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, and eye contact.
Table 1: Required Personal Protective Equipment for Handling SPL
| PPE Component | Specification | Purpose |
| Respiratory Protection | A full-face respirator with a filter effective against dust, aerosols, and toxic gases (e.g., Filter type A-P). | To prevent inhalation of toxic dust particles, fluoride, and cyanide compounds. |
| Hand Protection | Nitrile rubber gloves with a breakthrough time of > 10 minutes (Class 1) or higher. | To protect against skin contact with corrosive and toxic materials.[2] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is also recommended. | To protect eyes from splashes of hazardous liquids and airborne particles.[2][3] |
| Body Protection | Chemical-resistant coveralls or a full-body suit. | To prevent contamination of personal clothing and skin. |
| Foot Protection | Steel-toed, chemical-resistant boots. | To protect feet from spills and falling objects. |
Operational and Disposal Plans
A systematic approach to handling and disposing of SPL is crucial for safety and environmental compliance. The following workflow outlines the key steps from preparation to final disposal.
Caption: Workflow for Safe Handling and Disposal of SPL.
Operational Plan:
-
Hazard Assessment: Before any handling, a thorough risk assessment must be conducted, and the Safety Data Sheet (SDS) for the specific type of SPL must be reviewed.
-
PPE: All personnel involved must wear the appropriate PPE as detailed in Table 1.
-
Transportation: SPL should be transported in covered containers to prevent the release of dust and exposure to moisture.[4] Vehicles used for transport must be appropriately placarded.
-
Storage: Store SPL in a cool, dry, and well-ventilated covered area with impervious flooring to prevent contact with water.[4][5] The storage area should be clearly marked as a hazardous waste zone.
Disposal Plan:
The disposal of SPL must be carried out by authorized and licensed waste management facilities. Several techniques are available for the treatment and disposal of SPL:
-
Combustion for Power Generation: Utilizing the energy content of SPL.[1]
-
Industrial Reuse: As a slag additive in the iron and steel industry or as a fuel and mineral supplement in cement manufacturing.[1]
-
Recovery and Recycling: Reclaiming valuable components like fluorides and carbon.[1]
-
Secure Landfill: Disposal in a specially designed landfill for hazardous waste, although this is the least preferred option due to long-term monitoring requirements.[1]
Emergency Procedures
In the event of a spill or exposure, immediate and decisive action is critical.
Caption: Emergency Response Plan for SPL Incidents.
Table 2: Emergency Contact Information
| Contact | Phone Number |
| Emergency Services | 911 (or local equivalent) |
| Poison Control Center | 1-800-222-1222 |
| Safety Officer | [Insert Institution-Specific Number] |
| Environmental Health & Safety | [Insert Institution-Specific Number] |
In Case of a Spill:
-
Evacuate: Immediately clear the area of all personnel.
-
Notify: Inform your supervisor and the institutional safety officer.
-
Contain: If it is safe to do so, prevent the spill from spreading. Do not use water.
-
Clean-up: Spill clean-up should only be performed by trained personnel with the appropriate PPE.
In Case of Personal Exposure:
-
Inhalation: Move the individual to fresh air immediately. Seek medical attention.
-
Skin Contact: Remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
For all exposures, provide the Safety Data Sheet to the responding medical personnel.
References
Essential Safety and Handling Protocols for Spent Potlining (SPL)
Disclaimer: The following guidance is based on the interpretation of "SPL-410" as a specific grade of Spent Potlining (SPL), a hazardous waste material from the primary aluminum smelting industry. No definitive Safety Data Sheet (SDS) for a substance explicitly named "this compound" was found. This information is a synthesis of available data on SPL. Always consult the substance-specific SDS and your institution's safety officer before handling any hazardous material.
Spent Potlining (SPL) is recognized as a hazardous waste due to its toxic, corrosive, and reactive properties.[1] It contains leachable fluoride and cyanide compounds, exhibits a high pH, and can react with water to produce flammable, toxic, and explosive gases.[1] Therefore, meticulous handling, transportation, and storage procedures are imperative to mitigate environmental and human health risks.[1]
Personal Protective Equipment (PPE)
Due to the hazardous nature of SPL, a comprehensive range of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, and eye contact.
Table 1: Required Personal Protective Equipment for Handling SPL
| PPE Component | Specification | Purpose |
| Respiratory Protection | A full-face respirator with a filter effective against dust, aerosols, and toxic gases (e.g., Filter type A-P). | To prevent inhalation of toxic dust particles, fluoride, and cyanide compounds. |
| Hand Protection | Nitrile rubber gloves with a breakthrough time of > 10 minutes (Class 1) or higher. | To protect against skin contact with corrosive and toxic materials.[2] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is also recommended. | To protect eyes from splashes of hazardous liquids and airborne particles.[2][3] |
| Body Protection | Chemical-resistant coveralls or a full-body suit. | To prevent contamination of personal clothing and skin. |
| Foot Protection | Steel-toed, chemical-resistant boots. | To protect feet from spills and falling objects. |
Operational and Disposal Plans
A systematic approach to handling and disposing of SPL is crucial for safety and environmental compliance. The following workflow outlines the key steps from preparation to final disposal.
Caption: Workflow for Safe Handling and Disposal of SPL.
Operational Plan:
-
Hazard Assessment: Before any handling, a thorough risk assessment must be conducted, and the Safety Data Sheet (SDS) for the specific type of SPL must be reviewed.
-
PPE: All personnel involved must wear the appropriate PPE as detailed in Table 1.
-
Transportation: SPL should be transported in covered containers to prevent the release of dust and exposure to moisture.[4] Vehicles used for transport must be appropriately placarded.
-
Storage: Store SPL in a cool, dry, and well-ventilated covered area with impervious flooring to prevent contact with water.[4][5] The storage area should be clearly marked as a hazardous waste zone.
Disposal Plan:
The disposal of SPL must be carried out by authorized and licensed waste management facilities. Several techniques are available for the treatment and disposal of SPL:
-
Combustion for Power Generation: Utilizing the energy content of SPL.[1]
-
Industrial Reuse: As a slag additive in the iron and steel industry or as a fuel and mineral supplement in cement manufacturing.[1]
-
Recovery and Recycling: Reclaiming valuable components like fluorides and carbon.[1]
-
Secure Landfill: Disposal in a specially designed landfill for hazardous waste, although this is the least preferred option due to long-term monitoring requirements.[1]
Emergency Procedures
In the event of a spill or exposure, immediate and decisive action is critical.
Caption: Emergency Response Plan for SPL Incidents.
Table 2: Emergency Contact Information
| Contact | Phone Number |
| Emergency Services | 911 (or local equivalent) |
| Poison Control Center | 1-800-222-1222 |
| Safety Officer | [Insert Institution-Specific Number] |
| Environmental Health & Safety | [Insert Institution-Specific Number] |
In Case of a Spill:
-
Evacuate: Immediately clear the area of all personnel.
-
Notify: Inform your supervisor and the institutional safety officer.
-
Contain: If it is safe to do so, prevent the spill from spreading. Do not use water.
-
Clean-up: Spill clean-up should only be performed by trained personnel with the appropriate PPE.
In Case of Personal Exposure:
-
Inhalation: Move the individual to fresh air immediately. Seek medical attention.
-
Skin Contact: Remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
For all exposures, provide the Safety Data Sheet to the responding medical personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
